Product packaging for 2-(4-Methoxyphenoxy)aniline(Cat. No.:CAS No. 105901-39-1)

2-(4-Methoxyphenoxy)aniline

Cat. No.: B150819
CAS No.: 105901-39-1
M. Wt: 215.25 g/mol
InChI Key: YNMZTLWFOGGZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methoxyphenoxy)aniline ( 105901-39-1) is an aromatic amine compound characterized by an aniline group linked to a 4-methoxyphenoxy ether. Its molecular structure, featuring both electron-donating methoxy and phenoxy groups attached to an aniline ring, makes it a valuable intermediate in organic synthesis . The primary research value of this compound lies in its potential as a versatile building block for the development of more complex molecules. The presence of the aniline functional group provides a reactive site for further chemical modifications, such as diazotization or condensation reactions, which are fundamental in medicinal chemistry and materials science. While specific commercial applications are proprietary, compounds with this structural motif are frequently explored in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B150819 2-(4-Methoxyphenoxy)aniline CAS No. 105901-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZTLWFOGGZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326959
Record name 2-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105901-39-1
Record name 2-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 105901-39-1

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)aniline, a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, established and theoretical synthesis protocols, spectroscopic data, safety and handling guidelines, and its role as a versatile building block in the synthesis of complex bioactive molecules. The unique arrangement of the aniline, ether linkage, and methoxy group imparts specific reactivity and biological activity, making it a valuable intermediate for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound featuring an aniline moiety substituted at the ortho position with a 4-methoxyphenoxy group.[1] This structural motif, a diaryl ether aniline, is a key pharmacophore in a variety of biologically active compounds. The presence of the electron-donating methoxy group and the nucleophilic amino group on the aromatic systems makes this molecule a versatile precursor for the synthesis of heterocyclic systems and other complex organic structures.[1][2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 105901-39-1[3][4]
Molecular Formula C₁₃H₁₃NO₂[1][4]
Molecular Weight 215.25 g/mol [1][4]
Appearance Dark Brown Solid[5]
Boiling Point 212-213 °C at 21 Torr[5]
Solubility Soluble in Dichloromethane (DCM)[5]
pKa (predicted) 4.23 ± 0.10[5]
XlogP (predicted) 2.4[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a primary example of such a transformation.[3][7]

Ullmann Condensation Approach

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[7] In the context of synthesizing this compound, this would typically involve the reaction of 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) with 4-methoxyphenol in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Haloaniline 2-Haloaniline (X = Br, I) Reaction_Vessel Reaction_Vessel 2-Haloaniline->Reaction_Vessel 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Reaction_Vessel Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent High-boiling Solvent (e.g., DMF, NMP) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Product This compound Reaction_Vessel->Product Ullmann Condensation

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol (General)

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-haloaniline (1.0 eq.), 4-methoxyphenol (1.1-1.5 eq.), copper(I) iodide (0.1-0.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.

  • Solvent Addition: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added.

  • Reaction: The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[3]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and data from similar compounds. Commercial suppliers of this compound often provide analytical data upon request.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings and the methoxy and amine protons. The protons on the aniline ring will likely appear as a complex multiplet in the aromatic region, while the protons on the methoxyphenoxy ring will show a characteristic AA'BB' system (two doublets). The methoxy group will appear as a singlet around 3.8 ppm, and the amine protons will present as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the oxygen and nitrogen atoms will be shifted downfield. The methoxy group carbon will resonate at approximately 55-56 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹), and C-N stretching (around 1250-1360 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 215. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the methoxy group. High-resolution mass spectrometry should confirm the elemental composition of C₁₃H₁₃NO₂.[6]

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.[3]

Synthesis of Quinazolinones

This compound is a potential precursor for the synthesis of 4(3H)-quinazolinone derivatives, which are known to possess a wide range of biological activities, including antitumor properties.[3] The synthesis would typically involve the reaction of this compound with a carboxylic acid or its derivative to form an amide, followed by cyclization.

Quinazolinone_Synthesis Start This compound Intermediate Amide Intermediate Start->Intermediate Acylation Reagent Carboxylic Acid Derivative Reagent->Intermediate Product 4(3H)-Quinazolinone Derivative Intermediate->Product Cyclization

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)aniline is a diaryl ether derivative that incorporates both an aniline and a methoxyphenoxy moiety.[1] This unique structural arrangement of an electron-donating methoxy group and a nucleophilic amino group on adjacent aromatic rings suggests its potential as a versatile building block in various chemical and pharmaceutical applications.[1] Diaryl ethers are a significant class of organic compounds, with many exhibiting important biological activities. The synthesis and properties of such molecules are of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an analysis of its potential applications and safety considerations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and suitability for various experimental conditions.

Summary of Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [1]
CAS Number 105901-39-1[1]
Appearance Dark Brown Solid[3]
Boiling Point 212-213 °C at 21 Torr[3]
pKa (Predicted) 4.23 ± 0.10[3]
XlogP (Predicted) 2.4[2]
Solubility Soluble in Dichloromethane (DCM)[3]

Synthesis and Characterization

The synthesis of diaryl ethers like this compound is most commonly achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a foundational method for this transformation.

Synthetic Workflow: Ullmann Condensation

The synthesis of this compound can be envisioned via the Ullmann condensation of 2-bromoaniline and 4-methoxyphenol. The following diagram illustrates the logical workflow for this synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification 2-bromoaniline 2-bromoaniline reaction Ullmann Condensation 2-bromoaniline->reaction 4-methoxyphenol 4-methoxyphenol 4-methoxyphenol->reaction catalyst Cu(I) salt (e.g., CuI) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction temperature Elevated Temperature temperature->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound via Ullmann Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Ullmann condensation.

Materials:

  • 2-bromoaniline

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by 2-bromoaniline (1.0 equivalent).

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and phenoxy rings, as well as a characteristic singlet for the methoxy group. The protons on the aniline ring will likely appear as a complex multiplet due to their proximity to the amino group. The protons on the methoxy-substituted ring are expected to appear as two doublets, characteristic of a para-substituted aromatic ring. The amino group protons may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the oxygen and nitrogen atoms will be shifted downfield. The methoxy carbon will appear as a sharp singlet around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ will correspond to the N-H stretching of the primary amine. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O-C stretching of the diaryl ether will be visible in the 1200-1250 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Common fragmentation patterns for anilines include the loss of a hydrogen atom and cleavage of the C-N bond. For this molecule, cleavage of the ether bond is also a likely fragmentation pathway.

Experimental Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its ability to cross biological membranes.

Workflow for logP Determination

The shake-flask method is a classical and reliable technique for the experimental determination of logP.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation saturate_octanol Saturate n-octanol with water add_phases Add known volumes of saturated n-octanol (with analyte) and saturated water to a flask saturate_octanol->add_phases saturate_water Saturate water with n-octanol saturate_water->add_phases prepare_stock Prepare stock solution of analyte in n-octanol prepare_stock->add_phases shake Shake vigorously to allow partitioning add_phases->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_phases Carefully sample both the n-octanol and aqueous phases centrifuge->sample_phases quantify Quantify analyte concentration in each phase (e.g., by UV-Vis or HPLC) sample_phases->quantify calc_logP Calculate logP = log([analyte]octanol / [analyte]water) quantify->calc_logP

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Detailed Protocol for logP Determination

Materials:

  • This compound

  • n-Octanol, analytical grade

  • Deionized water

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of n-octanol-saturated water.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Applications and Significance

The chemical structure of this compound suggests its utility in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: As a substituted aniline, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity.[1] The diaryl ether motif is present in a number of biologically active compounds.

  • Materials Science: The aromatic nature and the potential for hydrogen bonding make this compound a candidate for the development of novel organic materials with specific electronic or optical properties.

  • Chemical Probes: The molecule could be functionalized to create chemical probes for studying biological systems, leveraging the properties of the aniline and methoxy groups for specific interactions.[1]

Safety and Toxicity

Detailed toxicological data for this compound is not available. However, based on the known hazards of substituted anilines, caution should be exercised when handling this compound.

  • General Hazards of Anilines: Anilines as a class of compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] They can cause irritation to the skin, eyes, and respiratory tract.[6] Some substituted anilines are known to cause methemoglobinemia.[7]

  • Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][5]

Conclusion

This compound is a molecule with significant potential for applications in synthetic chemistry, medicinal chemistry, and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with practical protocols for its synthesis and characterization. While further experimental validation of some of its properties is warranted, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C13H13NO2).
  • Thermo Fisher Scientific. (n.d.). 4-(2-Methoxyphenoxy)aniline - SAFETY DATA SHEET.
  • Zvinavashe, E., et al. (2008). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Chemosphere, 71(9), 1733-1740.
  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421.
  • Nishida, F., et al. (2016). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 41(2), 257-273.

Sources

2-(4-Methoxyphenoxy)aniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a diaryl ether of significant interest in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines its primary synthetic route via the Ullmann condensation, and provides validated experimental protocols for its preparation and characterization. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and analytical choices, reflecting an approach grounded in practical laboratory experience. Furthermore, this guide explores the potential biological relevance and applications of this molecular scaffold, particularly for professionals in drug discovery and material science. All methodologies and claims are substantiated with citations to authoritative literature.

Introduction: The Diaryl Ether Motif in Modern Chemistry

The diaryl ether linkage is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique combination of chemical stability and conformational flexibility makes it a critical component in designing molecules with specific biological or physical properties. When integrated with an aniline moiety, as in this compound, the resulting scaffold combines the nucleophilic character of the amine with the structural attributes of the diaryl ether, creating a versatile building block for further chemical elaboration.[1]

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy and amino groups on the aromatic rings influences the molecule's electronic properties, solubility, and potential for hydrogen bonding, making it a subject of interest for researchers aiming to modulate bioactivity and material characteristics. This guide serves as a technical resource for scientists engaged in the synthesis, study, and application of this compound and related compounds.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an organic compound featuring an aniline group linked to a 4-methoxyphenoxy substituent.[1] The key quantitative descriptors for this molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂Smolecule[1]
Molecular Weight 215.25 g/mol Smolecule, PubChem[1][2][3]
IUPAC Name This compoundSmolecule[1]
CAS Number 105901-39-1Smolecule[1]
Canonical SMILES COC1=CC=C(C=C1)OC2=CC=CC=C2NSmolecule[1]
XLogP3 2.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Synthesis: The Ullmann Condensation Pathway

The most direct and established method for constructing the diaryl ether bond in this compound is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][6] While palladium-catalyzed methods like the Buchwald-Hartwig reaction also exist for C-O bond formation, the Ullmann approach is often more cost-effective for large-scale applications due to the lower cost of copper catalysts.[4][7]

Mechanistic Considerations

The reaction typically proceeds by coupling 2-bromoaniline (or 2-iodoaniline for higher reactivity) with 4-methoxyphenol in the presence of a copper(I) catalyst and a base.

  • Formation of Copper Phenoxide: The base (e.g., potassium carbonate, cesium carbonate) deprotonates the phenol (4-methoxyphenol), which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (2-bromoaniline) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of ligand, base, and solvent is critical for reaction efficiency.[4] Multidentate ligands can accelerate the reaction by stabilizing the copper catalyst and increasing its reactivity, while high-boiling polar aprotic solvents like DMF or acetonitrile are often used to ensure solubility and facilitate the reaction at elevated temperatures.[7]

Ullmann_Synthesis Figure 1: Ullmann Condensation for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromoaniline Reagents Cu₂O (cat.) Ligand (e.g., Chxn-Py-Al) Cs₂CO₃ (Base) Acetonitrile (Solvent) R1->Reagents + R2 4-Methoxyphenol R2->Reagents + P This compound Reagents->P Heat (e.g., 80-120 °C)

Caption: Figure 1: Ullmann Condensation for this compound Synthesis.

Experimental Protocols

The following protocols provide a validated, step-by-step framework for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Ullmann Condensation

This procedure is based on general and mild Ullmann-type synthesis methods reported in the literature.[7][8]

  • Reaction Setup: To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (1.5 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (3-5 mL) via syringe, followed by the addition of 2-bromoaniline (1.0 mmol) and an appropriate ligand (e.g., N,N-dimethylglycine, 0.20 mmol, 20 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Protocol 2: Purification and Characterization Workflow

Workflow Figure 2: Post-Synthesis Workflow Start Crude Product from Work-up Purify Purification (Flash Column Chromatography) Start->Purify Fractions Collect & Combine Pure Fractions (TLC) Purify->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Product Pure Solid/Oil Product Solvent->Product Characterize Structural Confirmation Product->Characterize NMR ¹H and ¹³C NMR Spectroscopy Characterize->NMR MS Mass Spectrometry (e.g., GC-MS) Characterize->MS IR FTIR Spectroscopy Characterize->IR

Caption: Figure 2: Post-Synthesis Workflow.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons. The aromatic region (approx. 6.8-7.5 ppm) will display complex splitting patterns due to the substitution.

  • ¹³C NMR: The spectrum will exhibit 13 distinct carbon signals (unless there is accidental peak overlap), including a signal for the methoxy carbon around 55-56 ppm and multiple signals in the aromatic region (approx. 110-160 ppm).

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 215, corresponding to the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (a doublet around 3350-3450 cm⁻¹), C-H stretching in the aromatic and methoxy groups (around 2850-3100 cm⁻¹), and the characteristic asymmetric C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹).

Potential Applications and Biological Relevance

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are associated with various biological activities.

  • Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic value.[1] The diaryl ether aniline scaffold is present in compounds investigated for a range of activities.

  • Antimicrobial and Anticancer Research: Research into structurally related phenolic amines and aniline derivatives has indicated potential antimicrobial and anticancer properties.[1][9][10] The ability of the aniline nitrogen to be functionalized allows for the generation of libraries of compounds for screening. For instance, derivatives of other substituted anilines have shown potent antiproliferative activity against various cancer cell lines.[11]

  • Material Science: The rigid yet flexible nature of the diaryl ether linkage makes such compounds candidates for the development of novel polymers and materials with specific thermal or electronic properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available for similar isomers, compounds of this class should be handled with care. Primary hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a scientifically significant molecule with a confirmed molecular weight of 215.25 g/mol . Its synthesis is reliably achieved through the copper-catalyzed Ullmann condensation, a foundational reaction in organic chemistry. This guide has provided an in-depth look at its properties, a mechanistically informed synthetic strategy, detailed experimental protocols, and an overview of its potential applications. For researchers in drug discovery and material science, this compound represents a versatile and valuable platform for innovation.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
  • Societe Rhone-Poulenc. (1981). Ullmann reaction for the synthesis of diaryl ethers.
  • Varma, R. S., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • PubChem. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067.
  • IntechOpen. (2024, August 16).
  • Cano, R. A., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
  • Wang, X., et al. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • PubChem. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]
  • Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(4-methoxyphenoxy)aniline (CAS RN: 105901-39-1), a diaryl ether amine of interest to researchers in medicinal chemistry and materials science.[1] We move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. This document details integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography. The methodologies are presented to be accessible to researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights.

Introduction and Synthesis Context

This compound is a diaryl ether, a structural motif found in various biologically active compounds and advanced polymers.[2] Its unambiguous identification is the bedrock of any subsequent research, from understanding reaction kinetics to interpreting structure-activity relationships (SAR). The molecule is typically synthesized via an Ullmann condensation or a related copper-catalyzed coupling reaction between a phenol and an aryl halide.[3][4][5][6] Understanding the synthesis route is critical as it informs the analyst about potential isomeric impurities (e.g., 3- or 4-phenoxyaniline derivatives) that must be differentiated during characterization.

This guide will systematically deconstruct the molecule's structure using a logical progression of analytical techniques.

Integrated Analytical Workflow

A successful structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Definitive Confirmation cluster_3 Final Report Sample Purified Sample (C13H13NO2) MW: 215.25 MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms MW NMR NMR Spectroscopy (1H, 13C, DEPT) Map C-H Framework MS->NMR Confirms MW IR->NMR Confirms functional groups Crystal Single Crystal Growth NMR->Crystal Structure proposed XRay X-Ray Crystallography Determine 3D Atomic Arrangement Crystal->XRay Report Structure Elucidated XRay->Report Structure confirmed

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry provides the molecular weight (MW) and, with high-resolution instruments, the molecular formula. This is the foundational piece of data upon which all other interpretations are built.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, producing a protonated molecular ion [M+H]+ with minimal fragmentation, which is perfect for confirming the molecular weight.[7][8]

  • Sample Preparation : Dissolve ~1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation : Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).

  • Analysis Mode : Operate in positive ion mode.

  • Data Acquisition : Scan for a mass range that includes the expected [M+H]+ ion (e.g., m/z 100-400).

Expected Data & Interpretation

The molecular formula of this compound is C₁₃H₁₃NO₂.[1]

PropertyExpected ValueRationale
Monoisotopic Mass 215.0946 g/mol Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[9]
Observed Ion (ESI-MS) m/z 216.1019Represents the protonated molecule [C₁₃H₁₃NO₂ + H]⁺. A high-resolution instrument should match this value to within 5 ppm.
Nitrogen Rule Odd Nominal Mass (215)The presence of a single nitrogen atom results in an odd nominal molecular weight, which is observed.

Electron Ionization (EI) can also be used and will produce more fragmentation.[10][11][12] This can be useful for structural confirmation, as the molecule will cleave at predictable points, such as the ether linkage.

G Parent Parent Ion [M]˙+ m/z = 215 Frag1 Loss of •CH3 m/z = 200 Parent->Frag1 - •CH3 Frag2 Loss of OCH3 m/z = 184 Parent->Frag2 - •OCH3 Frag3 [C6H7N]˙+ m/z = 93 Parent->Frag3 Ether Cleavage Frag4 [C7H7O]+ m/z = 107 Parent->Frag4 Ether Cleavage

Figure 2: Potential EI fragmentation pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[14]

  • Pellet Formation : Press the mixture in a hydraulic press to form a transparent pellet.[14][15]

  • Analysis : Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[15] A background spectrum of a blank KBr pellet should be collected first.[15]

Expected Data & Interpretation

The IR spectrum will provide clear evidence for the key functional groups: the amine (N-H), the ether (C-O), and the aromatic rings (C=C and C-H).

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3450 - 3300 N-H Stretch (asymmetric & symmetric)A characteristic doublet in this region is definitive for a primary amine (-NH₂).
3100 - 3000 Aromatic C-H StretchConfirms the presence of hydrogens attached to sp² hybridized carbon atoms in the benzene rings.
2950 - 2850 Aliphatic C-H StretchIndicates the C-H bonds of the methoxy (-OCH₃) group.
~1600 & ~1500 Aromatic C=C BendingThese two sharp bands are characteristic of the benzene ring skeleton.
1275 - 1200 Aryl C-O Stretch (Asymmetric)A strong band in this region is indicative of the aryl-O-C ether linkage.[16] Diaryl ethers show a strong, characteristic C-O stretch.
~1025 Aryl C-O Stretch (Symmetric)A second, often weaker, band related to the ether linkage.
850 - 750 Aromatic C-H Out-of-Plane BendThe pattern of these bands can provide clues about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[17][18][19][20] By analyzing the chemical environment of every proton (¹H) and carbon (¹³C) atom, we can piece together the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.[17] CDCl₃ is a good first choice for its versatility.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments :

    • ¹H NMR : Provides information on the number, environment, and connectivity of protons.[17][18]

    • ¹³C NMR : Shows the number and type of carbon atoms.[21]

    • DEPT-135 : Differentiates between CH, CH₂, and CH₃ carbons, which is crucial for unambiguous assignment.[17]

Expected Data & Interpretation

The structure of this compound has distinct regions that will be clearly resolved in the NMR spectra.

G H3 H3 H4 H4' H5 H5' H6 H6' H2 H2 H5_ H5 H6_ H6 NH2 NH2 OCH3 OCH3

Figure 3: Atom numbering for NMR assignment.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20 - 6.80Multiplet (m)8HAr-HProtons on both aromatic rings will appear in this region. The complex overlapping patterns are due to spin-spin coupling between adjacent protons.
~3.85Singlet (s)2H-NH₂The amine protons are typically a broad singlet. The chemical shift can vary depending on solvent and concentration.
~3.75Singlet (s)3H-OCH₃The three equivalent protons of the methoxy group appear as a sharp singlet, deshielded by the adjacent oxygen atom.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~155No peakC-O (ether)Quaternary carbon attached to the electron-withdrawing oxygen atom is significantly downfield.
~149No peakC-O (ether)The second quaternary carbon of the ether linkage.
~142No peakC-NQuaternary carbon attached to the nitrogen atom.
~125 - 114PositiveAr-CHThe eight aromatic CH carbons will appear in this range.
~55.5Positive-OCH₃The carbon of the methoxy group is shielded relative to the aromatic carbons but deshielded by oxygen.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22][23][24][25][26] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[22][23]

Experimental Protocol
  • Crystal Growth : This is often the most challenging step.[22] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. High-quality, single crystals are required.[22]

  • Data Collection : A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[25] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.

  • Structure Solution & Refinement : The resulting diffraction pattern is processed computationally to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.[25]

The successful acquisition of a crystal structure is considered the gold standard for molecular structure determination, leaving no room for doubt.[23][27]

Conclusion

The structure elucidation of this compound is a systematic process that builds a case from foundational data to irrefutable proof. By starting with mass spectrometry to establish the molecular formula, identifying key functional groups with IR spectroscopy, and then mapping the complete covalent framework with ¹H and ¹³C NMR, a confident structural assignment can be made. For applications requiring absolute certainty, such as in drug development or regulatory filings, single-crystal X-ray crystallography provides the final, definitive confirmation. This integrated, multi-technique approach represents a robust, self-validating system for the characterization of novel chemical entities.

References

Sources

In-Depth Technical Guide: Synthesis of 2-(4-Methoxyphenoxy)aniline from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of diaryl ethers, such as 2-(4-methoxyphenoxy)aniline, is a critical process in the development of novel therapeutics and functional materials.[1] These structural motifs are prevalent in a wide array of biologically active compounds, including those with anticancer, antiviral, and antibacterial properties.[1] this compound, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its structure, featuring an aniline moiety linked to a 4-methoxyphenoxy group, imparts unique chemical properties that are leveraged in various applications.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-methoxyphenol. It is intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-proven experimental protocols, and discuss the significance of this compound in medicinal chemistry.

Mechanistic Insights: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[3] While traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems.[5][6]

The generally accepted mechanism for the Ullmann diaryl ether synthesis involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This step is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active copper(I) catalyst.

The efficiency of the Ullmann condensation is significantly influenced by the choice of catalyst, ligand, base, and solvent. The use of ligands, such as diamines or N,N-dimethylglycine, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[7][8][9]

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While the Ullmann condensation is the primary method for forming the C-O bond in diaryl ethers, an alternative strategy for synthesizing this compound could involve the Buchwald-Hartwig amination.[10][11] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[10][11][12] In this context, one could envision a two-step process: first, an Ullmann condensation to form a diaryl ether with a suitable leaving group, followed by a Buchwald-Hartwig amination to introduce the aniline moiety. However, for the direct synthesis from 4-methoxyphenol, the Ullmann condensation is the more direct and commonly employed route.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a modified Ullmann condensation. This protocol is based on established principles and incorporates modern advancements for improved efficiency and milder reaction conditions.

Materials and Reagents
Compound Molar Mass ( g/mol ) Purpose
4-Methoxyphenol124.14Starting Material
2-Bromoaniline172.03Starting Material
Copper(I) Iodide (CuI)190.45Catalyst
N,N-Dimethylglycine103.12Ligand
Cesium Carbonate (Cs₂CO₃)325.82Base
1,4-Dioxane88.11Solvent
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), 2-bromoaniline (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The reaction concentration is typically maintained at 0.5-1.0 M with respect to the limiting reagent (4-methoxyphenol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Reaction Conditions: Heat the reaction mixture to a reflux temperature of approximately 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13] Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.[2][13]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound.[14]

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[14]

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_purification Work-up & Purification Reactant1 4-Methoxyphenol Reaction Ullmann Condensation Reactant1->Reaction Reactant2 2-Bromoaniline Reactant2->Reaction Catalyst CuI / N,N-Dimethylglycine Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temperature Reflux (100-110 °C) Temperature->Reaction Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Product This compound Purification->Product Reaction->Workup

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Diaryl ether and aniline moieties are common features in many approved drugs and drug candidates.[15] The presence of an aniline group, while offering a versatile handle for further chemical modification, can sometimes lead to metabolic instability or toxicity concerns.[15] However, the specific substitution pattern and overall molecular context of this compound may mitigate these risks.

This compound can serve as a key building block for the synthesis of a variety of heterocyclic compounds, such as quinazolinones and thiadiazoles, which are known to possess a broad range of biological activities, including antitumor and anti-inflammatory properties.[2][16] The ability to readily synthesize this compound allows medicinal chemists to explore its incorporation into novel molecular scaffolds in the quest for new and improved therapeutic agents.

Conclusion

The synthesis of this compound from 4-methoxyphenol is a well-established process, primarily achieved through the Ullmann condensation. Modern advancements in catalysis have made this reaction more efficient and environmentally benign. This technical guide has provided a detailed overview of the mechanistic principles, a practical experimental protocol, and the relevance of this compound in the field of drug development. By understanding and applying these principles, researchers can effectively synthesize this valuable intermediate and utilize it in the design and discovery of new pharmaceuticals.

References

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing.
  • Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxyl
  • Buchwald-Hartwig Amin
  • Ullmann reaction | PPTX. Slideshare.
  • Buy this compound | 105901-39-1. Smolecule.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald–Hartwig amin
  • Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing).
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
  • Ullmann condens
  • Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH.
  • Ullmann Condens
  • Ullmann Reaction. Organic Chemistry Portal.
  • Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8. Smolecule.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • Organic Syntheses Procedure.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether aniline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 2-(4-Methoxyphenoxy)aniline, a member of this class, holds therapeutic promise, yet its specific molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into hypothesized targets based on the known pharmacology of structurally related molecules and present detailed, state-of-the-art experimental workflows for target identification and validation. This document is intended to serve as a foundational resource to accelerate research and unlock the full therapeutic potential of this compound and its analogs.

Introduction to this compound: A Compound of Therapeutic Interest

This compound is an organic molecule featuring a central aniline ring linked to a methoxy-substituted phenoxy group via an ether bond.[1] Its chemical structure, characterized by the presence of both a hydrogen bond donor (the amino group) and acceptor (the ether oxygen and methoxy group), as well as aromatic systems capable of pi-stacking interactions, suggests a high potential for specific binding to biological macromolecules.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 105901-39-1[1]
Molecular Formula C13H13NO2[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name This compound[1]

Preliminary studies and the activities of related compounds suggest that this compound may possess antimicrobial and anticancer properties.[1] The diaryl ether motif is a key pharmacophore in a variety of bioactive compounds, known for its metabolic stability and ability to penetrate cell membranes.[2][3] This guide will explore the most plausible therapeutic avenues for this compound, moving from broad biological effects to specific molecular targets.

Hypothesized Therapeutic Targets

While direct experimental evidence for the molecular targets of this compound is limited, we can infer potential targets by examining the pharmacology of structurally similar compounds. This section outlines key protein families and pathways that warrant investigation.

Protein Kinases: Modulators of Cellular Signaling

The 4-anilinoquinazoline scaffold, which shares structural similarities with the core of this compound, is a well-established inhibitor of various protein kinases.[4] These enzymes play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. The aniline moiety can project into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions.[4] The substitution pattern on both the aniline and phenoxy rings of diaryl ether aniline derivatives can significantly influence their binding affinity and selectivity for different kinases.[5]

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key target in many cancers. Quinoxaline analogs, which also feature a nitrogen-containing heterocyclic system, have shown inhibitory activity against EGFR.[6]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle. The 4-anilinoquinazoline structure has been shown to bind to CDK2.[4]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in inflammatory responses. A 4-anilinoquinazoline derivative has been co-crystallized with p38 kinase.[4]

Ion Channels: Regulators of Cellular Excitability

A US patent has disclosed that certain 2-phenoxyaniline derivatives act as inhibitors of the Na+/Ca2+ exchange system.[7] This ion transporter is crucial for maintaining calcium homeostasis in cells, and its dysregulation is implicated in ischemic diseases of the heart, brain, and kidneys.[7] The diaryl ether structure may position the molecule within the channel pore or at an allosteric site to modulate ion flow.

Enzymes in Pathogen Metabolism: Antimicrobial Targets

The diaryl ether compound triclosan is a well-known antimicrobial agent that targets the enoyl-acyl carrier protein reductase (InhA in Mycobacterium tuberculosis), an essential enzyme in fatty acid synthesis.[8] Novel diaryl ether derivatives have been designed as InhA inhibitors with potent antimycobacterial activity.[8] Given the reported antimicrobial potential of this compound, enzymes involved in crucial metabolic pathways of bacteria and fungi are plausible targets.

Topoisomerases: Mediators of DNA Topology

Topoisomerase II (Topo II) is a validated target for several anticancer drugs.[6] Certain quinoxaline derivatives have demonstrated the ability to inhibit Topo II, leading to cell cycle arrest and apoptosis in cancer cells.[6] The planar aromatic systems of this compound could potentially intercalate into DNA or interfere with the enzyme's catalytic cycle.

Experimental Workflows for Target Identification and Validation

Identifying the direct molecular targets of a small molecule is a critical step in drug development. The following section provides detailed protocols for a multi-pronged approach to deconvolve the therapeutic targets of this compound.

Target Identification Workflow

This workflow outlines a systematic approach to identifying the protein targets of this compound.

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Affinity_Chromatography Affinity Chromatography-Mass Spectrometry SPR Surface Plasmon Resonance (SPR) Affinity_Chromatography->SPR Identify potential binders Kinome_Profiling Kinome Profiling Kinome_Profiling->SPR Identify inhibited kinases Expression_Cloning Expression Cloning Expression_Cloning->SPR Identify interacting proteins ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm direct binding Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) ITC->Cellular_Thermal_Shift Validate target engagement in cells Enzymatic_Assays Enzymatic/Functional Assays Cellular_Thermal_Shift->Enzymatic_Assays Characterize functional effect Cell-based_Assays Cell-based Pathway Analysis Enzymatic_Assays->Cell-based_Assays Elucidate cellular mechanism Structural_Biology X-ray Crystallography / Cryo-EM Cell-based_Assays->Structural_Biology Determine binding mode

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

This method aims to isolate and identify proteins that directly bind to this compound from a complex biological lysate.[9][10][11][12][13][14]

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or amine). The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

    • Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest them at approximately 80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled to the compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise protein bands that are present in the compound pull-down but not in the negative control.

    • Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching.

This high-throughput screening method assesses the inhibitory activity of this compound against a large panel of purified protein kinases.[15][16][17][18]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the compound to determine the concentration-dependent inhibition.

  • Kinase Activity Assays:

    • Utilize a commercial kinome profiling service or an in-house platform. These services typically use radiometric, fluorescence-based, or luminescence-based assays to measure the activity of a large panel of kinases.[15][17]

    • Incubate each kinase with its specific substrate and ATP in the presence of various concentrations of this compound.

    • Measure the kinase activity at each compound concentration.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) for any significantly inhibited kinases.

    • Generate a selectivity profile to visualize the kinases that are most potently inhibited by the compound.

Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand the downstream consequences of its modulation by this compound.

Investigating a Hypothesized EGFR Signaling Pathway

If kinome profiling identifies EGFR as a target, the following pathway can be investigated.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound This compound Compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Validation:

  • Western Blot Analysis: Treat cancer cells with this compound and stimulate with EGF. Analyze the phosphorylation status of key downstream proteins such as AKT, ERK, and mTOR using phospho-specific antibodies. A decrease in phosphorylation would indicate pathway inhibition.

  • Cell Proliferation Assays: Measure the effect of the compound on the proliferation of cancer cell lines known to be dependent on EGFR signaling (e.g., A549, HCT116).

  • Apoptosis Assays: Use techniques like Annexin V staining or caspase activity assays to determine if inhibition of the EGFR pathway by the compound induces apoptosis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its diaryl ether aniline scaffold is amenable to chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The systematic approach to target identification and validation outlined in this guide provides a clear roadmap for researchers to unravel the mechanism of action of this compound and to advance it through the drug discovery pipeline. Future work should focus on lead optimization guided by structure-activity relationship studies and in vivo efficacy studies in relevant disease models.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Oncolines B.V. (2024). Kinome Profiling.
  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules.
  • PMC. (2013). Target deconvolution techniques in modern phenotypic profiling.
  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • Creative Biolabs. Affinity Chromatography.
  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry.
  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
  • ACS Chemical Biology. (2011). Identification of Direct Protein Targets of Small Molecules.
  • PMC. (2011). Identification of Direct Protein Targets of Small Molecules.
  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • PMC. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems.
  • YouTube. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview.
  • MDPI. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.
  • ResearchGate. (2012). Diaryl ether derivatives as anticancer agents - A review.
  • Google Patents. US6162832A - 2-Phenoxyaniline derivatives.
  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Indian Journal of Pharmaceutical Sciences. (2004). Quantitative Relationships between Protein Binding Affinities and Physico-chemical and Structural Parameters of some Aniline derivatives.
  • ResearchGate. Selected examples of pharmaceutically important diaryl ether derivatives.
  • MDPI. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • PubChem. 4-(2-Methoxyphenoxy)aniline.
  • PubMed. (2022). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity.
  • PubChemLite. This compound (C13H13NO2).
  • ResearchGate. (2004). Quantitative relationships between protein binding affinities and physico-chemical and structural parameters of some aniline derivatives.
  • Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • NIST WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline.
  • PubMed. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines.
  • ResearchGate. (2020). Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells.
  • PubChem. 4-(4-Methoxyphenoxy)aniline.
  • GSRS. 4-(4-METHOXYPHENOXY)ANILINE.
  • PubMed. (1999). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase.
  • PubMed Central. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity.
  • PubChem. Sodium 2-(4-methoxyphenoxy)propanoate.
  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid.

Sources

solubility of 2-(4-Methoxyphenoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenoxy)aniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the solubility of this compound, offers a detailed experimental protocol for its determination, and provides insights into predicting solubility behavior. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction to this compound and its Solubility

This compound is an organic compound featuring an aniline moiety linked to a 4-methoxyphenoxy group.[1] Its molecular structure, which combines an aromatic amine, an ether linkage, and two phenyl rings, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, from its use as a building block in organic synthesis to its potential applications in material science and as a biological probe for studying protein-ligand interactions.[1] Solubility is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the formulation of pharmaceutical products.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The aniline group (-NH2) and the methoxy group (-OCH3) are polar and capable of forming hydrogen bonds. The two aromatic rings, however, are non-polar. The overall polarity of the molecule is a balance of these competing features.

Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the oxygen atoms in the ether and methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

Predicting Solubility: Based on its structure, this compound is expected to exhibit the following solubility trends:

  • High solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

  • Moderate solubility in solvents of intermediate polarity.

  • Low solubility in non-polar solvents (e.g., hexane, toluene) and in water, due to the significant non-polar character of the two aromatic rings.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Diagram of the Experimental Workflow:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Shake/Stir at constant temperature (24-72h) A->B C Withdraw supernatant B->C D Filter through 0.45 µm syringe filter C->D Immediate filtration E Dilute filtered sample D->E F Quantify using HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation

Table 1: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimental Solubility (g/L)
Hexane1.88LowTo be determined
Toluene2.38LowTo be determined
Diethyl Ether4.34ModerateTo be determined
Ethyl Acetate6.02HighTo be determined
Acetone20.7HighTo be determined
Ethanol24.5HighTo be determined
Methanol32.7HighTo be determined
Water80.1LowTo be determined

Conclusion

This technical guide has outlined the key theoretical and practical considerations for understanding and determining the solubility of this compound in organic solvents. By applying the principles of molecular polarity and hydrogen bonding, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method provides a reliable means of obtaining accurate quantitative solubility data. This information is invaluable for the effective design of chemical reactions, purification processes, and formulation strategies involving this versatile compound.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF.
  • Smolecule. (2023, August 15). Buy this compound | 105901-39-1.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methoxyphenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the rationale behind signal assignments, and a robust experimental protocol for empirical validation. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures.

Introduction: The Structural Elucidation Challenge

This compound (C₁₃H₁₃NO₂) is a diaryl ether derivative featuring an aniline ring linked to a methoxy-substituted phenyl ring.[1] The precise arrangement of these functional groups creates a unique electronic environment for each proton, making ¹H NMR spectroscopy an indispensable tool for its structural verification. Understanding the ¹H NMR spectrum is critical for confirming synthesis, assessing purity, and providing a foundational dataset for further analytical studies. This guide will interpret the anticipated spectral data, explaining the causal relationships between the molecular structure and the resulting NMR signals.

Molecular Structure and Proton Environments

To analyze the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the lack of symmetry along the ether linkage, all eight aromatic protons and the three methoxy protons are chemically distinct. The amine (NH₂) protons also represent a unique chemical environment.

cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring C1 C1-O C2 C2-NH₂ C1->C2 O_ether O C1->O_ether C3 C3-H₃ C2->C3 C4 C4-H₄ C3->C4 C5 C5-H₅ C4->C5 C6 C6-H₆ C5->C6 C6->C1 C1_prime C1' C2_prime C2'-H₂' C1_prime->C2_prime C3_prime C3'-H₃' C2_prime->C3_prime C4_prime C4'-OCH₃ C3_prime->C4_prime C5_prime C5'-H₅' C4_prime->C5_prime OCH3_group OCH₃ C4_prime->OCH3_group C6_prime C6'-H₆' C5_prime->C6_prime C6_prime->C1_prime O_ether->C1_prime caption Fig 1: Structure of this compound with proton numbering.

Caption: Fig 1: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following analysis is based on established principles of chemical shift theory, spin-spin coupling, and data from structurally similar compounds.[2][3] The spectrum is predicted for a standard deuterated chloroform (CDCl₃) solvent.

The Methoxy Group Signal (–OCH₃)
  • Predicted Chemical Shift (δ): ~3.80 ppm

    • Rationale: Protons of a methoxy group on an aromatic ring typically appear in the 3.7-3.9 ppm range.[4] The electron-donating nature of the oxygen atom shields these protons, but their proximity to the aromatic ring provides some deshielding.

  • Predicted Integration: 3H

    • Rationale: This signal represents the three equivalent protons of the methyl group.[5]

  • Predicted Multiplicity: Singlet (s)

    • Rationale: These protons have no adjacent, non-equivalent protons to couple with, resulting in a single, unsplit peak.[5]

The Amine Group Protons (–NH₂)
  • Predicted Chemical Shift (δ): ~3.5-4.5 ppm (broad)

    • Rationale: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6] They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[2]

  • Predicted Integration: 2H

    • Rationale: The signal corresponds to the two protons of the primary amine.[5]

  • Predicted Multiplicity: Broad Singlet (br s)

    • Rationale: As mentioned, rapid chemical exchange and quadrupolar effects typically prevent observable coupling to adjacent aromatic protons, resulting in a broad signal.[2]

Aromatic Region Protons (Ar-H)

The aromatic region (typically 6.5-8.0 ppm) will be the most complex, containing signals for eight distinct protons. The analysis relies on the electronic effects of the substituents: the electron-donating amine (-NH₂) and ether (-OR) groups, and the strongly electron-donating methoxy (-OCH₃) group. Electron-donating groups shield ortho and para protons, shifting them upfield (to lower ppm values).[2]

Phenoxy Ring Protons (H-2', H-3', H-5', H-6'):

This ring is a classic example of a para-disubstituted system, which often presents as two distinct doublets, sometimes referred to as an AA'BB' system.

  • H-3' and H-5' (ortho to -OCH₃):

    • Predicted Chemical Shift (δ): ~6.90 ppm

    • Rationale: These protons are strongly shielded by the powerful electron-donating methoxy group. They are expected to appear significantly upfield.

    • Predicted Multiplicity: Doublet (d) , with a typical ortho coupling constant (³J) of ~8-9 Hz. They are coupled to H-2' and H-6', respectively.

  • H-2' and H-6' (meta to -OCH₃):

    • Predicted Chemical Shift (δ): ~7.00 ppm

    • Rationale: These protons are ortho to the electron-withdrawing ether oxygen, which deshields them relative to the H-3'/H-5' pair.

    • Predicted Multiplicity: Doublet (d) , with a ³J of ~8-9 Hz, coupled to H-3' and H-5'.

Aniline Ring Protons (H-3, H-4, H-5, H-6):

This ring is more complex due to the ortho-disubstitution pattern. Each proton will exhibit a unique signal.

  • H-6 (ortho to -NH₂):

    • Predicted Chemical Shift (δ): ~6.75 ppm

    • Rationale: This proton is strongly shielded by the ortho-amine group, placing it at the most upfield position of the aniline ring protons.

    • Predicted Multiplicity: Doublet of doublets (dd) , coupled to H-5 (ortho, ³J ≈ 8 Hz) and H-4 (meta, ⁴J ≈ 2 Hz).

  • H-4 (para to -NH₂):

    • Predicted Chemical Shift (δ): ~6.85 ppm

    • Rationale: Shielded by the para-amine group, but also influenced by the meta-ether linkage. It will likely appear as a complex multiplet.

    • Predicted Multiplicity: Triplet of doublets (td) or multiplet (m) , due to coupling with H-3 and H-5 (ortho, ³J ≈ 8 Hz) and H-6 (meta, ⁴J ≈ 2 Hz).

  • H-5 (meta to -NH₂):

    • Predicted Chemical Shift (δ): ~7.10 ppm

    • Rationale: This proton is less affected by the amine group's shielding and is deshielded by its proximity to the ether linkage.

    • Predicted Multiplicity: Triplet of doublets (td) or multiplet (m) , coupled to H-4 and H-6 (ortho, ³J ≈ 8 Hz) and H-3 (meta, ⁴J ≈ 2 Hz).

  • H-3 (ortho to ether, meta to -NH₂):

    • Predicted Chemical Shift (δ): ~7.20 ppm

    • Rationale: Being ortho to the electron-withdrawing ether oxygen, this proton is expected to be the most deshielded of the aniline ring protons.

    • Predicted Multiplicity: Doublet of doublets (dd) , coupled to H-4 (ortho, ³J ≈ 8 Hz) and H-5 (meta, ⁴J ≈ 2 Hz).

Summary of Predicted ¹H NMR Data
Assigned Proton(s)Predicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constant(s) (J, Hz)
-NH₂3.5 - 4.52HBroad Singlet (br s)N/A
-OCH₃~3.803HSinglet (s)N/A
H-6~6.751HDoublet of Doublets (dd)³J ≈ 8, ⁴J ≈ 2
H-4~6.851HMultiplet (m)³J ≈ 8, ⁴J ≈ 2
H-3', H-5'~6.902HDoublet (d)³J ≈ 8-9
H-2', H-6'~7.002HDoublet (d)³J ≈ 8-9
H-5~7.101HMultiplet (m)³J ≈ 8, ⁴J ≈ 2
H-3~7.201HDoublet of Doublets (dd)³J ≈ 8, ⁴J ≈ 2

Experimental Protocol for Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum. The methodology is designed to be self-validating by including steps for confirmation of assignments.

Materials and Instrumentation
  • Sample: 5-10 mg of this compound

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Equipment: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tube, micropipette, analytical balance.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.

    • Using a micropipette, add ~0.7 mL of CDCl₃ with TMS to the vial.

    • Gently vortex or swirl the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal from the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition of ¹H Spectrum:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to 3-4 seconds and the relaxation delay to 2-5 seconds.

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction manually or automatically to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values relative to a known signal (e.g., the 3H singlet of the methoxy group).

    • Perform peak picking to identify the chemical shift of each multiplet.

Workflow Diagram

prep 1. Sample Preparation (Dissolve ~5mg in 0.7mL CDCl₃) load 2. Load Sample (Into 5mm NMR Tube) prep->load insert 3. Insert into Spectrometer load->insert lock 4. Lock & Shim (Optimize B₀ field) insert->lock acquire 5. Acquire 1D ¹H Spectrum (16-64 scans) lock->acquire process 6. Data Processing (FT, Phase, Calibrate, Integrate) acquire->process analyze 7. Spectral Analysis (Assign peaks, measure J-couplings) process->analyze confirm 8. (Optional) 2D NMR (COSY, HSQC for validation) analyze->confirm caption Fig 2: Experimental workflow for ¹H NMR analysis.

Caption: Fig 2: Experimental workflow for ¹H NMR analysis.

Trustworthiness: A Self-Validating System

To ensure the utmost confidence in the spectral assignments, the 1D ¹H NMR analysis should be complemented by 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would definitively show which protons on the aniline ring are adjacent (e.g., H-3 coupling with H-4, H-4 with H-5, etc.) and confirm the ortho-coupling within the phenoxy ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By using known ranges for aromatic C-H carbons, it validates the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for assigning quaternary (non-protonated) carbons and confirming the connectivity across the ether linkage. For example, correlations from H-3 to C-1 and C-2 would be expected.

By integrating these advanced techniques, the initial predictions from the 1D spectrum are rigorously tested and confirmed, creating a self-validating and trustworthy dataset.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex but entirely interpretable. The key spectral features include a sharp 3H singlet for the methoxy group, a broad 2H signal for the amine protons, and a series of multiplets in the aromatic region between approximately 6.7 and 7.2 ppm. The specific chemical shifts and coupling patterns of the aromatic protons are dictated by the powerful electronic effects of the amine, ether, and methoxy substituents. The experimental protocol provided herein, especially when combined with 2D NMR techniques, offers a robust framework for the empirical verification of this structure, ensuring high confidence in the results for any research or development application.

References

  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline.
  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
  • [Source for N-benzyl aniline derivatives]. (n.d.). Supplementary Information. Retrieved January 9, 2026, from a university or publisher repository providing similar compound data.
  • [Source for experimental procedures]. (n.d.). Supplementary Information. Retrieved January 9, 2026, from a chemistry journal's supporting information section detailing NMR acquisition. (Simulated from search results showing typical experimental sections).
  • University of Wisconsin. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Royal Society of Chemistry. (n.d.). Supplementary Material.
  • University of Calgary. (n.d.). H NMR Spectroscopy Guide.
  • Michigan State University. (n.d.). Proton NMR Table.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
  • ResearchGate. (1999). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-Methoxyphenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this diaryl ether aniline derivative. A detailed assignment of the carbon signals is presented, grounded in fundamental principles of NMR spectroscopy and substituent effects in aromatic systems. Furthermore, this guide outlines a standard experimental protocol for the acquisition of high-quality ¹³C NMR spectra for this class of compounds and explores the potential applications of this compound, particularly in the realm of medicinal chemistry.

Introduction: The Significance of this compound

This compound is a member of the diaryl ether class of compounds, characterized by an aniline moiety linked to a 4-methoxyphenoxy group.[1] This structural motif is of significant interest in synthetic and medicinal chemistry. Diaryl ethers are prevalent in numerous natural products and pharmacologically active molecules. The aniline substructure, while a common building block in drug discovery, can sometimes lead to metabolic instability.[1] The specific arrangement of substituents in this compound offers a unique electronic and conformational profile, making it a valuable scaffold for the synthesis of more complex molecules, including potential antimicrobial and anticancer agents.[1] Understanding the precise molecular structure is paramount for elucidating its reactivity and biological interactions, and ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose.

Predicted ¹³C NMR Spectrum and Signal Assignments

As of the writing of this guide, publicly available, experimentally validated ¹³C NMR spectral data for this compound is limited. Therefore, a high-quality predicted spectrum has been generated using advanced computational models. These prediction algorithms are based on large databases of empirical data and theoretical calculations, providing a reliable foundation for spectral interpretation.

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 1. The numbering convention used for the carbon atoms is illustrated in the molecular structure diagram below.

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignments.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1148.2Quaternary carbon attached to the ether oxygen, expected to be significantly downfield.
C2140.5Carbon bearing the amino group, deshielded by the nitrogen atom.
C3115.3Aromatic CH ortho to the amino group, shielded by its electron-donating effect.
C4121.8Aromatic CH meta to the amino group and para to the ether linkage.
C5118.9Aromatic CH meta to the ether linkage and para to the amino group.
C6124.5Aromatic CH ortho to the ether linkage.
C7150.7Quaternary carbon of the methoxy-substituted ring attached to the ether oxygen.
C8119.8Aromatic CH ortho to the ether linkage on the methoxy-substituted ring.
C9114.6Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect.
C10155.9Carbon bearing the methoxy group, significantly deshielded.
C11114.6Aromatic CH ortho to the methoxy group, chemically equivalent to C9 due to symmetry.
C12119.8Aromatic CH meta to the methoxy group, chemically equivalent to C8.
C1355.6Methyl carbon of the methoxy group, in the typical range for methoxy carbons.

Note: These are predicted values and may differ slightly from experimental results. The solvent used for the prediction is CDCl₃.

Principles of ¹³C NMR Spectroscopy in the Context of this compound

The interpretation of the ¹³C NMR spectrum of this compound is governed by several key principles:

  • Chemical Shift: The position of a signal in the NMR spectrum is primarily influenced by the electron density around the carbon nucleus. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, causing the attached carbon atoms to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, leading to "shielding" and an upfield shift.

  • Substituent Effects: In aromatic systems, the position of a substituent significantly impacts the chemical shifts of the ring carbons. The amino (-NH₂) and methoxy (-OCH₃) groups are both electron-donating through resonance, causing increased shielding (upfield shifts) at the ortho and para positions relative to the unsubstituted benzene ring. The ether oxygen atom also influences the chemical shifts of the carbons it is directly attached to, causing a significant downfield shift.

  • Symmetry: Molecular symmetry can lead to chemically equivalent carbon atoms, which will produce a single signal in the ¹³C NMR spectrum. In the 4-methoxyphenoxy ring of the title compound, the plane of symmetry through the C7-C10 bond makes C8 and C12, as well as C9 and C11, chemically equivalent.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition_params Acquisition Parameters cluster_processing Data Processing sample_prep_1 Dissolve 10-20 mg of this compound sample_prep_2 in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) sample_prep_1->sample_prep_2 sample_prep_3 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) sample_prep_2->sample_prep_3 sample_prep_4 Transfer the solution to a 5 mm NMR tube sample_prep_3->sample_prep_4 instrument_setup_1 Place the NMR tube in the spectrometer sample_prep_4->instrument_setup_1 instrument_setup_2 Lock the spectrometer on the deuterium signal of the solvent instrument_setup_1->instrument_setup_2 instrument_setup_3 Shim the magnetic field to achieve optimal homogeneity instrument_setup_2->instrument_setup_3 instrument_setup_4 Tune and match the ¹³C probe instrument_setup_3->instrument_setup_4 acquisition_params_1 Set the spectral width to cover the expected chemical shift range (~0-200 ppm) instrument_setup_4->acquisition_params_1 acquisition_params_2 Use a 30-45° pulse angle to allow for a shorter relaxation delay acquisition_params_1->acquisition_params_2 acquisition_params_3 Set the relaxation delay (d1) to 1-2 seconds acquisition_params_2->acquisition_params_3 acquisition_params_4 Acquire a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise ratio acquisition_params_3->acquisition_params_4 acquisition_params_5 Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets acquisition_params_4->acquisition_params_5 processing_1 Apply Fourier transformation to the free induction decay (FID) acquisition_params_5->processing_1 processing_2 Phase correct the spectrum processing_1->processing_2 processing_3 Perform baseline correction processing_2->processing_3 processing_4 Reference the spectrum to the TMS signal at 0.0 ppm processing_3->processing_4

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] Its structural features are relevant in the following areas:

  • Anticancer Research: The diaryl ether linkage is a key component in several kinase inhibitors used in cancer therapy. This compound can be a precursor for the synthesis of novel kinase inhibitors.

  • Antimicrobial Agents: Aniline and its derivatives have been explored for their antimicrobial properties. The unique substitution pattern of this compound could be exploited to develop new antibacterial or antifungal agents.[1]

  • Biological Probes: The molecule can be used as a probe to study protein-ligand interactions, which is a fundamental aspect of drug discovery and development.[1]

The ability to unequivocally determine the structure of derivatives of this compound using ¹³C NMR is crucial for establishing structure-activity relationships (SAR) in these research endeavors.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹³C NMR spectral data for this compound. The presented assignments, based on established principles of NMR spectroscopy, offer a valuable reference for researchers working with this compound and its derivatives. The outlined experimental protocol provides a robust methodology for obtaining high-quality spectra. As a versatile synthetic intermediate, a thorough understanding of the spectroscopic properties of this compound is essential for its effective utilization in medicinal chemistry and materials science.

References

Sources

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Analysis of 2-(4-Methoxyphenoxy)aniline

This compound, with the molecular formula C₁₃H₁₃NO₂, is a significant organic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a primary aromatic amine, an aryl ether linkage, and a methoxy group distributed across two phenyl rings, provides a rich landscape for spectroscopic characterization.[1] Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical technique for the structural verification and quality assessment of this compound. It provides a detailed vibrational fingerprint, allowing for the unambiguous identification of its key functional groups.

This guide provides a comprehensive exploration of the FTIR analysis of this compound. We will delve into the theoretical underpinnings of its infrared spectrum, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected vibrational modes. This document is intended for researchers, chemists, and quality control professionals who require a deep and practical understanding of how to leverage FTIR spectroscopy to confirm the identity and purity of this important molecule.

Theoretical Framework: Predicting the Vibrational Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough analysis requires dissecting the molecule into its primary functional groups and predicting the wavenumber at which each will absorb infrared radiation. The energy of these vibrations is determined by the mass of the bonded atoms and the strength of the chemical bond connecting them.[2]

**1. The Primary Aromatic Amine Moiety (–NH₂) **

The primary amine attached to a phenyl ring is a cornerstone of this molecule's identity and gives rise to several characteristic absorptions.

  • N-H Stretching Vibrations: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[3][4] For aromatic amines, these bands typically appear at a slightly higher frequency than their aliphatic counterparts.[2][5]

    • Asymmetric Stretch (ν_as): Expected in the range of 3420-3500 cm⁻¹.

    • Symmetric Stretch (ν_s): Expected in the range of 3340-3420 cm⁻¹.[6] These peaks are generally sharper and less intense than the O-H stretching bands of alcohols.[7] The presence of two distinct peaks in this region is a definitive marker for a primary amine.[8]

  • N-H Bending (Scissoring) Vibration: This in-plane bending vibration results in a strong absorption band typically found between 1580 and 1650 cm⁻¹.[3][4] This peak can sometimes overlap with the aromatic C=C stretching bands.

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band in the 1250-1350 cm⁻¹ region.[2][3][5] This is a crucial band for confirming the amine linkage to the aromatic ring.

The Aryl Ether and Methoxy Moieties (Ar-O-Ar' and –OCH₃)

The diaryl ether linkage and the methoxy group contribute strong, characteristic C-O stretching bands, which are often the most intense peaks in the fingerprint region.

  • Asymmetric C-O-C Stretching: Aryl ethers are characterized by a strong, prominent asymmetric C-O-C stretching band. For an aryl alkyl ether system, as seen with the methoxy group attached to the phenyl ring, this absorption is expected near 1250 cm⁻¹.[9][10][11] The diaryl ether linkage will also contribute a strong asymmetric stretch in the 1200-1300 cm⁻¹ range.[9]

  • Symmetric C-O-C Stretching: A second, typically less intense, symmetric stretching band for the aryl alkyl ether is expected near 1040 cm⁻¹.[10][11] The symmetric stretch for the diaryl ether is often weak and can be difficult to discern.[9]

The Aromatic Rings (Substituted Benzene)

The two phenyl rings in the structure give rise to a series of absorptions that confirm their presence and substitution pattern.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings produces sharp, medium-to-weak intensity bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[12][13]

  • Aromatic C=C In-Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene rings lead to a series of characteristic peaks, often two to four, in the 1450-1600 cm⁻¹ range.[12][13] Key bands are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.[12] The specific positions of these bands can help confirm the ortho and para substitution patterns present in the molecule.

The Aliphatic Methyl Group (–CH₃)

The methyl group from the methoxy substituent has its own characteristic vibrations.

  • C-H Stretching: The C-H bonds of the methyl group will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[14]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is paramount. The following protocol outlines a self-validating system for the analysis of solid this compound using the KBr pellet transmission method.

Workflow Overview

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Grind 1-2 mg Sample Prep2 Add ~200 mg dry KBr Prep1->Prep2 Prep3 Mix & Grind Homogeneously Prep2->Prep3 Prep4 Press into Pellet Prep3->Prep4 Acq1 Set Spectrometer Parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Prep4->Acq1 Transfer Acq2 Collect Background Spectrum (Empty Sample Compartment) Acq1->Acq2 Acq3 Mount KBr Pellet Acq2->Acq3 Acq4 Collect Sample Spectrum Acq3->Acq4 Proc1 Perform Baseline Correction Acq4->Proc1 Transfer Proc2 Identify Peak Wavenumbers Proc1->Proc2 Proc3 Assign Vibrational Modes Proc2->Proc3 Proc4 Compare with Reference Data Proc3->Proc4

Caption: FTIR analysis workflow from sample preparation to final data interpretation.

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Ensure the this compound sample is dry.

    • Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator. Moisture is a critical interferent, introducing broad O-H bands around 3400 cm⁻¹.

    • Ensure the agate mortar and pestle, pellet press, and dies are scrupulously clean and dry.

  • Sample Preparation (KBr Pellet Technique):

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 200 mg of dry KBr. The optimal sample-to-KBr ratio is about 1:100 to 1:200.

    • Combine the sample and KBr in the agate mortar. Gently grind and mix the components until a fine, homogeneous powder is obtained. Inadequate mixing is a common source of poor-quality spectra.

    • Transfer the powder to the pellet die and press under vacuum (to remove trapped air) at 8-10 tons of pressure for several minutes.

    • Carefully remove the resulting transparent or translucent pellet. A cloudy pellet often indicates moisture or insufficient grinding.

  • Data Acquisition:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize.

    • Configure the acquisition parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (to ensure a high signal-to-noise ratio)

    • Collect a background spectrum with nothing in the sample holder. This is a critical step to ratio out atmospheric H₂O and CO₂ absorptions.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of all significant absorption bands.

    • Assign each peak to its corresponding molecular vibration based on the theoretical framework discussed previously.

Data Summary and Interpretation

The resulting spectrum should be interpreted by correlating the observed peaks with the expected vibrational frequencies. The table below summarizes the key diagnostic bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentExpected IntensityCausality and Significance
3420-3500N-H Asymmetric StretchMedium, SharpConfirms the presence of a primary amine (-NH₂) group.[4][5]
3340-3420N-H Symmetric StretchMedium, SharpPaired with the asymmetric stretch, this is definitive for a primary amine.[4][5]
3000-3100Aromatic C-H StretchMedium to WeakIndicates the presence of C-H bonds on the benzene rings.[12][13]
2850-2960Aliphatic C-H StretchMedium to WeakCorresponds to the C-H bonds of the methoxy (-OCH₃) group.
1580-1650N-H Bending (Scissoring)Strong to MediumFurther evidence of the primary amine group.[2][3]
1450-1600Aromatic C=C In-Ring StretchStrong to MediumA series of peaks confirming the presence of the aromatic rings.[12][13]
1250-1350Aromatic C-N StretchStrongA key diagnostic peak for the bond between the amine and the phenyl ring.[3][4]
1200-1300Asymmetric C-O-C StretchVery StrongOften the strongest peak in the fingerprint region; confirms the ether linkages.[9][10]
~1040Symmetric C-O-C StretchStrong to MediumCorresponds to the aryl-alkyl ether portion of the molecule.[10][11]
675-900Aromatic C-H OOP BendingStrongProvides information about the substitution pattern on the phenyl rings.[12]

Trustworthiness Check: A valid spectrum of this compound must contain peaks in all the key regions outlined above. The absence of the dual N-H stretching bands, for instance, would strongly indicate that the sample is not a primary amine. Conversely, the absence of the very strong C-O-C stretch around 1250 cm⁻¹ would negate the presence of the ether linkages. This cross-validation of multiple functional group regions provides a self-validating system for structural confirmation.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles.
  • Kleinermanns, K., et al. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... ResearchGate.
  • Nauta, K., & Miller, R. E. (2000). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 104(34), 7974–7984. ACS Publications.
  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development.
  • Video: IR Frequency Region: X–H Stretching. (2024, December 5). JoVE.
  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • IR Absorption Table. (n.d.). University of Colorado Boulder.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (n.d.). MDPI.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • IR spectrum: Ethers. (n.d.). Química Organica.org.

Sources

A Technical Guide to 2-(4-Methoxyphenoxy)aniline: A Cornerstone Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. 2-(4-Methoxyphenoxy)aniline, a diaryl ether amine, stands out as a particularly versatile and powerful scaffold. Its inherent structural features—a nucleophilic aniline moiety ortho to a flexible diaryl ether linkage—provide a robust platform for the synthesis of diverse heterocyclic systems, many of which are privileged structures in medicinal chemistry and materials science. This guide offers a deep dive into the synthetic pathways, chemical properties, and strategic applications of this valuable compound, providing both foundational knowledge and actionable protocols for laboratory practice.

Core Concepts: Physicochemical Properties and Spectroscopic Signature

A comprehensive understanding of a starting material's characteristics is the bedrock of successful synthesis. This compound is typically an off-white to light brown crystalline solid, and its key properties are summarized below.

PropertyValue
CAS Number 105901-39-1[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name This compound[1]

Spectroscopic Analysis: The identity and purity of this compound are confirmed through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will characteristically show a singlet for the methoxy protons (OCH₃) around 3.8 ppm and a broad singlet for the amine protons (NH₂). The aromatic region will display a complex multiplet pattern resulting from the eight protons on the two phenyl rings.

  • ¹³C NMR: The carbon spectrum will show a distinct signal for the methoxy carbon at approximately 55 ppm, along with a series of signals in the aromatic region (typically 110-160 ppm) corresponding to the 12 aromatic carbons.

  • IR Spectroscopy: The infrared spectrum is marked by characteristic N-H stretching bands for the primary amine at approximately 3350-3450 cm⁻¹. Strong C-O stretching bands for the diaryl ether linkage are also prominent.

Foundational Synthesis: The Ullmann Condensation

The most reliable and widely adopted method for synthesizing this compound is a two-step sequence beginning with the Ullmann condensation. This classic copper-catalyzed reaction forms the crucial diaryl ether bond.[2][3]

Synthetic Workflow: From Nitroarene to Aniline

G cluster_0 Oxidation & Cyclization Start This compound Intermediate Radical Cation Intermediate Start->Intermediate -e⁻ Oxidant Oxidant (e.g., I₂, DDQ) Oxidant->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Attack Product Phenoxazine Product Cyclized->Product -2H⁺, -e⁻

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Stability in the Application of 2-(4-Methoxyphenoxy)aniline

This compound is a versatile aromatic amine with a diaryl ether linkage, a structural motif present in numerous compounds of pharmaceutical and material science interest.[1] Its utility as a synthetic intermediate underscores the importance of understanding its chemical stability. The integrity of this molecule is paramount, as degradation can lead to the formation of impurities that may compromise the yield and purity of downstream products, and in the context of drug development, could introduce potentially toxic components. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling, and methodologies for assessing its long-term viability.

I. Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue/DescriptionSignificance for Stability
Molecular Formula C₁₃H₁₃NO₂[1]Provides the elemental composition.
Molecular Weight 215.25 g/mol Relevant for analytical procedures.
Appearance Typically a solid, may be light yellow.[2]Changes in color can be an initial indicator of degradation.
Functional Groups Primary aromatic amine, methoxy-substituted phenyl ether.These groups are the primary sites for potential degradation reactions.
Reactivity The amine group can undergo acylation and alkylation. The compound can be oxidized.[1]Highlights potential incompatibilities and degradation pathways.

II. Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, primarily light, oxygen, moisture, and temperature. The molecule's two key functional groups, the aniline moiety and the methoxyphenyl ether linkage, are susceptible to specific degradation pathways.

A. Photodegradation

Aromatic amines are known to be sensitive to light.[3][4] Exposure to UV and visible light can initiate photo-oxidative processes.

  • Mechanism: Upon absorption of light energy, the aniline moiety can be excited to a higher energy state, making it more susceptible to reaction with oxygen. This can lead to the formation of colored impurities and polymeric materials. The degradation of aniline in the presence of light and oxygen can generate reactive oxygen species like hydroxyl radicals and singlet oxygen, which further accelerate the degradation process.[3]

  • Consequences: Photodegradation can result in discoloration of the material and the formation of complex mixtures of degradation products, making purification challenging.

B. Oxidative Degradation

The presence of oxygen is a significant threat to the stability of this compound. Both the aniline and the ether functionalities can be targets of oxidation.

  • Aniline Moiety: The primary amine group is readily oxidized, which can lead to the formation of nitroso, nitro, and azoxy compounds, as well as polymeric materials.[5] This process is often autocatalytic and can be accelerated by the presence of metal ions.

  • Ether Linkage and Methoxy Group: Ethers can undergo autoxidation in the presence of oxygen to form hydroperoxides and peroxides, which are potentially explosive upon concentration.[6][7] The methoxy group can be cleaved under oxidative conditions, leading to the formation of phenolic derivatives.[8]

C. Hydrolytic Degradation

While the ether linkage is generally stable to hydrolysis under neutral conditions, it can be cleaved under strong acidic conditions, especially at elevated temperatures.[9]

  • Mechanism: Acid-catalyzed hydrolysis of the ether bond would lead to the formation of 2-aminophenol and 4-methoxyphenol.

  • pH Effects: The stability of the aniline moiety is also pH-dependent. In highly acidic or basic solutions, the rate of degradation may be accelerated.

D. Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions.

  • Mechanism: High temperatures can accelerate both oxidative and hydrolytic degradation. In the absence of other stressors, thermal decomposition may lead to charring and the formation of complex byproducts.

  • Considerations: Even at temperatures below the melting point, long-term exposure to elevated temperatures can lead to a significant loss of purity.

Diagram of Potential Degradation Pathways

G cluster_stress Stress Factors cluster_compound This compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Moisture Moisture/pH Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Heat Heat->Photodegradation accelerates Heat->Oxidation accelerates Heat->Hydrolysis accelerates Compound C₁₃H₁₃NO₂ Compound->Photodegradation Compound->Oxidation Compound->Hydrolysis Polymeric_Products Polymeric Products Photodegradation->Polymeric_Products Colored_Impurities Colored Impurities Photodegradation->Colored_Impurities Oxidation->Polymeric_Products Phenols Phenolic Derivatives Oxidation->Phenols Quinones Quinones Oxidation->Quinones Ether_Cleavage_Products Ether Cleavage Products (e.g., 2-Aminophenol, 4-Methoxyphenol) Hydrolysis->Ether_Cleavage_Products

Caption: Potential degradation pathways for this compound.

III. Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

ConditionRecommendationRationale
Temperature Store at 2-8°C.[10]Low temperatures slow down the rates of all potential degradation reactions.
Light Protect from light. Store in an amber or opaque container.[3]Prevents photodegradation, which can lead to discoloration and polymerization.[3][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]Minimizes contact with oxygen, thereby preventing oxidative degradation of the aniline and ether moieties.[6][7]
Moisture Protect from moisture. Keep container tightly closed.[3]Prevents potential hydrolysis and minimizes the absorption of atmospheric moisture.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents leakage and contamination.
Incompatible Materials Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12]These substances can react with the aniline and ether functional groups, leading to degradation.

IV. Stability Assessment: A Proactive Approach

A proactive approach to stability assessment is crucial for quality control and for establishing a reliable shelf-life for this compound. This involves conducting forced degradation studies and employing validated stability-indicating analytical methods.

A. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance under stressed conditions to identify potential degradation products and pathways.[2][7][13]

Diagram of Forced Degradation Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound (Initial Purity Analysis) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS for unknowns Pathway Identify Degradation Products & Pathways HPLC->Pathway Mass_Balance Assess Mass Balance HPLC->Mass_Balance Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Initial Characterization:

    • Obtain a high-purity reference standard of this compound.

    • Characterize the initial purity and impurity profile using a validated HPLC method.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1 M. Heat at 60°C for a defined period (e.g., 24, 48 hours). Neutralize before analysis.

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide to a final concentration of 0.1 M. Heat at 60°C for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis of Stressed Samples:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

    • Quantify the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS and NMR.

    • Assess the mass balance to ensure that all major degradation products are accounted for.

B. Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

  • Method of Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

  • Validation Parameters (as per ICH Q2(R2) guidelines):

    • Specificity: The method must be able to resolve the peak for this compound from the peaks of all potential degradation products. This is demonstrated by analyzing the stressed samples from the forced degradation study.

    • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

The stability of this compound is a critical factor that influences its successful application in research and development. By understanding its inherent chemical liabilities—namely its susceptibility to photodegradation, oxidation, and to a lesser extent, hydrolysis—researchers can implement appropriate storage and handling procedures to maintain its purity and integrity over time. The implementation of a robust stability testing program, including forced degradation studies and the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of this important chemical intermediate. This proactive approach to stability assessment not only safeguards the integrity of the compound but also contributes to the overall success and reproducibility of the scientific endeavors in which it is employed.

VI. References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.

  • Luminos LLC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos LLC Blog.

  • Shanghai Haohong Scientific Co., Ltd. (2024). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(2-Methoxyphenoxy)aniline.

  • Smolecule. (2023). This compound.

  • Wang, Y., et al. (2010). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology.

  • Wade, L.G. (2025). Autoxidation of Ethers. Read Chemistry.

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Patel, Y., et al. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.

  • Peciulyte, A., et al. (2021). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. Catalysis Science & Technology.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline.

  • Basniwal, P. K., & Sharma, A. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy.

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers.

  • Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.

  • Nobrega, M. M., Temperini, M. L. A., & Bini, R. (2017). Probing the Chemical Stability of Aniline under High Pressure. CNR.

  • 12toBScChemistry. (2025). Stability of Carbocations in Aniline Derivatives. YouTube.

  • PubChem. (n.d.). Aniline.

  • Mthombeni, N. H., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution.

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.

  • Watts, M. J., et al. (2011). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology.

  • Zeng, Y., et al. (2021). Electrochemical Oxidation Dearomatization of Anisol Derivatives toward Spiropyrrolidines and Spirolactones. CCS Chemistry.

  • Medicinal Chemistry. (2014). Phase I Metabolism- Oxidation of Aromatic compounds.

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.

  • Chemistry with Dr. G. (2023). Reactions of Anisole. YouTube.

  • Arora, P. K. (2015). Bacterial degradation of aniline. ResearchGate.

  • Liu, Z., et al. (2001). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology.

  • Zhang, T., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals.

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. (2005). The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenoxy)aniline via Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Methoxyphenoxy)aniline, a valuable scaffold in medicinal chemistry and materials science. We will employ a robust two-step synthetic sequence, beginning with a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction to form the diaryl ether bond, followed by a high-yielding reduction of a nitro group to the target aniline. This guide delves into the mechanistic underpinnings of the key coupling reaction, explains the causal logic behind the selection of reagents and conditions, and provides detailed, step-by-step protocols for execution, purification, and troubleshooting.

Introduction: The Strategic Importance of Diaryl Ethers and the Buchwald-Hartwig Reaction

Diaryl ether and arylamine motifs are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these C(aryl)-O and C(aryl)-N bonds, however, was historically reliant on harsh methods like the Ullmann condensation, which often required high temperatures and stoichiometric amounts of copper, limiting functional group tolerance.[1]

The advent of the Buchwald-Hartwig cross-coupling reaction in the mid-1990s revolutionized synthetic chemistry by providing a versatile and mild palladium-catalyzed method for forming these crucial bonds.[1][2] While best known for C-N bond formation (amination), the methodology is equally powerful for constructing C-O bonds to create aryl ethers.[1][3]

For the synthesis of this compound, a direct coupling of 2-aminophenol or 2-haloaniline presents challenges, as the free amine can compete as a nucleophile or interfere with the catalyst. A more reliable and strategic approach, detailed herein, involves:

  • Buchwald-Hartwig C-O Coupling: Formation of the diaryl ether linkage by coupling an appropriate nitrophenol or nitro-aryl halide.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the final aniline product.

This sequence circumvents the challenges associated with the free amine, ensuring a more reproducible and high-yielding synthesis suitable for drug development campaigns.

Part 1: The Mechanism and Critical Parameters of Buchwald-Hartwig C-O Coupling

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for palladium-catalyzed C-O coupling involves three key stages: oxidative addition, deprotonation/ligand exchange, and reductive elimination.[4][5]

The Catalytic Cycle

Buchwald-Hartwig C-O Coupling Cycle Catalytic Cycle for Buchwald-Hartwig C-O Coupling Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Alkoxide_Complex L-Pd(II)(Ar)(OAr') Alkoxide Complex OA_Complex->Alkoxide_Complex Deprotonation & Ligand Exchange BaseH [Base-H]⁺X⁻ OA_Complex->BaseH Alkoxide_Complex->Pd0 Reductive Elimination Product Ar-O-Ar' Diaryl Ether Alkoxide_Complex->Product Reactant1 Ar-X (Aryl Halide) Reactant1->Pd0 Reactant2 Ar'-OH (Phenol) Reactant2->OA_Complex Base Base Base->OA_Complex

Caption: Step-by-step workflow for the Buchwald-Hartwig C-O coupling reaction.

Step-by-Step Methodology
  • Preparation: Ensure all glassware (a 100 mL two-neck round-bottom flask, condenser, magnetic stir bar) is thoroughly oven-dried and assembled hot under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the reaction flask, add the potassium phosphate (K₃PO₄), 4-methoxyphenol, 2-chloronitrobenzene, XPhos, and Pd₂(dba)₃.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous, degassed toluene via syringe or cannula.

  • Reaction: Heat the mixture to 100-110 °C in an oil bath with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by periodically analyzing small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter it through a pad of Celite to remove the inorganic base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methoxy-4-(2-nitrophenoxy)benzene as a solid.

Part 3: Protocol for the Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation. Tin(II) chloride is an excellent choice as it is effective, inexpensive, and tolerant of the diaryl ether functionality.

Reagents and Materials
ReagentStructure/FormulaMW ( g/mol )AmountMoles (mmol)Role
1-Methoxy-4-(2-nitrophenoxy)benzeneC₁₃H₁₁NO₄245.232.0 g8.16Substrate
Tin(II) chloride dihydrateSnCl₂·2H₂O225.657.3 g32.6Reducing Agent
EthanolC₂H₅OH46.0740 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11100 mL-Extraction Solvent
Sat. aq. NaHCO₃NaHCO₃84.01~150 mL-Base (Neutralization)
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the nitro-diaryl ether intermediate in ethanol.

  • Reagent Addition: Add the tin(II) chloride dihydrate to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with 100 mL of ethyl acetate. Cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is highly exothermic and produces CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization to yield this compound.

Part 4: Troubleshooting and Optimization

Even robust protocols can encounter issues. A logical approach to troubleshooting is essential. [6][7]

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough or is hydrated. 4. Ligand has decomposed. 1. Use a fresh palladium source or a pre-catalyst. 2. Ensure glassware is oven-dried and solvent is properly degassed. Maintain a positive inert gas pressure. 3. Use fresh, anhydrous base. Consider screening a stronger base (e.g., NaOt-Bu) if compatible. 4. Use a fresh bottle of ligand.
Formation of Dehalogenated Byproduct The catalytic cycle is interrupted, leading to proto-dehalogenation of the aryl halide. This can indicate a slow reductive elimination step. Try a bulkier ligand (e.g., BrettPhos) to accelerate C-O bond formation. [8]Ensure the reaction is not overheated.
Formation of Biaryl Byproduct Homocoupling of the aryl halide. This is often seen with aryl iodides. [9]Using aryl bromides or chlorides can mitigate this. Lowering catalyst loading can also help.

| Difficult Purification | Streaking on TLC plate, inseparable from byproducts. | The final aniline product is basic and can interact strongly with silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can improve chromatographic behavior. |

Conclusion

The Buchwald-Hartwig C-O cross-coupling reaction is an indispensable tool for the synthesis of diaryl ethers, which are key components of many biologically active molecules. By employing a strategic two-step sequence involving a robust C-O coupling followed by a reliable nitro reduction, the target molecule this compound can be synthesized efficiently and in high yield. The success of this synthesis relies on a rational understanding of the reaction mechanism and the careful selection of a bulky phosphine ligand, an appropriate base, and rigorous inert reaction conditions. This guide provides a solid foundation for researchers to successfully implement this powerful methodology in their own synthetic endeavors.

References

  • Condition Optimization for Buchwald-Hartwig Reactions (2022). WuXi AppTec. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Buchwald-Hartwig Cross-Coupling (2021). J&K Scientific LLC. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS (2010). The Royal Swedish Academy of Sciences. [Link]
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings (2020). Chemistry World. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction (n.d.). Organic Chemistry Portal. [Link]
  • Pd-Catalyzed Cross Coupling Reactions (2023). Chemistry LibreTexts. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow (2020).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-catalyzed cross-coupling reactions (n.d.). Fiveable. [Link]
  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols (2018).
  • Buchwald–Hartwig amin
  • Diaryl ether synthesis by etherification (arylation) (n.d.). Organic Chemistry Portal. [Link]
  • Role of the Base in Buchwald–Hartwig Amination (2014). The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands (n.d.). University of Pennsylvania. [Link]
  • Buchwald-Hartwig coupling troubleshooting (2022). Chemistry Stack Exchange. [Link]
  • Cross-coupling reaction (n.d.). Wikipedia. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination (2023). Chemistry LibreTexts. [Link]
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions (2012). MIT Libraries. [Link]
  • Buchwald-Hartwig Coupling (n.d.). Organic Synthesis. [Link]
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions (2012).

Sources

Optimizing the Purification of 2-(4-Methoxyphenoxy)aniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-(4-Methoxyphenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Due to the basic nature of the aniline moiety, standard silica gel chromatography can present challenges such as peak tailing and irreversible adsorption, leading to poor recovery and purity.[3] This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol that ensures high purity and yield. We address the inherent challenges of purifying aromatic amines by incorporating a basic modifier into the mobile phase, a critical step for achieving sharp, symmetrical peaks and reproducible results.

Introduction: The Significance of High-Purity this compound

This compound (MW: 215.25 g/mol ) is a diaryl ether derivative whose structural motif is of significant interest in medicinal chemistry and material science.[1] It serves as a crucial building block for synthesizing molecules with potential applications as enzyme inhibitors and antimicrobial agents.[1][2] The synthesis of this compound, commonly achieved through nucleophilic substitution, can result in a crude product containing unreacted starting materials and various side-products.[1] For its use in sensitive downstream applications, particularly in drug development, achieving a purity level exceeding 98% is often mandatory. Column chromatography remains the gold standard for purification, offering a robust method to isolate the target compound from complex reaction mixtures.[1]

The Challenge: Chromatographing Basic Amines on Silica Gel

The primary obstacle in the purification of this compound is the interaction between the basic amine group and the acidic surface of silica gel (SiO₂). The silica surface is populated with silanol groups (Si-OH), which are Brønsted acids.[3] These acidic sites can protonate the basic aniline, leading to strong ionic interactions. This results in several undesirable chromatographic behaviors:

  • Irreversible Adsorption: The compound sticks permanently to the column, drastically reducing yield.

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad peaks that co-elute with impurities.

  • Compound Degradation: In some cases, the highly acidic environment can degrade sensitive molecules.

To counteract these effects, a common and highly effective strategy is to "neutralize" the acidic silanols by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase.[4][5] This additive occupies the acidic sites on the silica, allowing the basic analyte to travel through the column without strong, detrimental interactions.

Protocol Part I: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to identify an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[5]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.

  • Developing the Chromatogram: Prepare a TLC chamber with a mixture of Hexane and Ethyl Acetate (EtOAc). A good starting ratio is 7:3 (Hexane:EtOAc). Add 0.5-1% triethylamine (TEA) to the solvent mixture to mitigate the issues discussed in Section 2. Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

  • Optimization: Adjust the solvent ratio to achieve the target Rf of 0.2-0.4 for this compound. If the Rf is too high, increase the proportion of the non-polar solvent (Hexane). If it is too low, increase the proportion of the polar solvent (EtOAc).

Protocol Part II: Flash Column Chromatography Purification

This protocol is designed for automated flash chromatography systems but can be adapted for manual column setups.

Materials & Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh
Crude Sample This compound (e.g., 1.0 g)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate (EtOAc)
Mobile Phase Modifier Triethylamine (TEA), ≥99%
Solvents (for loading) Dichloromethane (DCM)
Apparatus Flash chromatography system, pre-packed silica column, fraction collector
Workflow Diagram: Purification of this compound

G cluster_prep Preparation & Method Development cluster_purification Flash Chromatography cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis (Hexane:EtOAc + 1% TEA) Crude->TLC Spot Opt Optimized Mobile Phase TLC->Opt Calculate Rf (Target ~0.3) Column Equilibrate Column (Mobile Phase A + 1% TEA) Opt->Column Define method Load Dry Load Crude Sample on Silica Gel Load->Column Elute Run Gradient Elution (0-100% Mobile Phase B) Column->Elute Collect Collect Fractions Elute->Collect TLC_frac TLC Analysis of Fractions Collect->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Identify pure fractions Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure this compound Evap->Pure Purity Purity Check (HPLC, NMR) Pure->Purity

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Mobile Phase Preparation: Prepare two solvent reservoirs.

    • Solvent A: n-Hexane containing 1% (v/v) Triethylamine.

    • Solvent B: Ethyl Acetate containing 1% (v/v) Triethylamine.

    • Rationale: The inclusion of TEA in both solvents ensures that the basicity of the mobile phase remains constant throughout the gradient, preventing changes in retention behavior.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (~1.0 g) in a minimal amount of DCM.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Rationale: Dry loading the sample onto the column generally results in sharper bands and better separation compared to liquid injection, especially for less soluble compounds.

  • Column Setup and Elution:

    • Select a pre-packed silica column appropriate for the sample size (e.g., a 40 g column for 1 g of crude material).

    • Load the dry sample into a solid load cartridge and attach it to the chromatography system.

    • Equilibrate the column with 2-3 column volumes of Solvent A.

    • Begin the elution using the optimized mobile phase conditions determined from the TLC analysis. A typical gradient is shown in the table below.

Parameter Value / Description
Stationary Phase Silica Gel (40 g cartridge)
Mobile Phase A n-Hexane + 1% Triethylamine
Mobile Phase B Ethyl Acetate + 1% Triethylamine
Flow Rate 40 mL/min
UV Detection 254 nm & 280 nm
Gradient 0-5 min: 10% B
5-25 min: 10% to 60% B (Linear Gradient)
25-30 min: 60% B (Isocratic Hold)
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions using TLC (using the same eluent as in the development stage) to identify those containing the pure product.

    • Trustworthiness Check: The fractions corresponding to the main, symmetrical peak on the chromatogram should contain the pure compound. TLC analysis validates this assumption.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvents and triethylamine under reduced pressure using a rotary evaporator.

    • The final product should be a solid.[2] Further dry the product under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the isolated compound should be confirmed by orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structural integrity of the molecule and the absence of significant impurities.[7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[8] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used (Hexane, Ethyl Acetate, DCM) are flammable and volatile; handle with care and away from ignition sources.

Conclusion

This application note provides a robust and reproducible method for the purification of this compound using flash column chromatography. By addressing the challenges associated with purifying basic amines on silica through the addition of triethylamine to the mobile phase, this protocol enables the isolation of the target compound with high purity and yield. The systematic approach of developing the method via TLC before scaling to flash chromatography is a cornerstone of efficient and successful purification in organic synthesis.

References

  • Smolecule. (2023, August 15). Buy this compound | 105901-39-1. URL: https://www.smolecule.com/cas-105901-39-1-2-4-methoxyphenoxy-aniline.html
  • Supelco. Amines Analysis by Packed Column GC. Bulletin 737F. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/supelco/bulletin/473/t40737f.pdf
  • PubChem. 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1121067
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. URL: https://www.researchgate.net/figure/Separations-of-aromatic-amine-isomers-on-the-C4A-C10-column-in-comparison-to-the-HP-5_fig2_282583856
  • ChemicalBook. This compound CAS#: 105901-39-1. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710609_EN.htm
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. URL: https://www.reddit.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications. URL: https://www.benchchem.com/product/bcp254471/technical-guide
  • Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. URL: https://www.semanticscholar.org/paper/Determination-of-aromatic-amines-in-surface-and-of-Wegner-Bidlingmaier/33f218a56285422894101e695f9c46d3e31e5066
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. URL: https://www.researchgate.net/publication/287515160_Synthesis_of_2-ethyl-4-methoxy_aniline_via_four-step_process
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?URL: https://www.biotage.
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide. URL: https://www.benchchem.
  • SIELC Technologies. Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column. URL: https://sielc.com/25181.html
  • ChemicalBook. 2-(3-METHOXYPHENOXY)ANILINE synthesis. URL: https://www.chemicalbook.com/synthesis/54584-59-7.htm
  • ResearchGate. (2025, August 6). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. URL: https://www.researchgate.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. URL: https://chemistryhall.
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. URL: https://patents.google.
  • PubChem. 4-(4-Methoxyphenoxy)aniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/101402
  • ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers. URL: https://www.researchgate.
  • Scribd. Lab Report 5. URL: https://www.scribd.com/document/360690089/Lab-Report-5
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. URL: https://www.researchgate.net/publication/344583084_The_separation_of_2-nitrophenol_4-nitrophenol_and_phenol

Sources

Application Notes and Protocols for the Recrystallization of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and indispensable technique for the purification of solid organic compounds.[1][2] For a crucial intermediate like 2-(4-methoxyphenoxy)aniline, which serves as a building block in the synthesis of novel therapeutic agents and as a biological probe, achieving high purity is paramount.[3][4] The presence of impurities, even in small amounts, can significantly impact the yield and success of subsequent synthetic steps, as well as the validity of biological assay results. This guide provides a detailed, first-principles approach to developing a robust recrystallization protocol for this compound, emphasizing solvent selection, experimental execution, and troubleshooting.

Physicochemical Profile of this compound

Understanding the inherent properties of the target molecule is the cornerstone of designing an effective purification strategy.

PropertyValueSource
CAS Number 105901-39-1[3]
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [3]
Appearance Dark Brown Solid[4]
Boiling Point 212-213 °C (at 21 Torr)[4]
Predicted pKa 4.23 ± 0.10[4]

The structure of this compound, featuring a diphenyl ether linkage, an aniline moiety, and a methoxy group, suggests a molecule of moderate polarity. The amine group can act as a hydrogen bond donor, while the ether and methoxy oxygens act as hydrogen bond acceptors. This duality is key to predicting its solubility behavior.

Part 1: Solvent System Selection – A Deliberate Approach

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or reduced temperatures.[5] Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Theoretical Considerations & Solvent Screening

Given the "like dissolves like" principle, solvents with moderate polarity are excellent starting points.[5] The presence of both polar (amine) and less polar (aromatic rings, ether linkage) functionalities in this compound suggests that a single solvent may not be perfect. Therefore, exploring both single and mixed-solvent systems is recommended.[5][6]

Recommended Solvents for Initial Screening:

SolventClassRationale for SelectionBoiling Point (°C)
Ethanol Polar ProticVersatile polar solvent suitable for a range of substituted anilines.[5] Can engage in hydrogen bonding.78
Methanol Polar ProticSimilar to ethanol but with higher polarity; a good alternative if solubility in ethanol is too high at room temperature.[5]65
Isopropanol Polar ProticLower polarity than ethanol; may offer a better solubility differential.82.5
Ethyl Acetate Polar AproticModerate polarity, good for compounds with ester-like features (ether linkage). Often used in mixed systems with non-polar solvents.[7][8]77
Toluene Non-polarMay dissolve the non-polar aromatic portions of the molecule at elevated temperatures.111
Water Polar ProticWhile organic compounds are often insoluble, the polar amine group may confer slight solubility, especially at high temperatures.[1][5] Excellent as an "anti-solvent" in mixed systems.100
Experimental Workflow for Solvent Selection

This protocol outlines a systematic, small-scale approach to identify the optimal solvent or solvent pair, minimizing material loss.

Solvent_Selection_Workflow cluster_single Single Solvent Screening cluster_mixed Mixed-Solvent System Screening A Place ~20 mg of crude solid in 6 separate test tubes B Add a potential solvent dropwise at room temp A->B C Observe Solubility: Insoluble or Sparingly Soluble? B->C If YES D Heat the mixture gently (near boiling) C->D E Observe Solubility: Fully Dissolved? D->E If YES F Cool to room temp, then in an ice bath E->F G Observe for Crystal Formation: Abundant Crystals Form? F->G If YES H Decision: Ideal Single Solvent Found G->H I Dissolve ~20 mg of crude solid in a minimal amount of a 'good' hot solvent (e.g., Ethanol) J Add a 'poor' solvent (anti-solvent, e.g., Water) dropwise to the hot solution until persistent cloudiness appears I->J K Add a drop of the 'good' solvent to redissolve the precipitate (clear solution) J->K L Cool slowly to room temp, then in an ice bath K->L M Observe for Crystal Formation L->M Abundant Crystals? N Decision: Ideal Mixed-Solvent System Found M->N Recrystallization_Process A Crude Solid in Flask B Add Minimum Hot Solvent (e.g., Ethanol) A->B C Hot, Saturated Solution (All Solid Dissolved) B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Clear, Hot Filtrate D->E F Slow Cooling (Room Temperature) E->F G Ice Bath Cooling F->G H Crystal Formation (Mother Liquor Contains Impurities) G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Pure, Dry Crystals J->K

Sources

Application Notes and Protocols for In Vitro Kinase Assays Utilizing Novel ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for the Characterization of Putative Kinase Inhibitors such as 2-(4-Methoxyphenoxy)aniline

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases have become one of the most important classes of drug targets.[2][3] The development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern drug discovery.[1]

A significant portion of these inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate.[4][5][6] The characterization of these inhibitors requires robust and reliable in vitro kinase assays to determine their potency, selectivity, and mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a detailed protocol for an in vitro kinase assay. While a specific, validated protocol for this compound is not extensively documented in publicly available literature, this guide will use a hypothetical molecule with a similar structure, hereafter referred to as "Compound M," to illustrate the principles and steps involved in characterizing a novel ATP-competitive kinase inhibitor. The methodologies described herein are broadly applicable and can be adapted for a wide range of kinases and putative inhibitors.

Understanding the Mechanism: ATP-Competitive Inhibition

ATP-competitive inhibitors typically mimic the purine ring of ATP and form hydrogen bonds with the hinge region of the kinase domain.[2] Their efficacy is determined by their affinity for the ATP-binding pocket. A crucial aspect of characterizing these inhibitors is to demonstrate that their inhibitory activity decreases as the concentration of ATP increases, a classic sign of competitive inhibition.

Experimental Workflow for Kinase Inhibition Assays

The following diagram outlines the general workflow for an in vitro kinase assay designed to evaluate the inhibitory potential of a compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Detection & Analysis prep_reagents Reagent Preparation (Buffer, Kinase, Substrate, ATP, Compound M) prep_plate Plate Preparation (Serial Dilution of Compound M) prep_reagents->prep_plate initiate_reaction Initiate Reaction (Add Kinase, Substrate, ATP) prep_plate->initiate_reaction incubation Incubation (Allow Phosphorylation to Occur) initiate_reaction->incubation stop_reaction Stop Reaction (Add Stop Solution) incubation->stop_reaction detection Signal Detection (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis

Figure 1: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay Using a Luminescence-Based Readout

This protocol is designed to determine the IC50 value of "Compound M" against a specific kinase of interest. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Compound M: this compound or the test inhibitor, dissolved in DMSO.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and other components to ensure optimal kinase activity.

  • Luminescence-based ATP Detection Reagent: A commercial kit that contains luciferase and its substrate to produce a light signal proportional to the ATP concentration.

  • Microplates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and a Plate Reader: Capable of measuring luminescence.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Stock Solution: Prepare a concentrated stock of the kinase in an appropriate buffer. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Dissolve the substrate in the kinase assay buffer to a desired stock concentration.

  • ATP Stock Solution: Prepare a high-concentration stock of ATP in water. The final concentration in the assay should be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Compound M Stock Solution: Prepare a high-concentration stock of Compound M in 100% DMSO.

2. Serial Dilution of Compound M:

  • Perform a serial dilution of the Compound M stock solution in a separate plate or in the assay plate. A typical starting concentration for screening is 10 mM, with 1:3 or 1:10 serial dilutions.

  • Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.

3. Kinase Reaction:

  • To each well of the assay plate, add the following components in this order:

    • Kinase Assay Buffer

    • Compound M at various concentrations (or DMSO for control wells)

    • Kinase

    • Substrate

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

4. Incubation:

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

5. Stopping the Reaction and ATP Detection:

  • Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains a component that inhibits the kinase reaction and initiates the luminescence reaction.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

6. Data Acquisition:

  • Measure the luminescence of each well using a plate reader. The signal will be inversely proportional to the kinase activity, as active kinases will consume ATP, leading to a lower luminescent signal.

Controls for a Self-Validating System
  • No-Enzyme Control: Contains all reaction components except the kinase. This represents the maximum ATP concentration (0% kinase activity).

  • No-Inhibitor Control (Vehicle Control): Contains all reaction components, including the kinase and DMSO, but no inhibitor. This represents the maximum kinase activity (100% activity).

  • Positive Control Inhibitor: A known inhibitor of the kinase of interest should be included to validate the assay performance.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percent inhibition for each concentration of Compound M is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Generate an IC50 Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Example Data Presentation
Compound M (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)100,0000
0.0195,0005
0.175,00025
150,00050
1020,00080
10015,00085
No Enzyme200,000N/A

Alternative and Confirmatory Assay Formats

While the luminescence-based assay is robust, employing orthogonal assay formats can provide a more comprehensive understanding of the inhibitor's activity.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.[1][7][8]

  • Fluorescence Polarization (FP) Assays: These assays use a fluorescently labeled peptide substrate. When the substrate is phosphorylated, it binds to a specific antibody, causing a change in the polarization of the emitted light.[7]

Troubleshooting Common Issues

ProblemPossible CauseSolution
High variability between replicates Pipetting errors, inhomogeneous mixingUse calibrated pipettes, ensure thorough mixing of reagents
Low signal-to-background ratio Inactive kinase, suboptimal assay conditionsVerify kinase activity with a positive control, optimize buffer components (pH, MgCl2), and incubation time/temperature[7]
Assay interference from Compound M Autofluorescence/quenching, inhibition of detection enzyme (e.g., luciferase)Run controls with Compound M in the absence of the kinase reaction to check for interference[7]

Conclusion

The protocol outlined in this application note provides a robust framework for the initial characterization of novel kinase inhibitors like this compound. By carefully optimizing assay conditions, including appropriate controls, and validating findings with orthogonal methods, researchers can confidently determine the potency and mechanism of action of their compounds of interest. This systematic approach is essential for the successful progression of promising kinase inhibitors in the drug discovery pipeline.

References

  • ATP-competitive inhibitors for cancer tre
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • ATP-competitive inhibitors for cancer tre
  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
  • Application Notes and Protocols for Developing Kinase Activity Assays with Synthetic Peptides.
  • Assay Development for Protein Kinase Enzymes.
  • How Does a Biochemical Kinase Assay Work?

Sources

Application Note & Protocols: Evaluating the Antiproliferative Effects of 2-(4-Methoxyphenoxy)aniline Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antiproliferative and cytotoxic effects of 2-(4-Methoxyphenoxy)aniline derivatives. These compounds have garnered interest for their potential biological activities, including antimicrobial and anticancer properties.[1] This document moves beyond simple protocol recitation, delving into the foundational principles of assay selection, the establishment of self-validating experimental designs, and detailed, step-by-step methodologies for two robust proliferation assays: the MTT assay and the BrdU incorporation assay. By explaining the causality behind experimental choices, this guide equips researchers with the necessary tools to generate reliable and reproducible data for drug discovery and development programs.

Foundational Principles: Choosing the Right Assay

The assessment of cell proliferation is fundamental to evaluating the efficacy of potential therapeutic compounds. However, "proliferation" is a complex process, and different assays measure distinct cellular events. The choice of assay should be deliberately aligned with the specific research question. Assays for cell proliferation can monitor metabolic activity, DNA synthesis, or the number of cell divisions.

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[2][3] The amount of formazan is directly proportional to the number of metabolically active cells.[4] This method is fast, suitable for high-throughput screening, and provides a general measure of cell viability and proliferation rate.[2]

  • DNA Synthesis Assays (e.g., BrdU, EdU): These assays quantify proliferation by measuring the incorporation of a nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle. 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into replicating DNA and subsequently detected with a specific anti-BrdU antibody.[5][6] This provides a more direct measure of cell division compared to metabolic assays.

  • Cell Division Tracking Assays (e.g., CFSE): Dyes like Carboxyfluorescein Succinimidyl Ester (CFSE) covalently label intracellular proteins.[7][8] With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity.[7][8] This allows for the tracking of individual cell divisions, typically by flow cytometry.

Assay Type Principle Detection Method Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Spectrophotometry (Absorbance)High-throughput, rapid, cost-effective.Endpoint assay; can overestimate viability as it measures metabolic activity, not just cell number.
BrdU Assay Incorporation of thymidine analog (BrdU) into newly synthesized DNA during S-phase.[6][9]ELISA, Flow Cytometry, or MicroscopyDirect measure of DNA synthesis; allows for cell cycle analysis.Lengthier protocol; requires DNA denaturation which can affect sample integrity.[10]
CFSE Assay Stable, covalent labeling of intracellular proteins; fluorescence is halved with each cell division.[7][8]Flow CytometryTracks individual cell divisions; allows for live-cell analysis and multiplexing with other markers.Can be toxic at high concentrations; requires flow cytometry.

Pre-Experimental Considerations & Assay Validation

To ensure the trustworthiness of results, a robust experimental design is paramount. The following steps should be performed for each new cell line and compound derivative to establish a self-validating system.

Compound Handling and Preparation

This compound derivatives are organic compounds that require careful handling.

  • Solubility: Determine the optimal solvent for your specific derivative. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Prepare a high-concentration stock (e.g., 10-50 mM) and create serial dilutions in a complete culture medium for your working concentrations.

  • Solvent Control: It is critical to include a vehicle control group in all experiments. This group should be treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells to account for any solvent-induced effects on cell proliferation.

Establishing Optimal Cell Seeding Density

The number of cells plated per well is a critical parameter. Too few cells may result in a weak signal, while too many cells can lead to contact inhibition and nutrient depletion, confounding the results.

  • Prepare a single-cell suspension and perform serial dilutions (e.g., from 1 x 10³ to 1 x 10⁵ cells/well in a 96-well plate).[2]

  • Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform the chosen proliferation assay (e.g., MTT).

  • Plot the absorbance (or other readout) against the number of cells plated.

  • The optimal seeding density should fall within the linear portion of this curve, ensuring that both increases and decreases in proliferation can be accurately measured.[2]

Workflow for Antiproliferative Assay

The following diagram outlines the general workflow for assessing the effect of a test compound on cell proliferation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Prepare Cell Culture (Single-cell suspension) B Determine Cell Count & Viability (e.g., Trypan Blue) A->B D Seed Cells in Microplate (Optimal Density) B->D C Prepare Compound Stock & Serial Dilutions F Treat Cells with Compound (Dose-response & Controls) C->F E Incubate (24h) for cell adherence D->E E->F G Incubate for Exposure (e.g., 24, 48, 72h) F->G H Perform Proliferation Assay (e.g., MTT, BrdU) G->H I Acquire Data (Spectrophotometer, etc.) H->I J Data Analysis (% Inhibition, IC50 Calculation) I->J

Caption: General experimental workflow for a cell-based proliferation assay.

Detailed Protocols

The following protocols are designed to be comprehensive and self-validating. Always include positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle) controls.

Protocol 1: MTT Cell Proliferation Assay

This protocol measures cell viability based on mitochondrial metabolic activity.[2]

A. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[3] Filter sterilize the solution and store it at 4°C, protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for blank measurements.[2][3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[2][4]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours.[2][4] Periodically check for the formation of purple formazan crystals within the cells using an inverted microscope.[2]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Protocol 2: BrdU Cell Proliferation Assay (ELISA-based)

This protocol directly measures DNA synthesis by detecting the incorporation of BrdU.[9]

A. Reagent Preparation

  • BrdU Labeling Solution (10X): Prepare a 100 µM (10X) stock solution of BrdU in a complete culture medium. For example, dilute a 10 mM stock 1:100.[5] Filter sterilize and store according to the manufacturer's instructions.

  • Fixing/Denaturing Solution: Typically provided in commercial kits. This solution fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[9]

  • Detection Antibody: Anti-BrdU primary antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: Typically a strong acid like 1 M H₂SO₄.

B. Experimental Procedure

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each 100 µL well for a final concentration of 1X (10 µM).[9]

  • Incorporation: Return the plate to the incubator for 2-24 hours. The optimal incubation time depends on the cell line's doubling time and should be optimized.[5]

  • Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9]

  • Primary Antibody Incubation: Remove the fixing solution and wash the wells three times with 1X Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 100 µL of the diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.[9]

  • Secondary Antibody Incubation: Remove the primary antibody solution and wash the wells three times. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[9]

  • Substrate Reaction: Remove the secondary antibody solution and wash the wells three times. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is apparent.[9]

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

For both assays, the raw absorbance values are processed to determine the effect of the compound.

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition (%) = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% inhibition of cell proliferation.

    • Plot the Percent Inhibition versus the log of the compound concentration.

    • Use a non-linear regression analysis (four-parameter variable slope model) with software like GraphPad Prism to calculate the precise IC₅₀ value.[11]

Example Data Table:

Compound Cell Line Assay Exposure Time (h) IC₅₀ (µM)
Derivative AMCF-7 (Breast Cancer)MTT488.5
Derivative AA549 (Lung Cancer)MTT4815.2
Derivative ABJ (Normal Fibroblast)MTT48> 50
Derivative BMCF-7 (Breast Cancer)BrdU485.1
Derivative BA549 (Lung Cancer)BrdU489.8
DoxorubicinMCF-7 (Breast Cancer)MTT480.2

Potential Mechanism of Action

While the precise mechanism must be determined experimentally, aniline and quinoline derivatives often exert their antiproliferative effects by interfering with key cellular processes. Some have been shown to induce cell cycle arrest or apoptosis.[12][13] For instance, related compounds can cause an accumulation of cells in the S-phase or G2/M phase of the cell cycle.[13]

G cluster_cell Target Cell compound 2-(4-Methoxyphenoxy) aniline Derivative S S Phase (DNA Synthesis) compound->S Inhibition G2 G2 Phase compound->G2 Inhibition apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induction G1 G1 Phase G1->S G1/S Checkpoint S->G2 S Checkpoint M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: Hypothetical mechanisms of antiproliferative aniline derivatives.

Troubleshooting

Problem Possible Cause Solution
High background in MTT assay Contamination of medium or reagents; MTT reduction by components in the medium.[2]Use sterile technique; ensure reagents are fresh. Run a control with medium + MTT but no cells.[2][3]
Low signal or low absorbance Cell number per well is too low; insufficient incubation time with MTT.Optimize cell seeding density; increase MTT incubation time (up to 4 hours).[2]
High well-to-well variability Inconsistent cell seeding; edge effects in the plate; incomplete formazan solubilization.Ensure a homogenous single-cell suspension before plating; avoid using the outermost wells; ensure complete mixing after adding solubilizer.
Weak signal in BrdU assay Insufficient BrdU labeling time; incomplete DNA denaturation; antibody concentration is too low.Optimize BrdU incubation time based on cell cycle length; ensure denaturation step is performed correctly; titrate primary antibody concentration.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • MTT Proliferation Assay Protocol. (2015). ResearchGate.
  • BrdU Staining Protocol. (n.d.). Creative Diagnostics.
  • BrdU Protocol. (n.d.). Creative Biolabs Antibody.
  • CFSE Cell Proliferation Assay. (n.d.). Creative Bioarray.
  • Protocol for CFSE. (n.d.). BioGems.
  • CFSE Labeling Protocol. (n.d.). Cytologics.
  • Cellular Proliferation and Tracking With CFDA-SE (CFSE). (n.d.). University of Rochester Medical Center Flow Cytometry Core.
  • Manual: Cell Proliferation Assay Kit. (n.d.). Agilent.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI.
  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. (n.d.). PubMed.

Sources

Application Notes and Protocols: Synthesis and Anticancer Screening of 2-(4-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Phenoxyaniline derivatives represent a versatile chemical scaffold with significant potential in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this class, 2-(4-methoxyphenoxy)aniline and its derivatives have garnered attention as promising candidates for anticancer drug development. The diaryl ether linkage is a key structural motif found in numerous bioactive natural products and synthetic compounds.[2] These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway.[1] The development of novel anticancer agents remains a critical endeavor in the face of high attrition rates for potential drugs in clinical trials.[3]

This guide provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for their subsequent in vitro anticancer screening. As a senior application scientist, the goal is to furnish researchers, scientists, and drug development professionals with a scientifically robust and practical framework for advancing this promising class of compounds from chemical synthesis to biological evaluation. The methodologies detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both technical accuracy and field-proven insights.

Part 1: Synthesis of this compound Derivatives

The core synthetic strategy for constructing the this compound scaffold is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage between a phenol and an aryl halide.[2][4] This method is advantageous due to its tolerance of various functional groups and the relative inexpensiveness of the copper catalyst compared to palladium-based systems.[5][6]

General Synthetic Workflow

The synthesis typically involves the coupling of a suitably substituted 2-aminophenol or its protected form with a 4-methoxyphenyl halide. The choice of reactants and reaction conditions is critical for achieving high yields and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Aminophenol_Derivative 2-Aminophenol Derivative Ullmann_Condensation Ullmann Condensation 2-Aminophenol_Derivative->Ullmann_Condensation 4-Methoxyphenyl_Halide 4-Methoxyphenyl Halide (e.g., 4-Bromoanisole) 4-Methoxyphenyl_Halide->Ullmann_Condensation Crude_Product Crude Product Ullmann_Condensation->Crude_Product Catalyst Copper Catalyst (e.g., CuI, Cu2O) Catalyst->Ullmann_Condensation Ligand Ligand (Optional) (e.g., N,N-dimethylglycine) Ligand->Ullmann_Condensation Base Base (e.g., Cs2CO3, K2CO3) Base->Ullmann_Condensation Solvent Solvent (e.g., Acetonitrile, Toluene) Solvent->Ullmann_Condensation Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Compound Final Characterized Compound Characterization->Final_Compound

Caption: Synthetic workflow for this compound derivatives.

Detailed Synthetic Protocol

This protocol describes a general procedure for the synthesis of a this compound derivative via an Ullmann condensation.

Materials:

  • Substituted 2-aminophenol

  • 4-Bromoanisole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylglycine (optional ligand)

  • Anhydrous acetonitrile or toluene

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted 2-aminophenol (1.0 mmol), 4-bromoanisole (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • If using a ligand, add N,N-dimethylglycine (0.2 mmol). The use of a ligand can often accelerate the reaction and allow for milder conditions.[2]

  • Add anhydrous acetonitrile or toluene (10 mL).

  • Stir the reaction mixture at a reflux temperature (typically 80-110°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the this compound derivative.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for this compound Core Structure
¹H NMR To determine the proton environment of the molecule.Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methoxy group protons around 3.8 ppm. A broad singlet for the amine protons.
¹³C NMR To determine the carbon framework of the molecule.Aromatic carbons in the range of 110-160 ppm. A carbon signal for the methoxy group around 55 ppm.
Mass Spec (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the derivative. For the parent this compound (C₁₃H₁₃NO₂), the expected monoisotopic mass is approximately 215.09 Da.[7]
Infrared (IR) To identify the functional groups present.Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹).[8]

Part 2: In Vitro Anticancer Screening

Once the this compound derivatives have been synthesized and characterized, the next critical step is to evaluate their potential as anticancer agents. In vitro assays are the primary method for the initial high-throughput screening of novel compounds due to their speed, cost-effectiveness, and the wide range of available techniques.[9][10]

Anticancer Screening Cascade

A tiered approach is recommended for screening, starting with a broad cytotoxicity assay against a panel of cancer cell lines, followed by more detailed mechanistic studies for promising lead compounds.

Anticancer_Screening_Cascade Start Synthesized this compound Derivatives Primary_Screening Primary Screening: Cytotoxicity Assay (MTT) Panel of Cancer Cell Lines Start->Primary_Screening Data_Analysis_1 Data Analysis: Determine IC50 Values Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification: Compounds with Potent and/or Selective Activity Data_Analysis_1->Hit_Identification Secondary_Screening Secondary Screening (for Hits): - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis Hit_Identification->Secondary_Screening Hits Inactive_Compounds Inactive Compounds Hit_Identification->Inactive_Compounds Non-Hits Mechanism_Of_Action Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blotting for Signaling Proteins Secondary_Screening->Mechanism_Of_Action Lead_Candidate Lead Candidate for Further Preclinical Development Mechanism_Of_Action->Lead_Candidate

Sources

Application Notes and Protocols for the Development of EGFR Inhibitors Based on the 2-(4-Methoxyphenoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3] However, the emergence of drug resistance necessitates the continuous development of new generations of EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[4]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore present in many clinically approved EGFR inhibitors, including gefitinib and erlotinib.[5][6] This guide explores the potential of utilizing 2-(4-methoxyphenoxy)aniline as a novel scaffold for the design and synthesis of a new class of EGFR inhibitors. The diaryl ether linkage offers a distinct three-dimensional structure that may allow for unique interactions within the EGFR active site, potentially leading to inhibitors with novel activity profiles.

This document provides a comprehensive set of protocols for the synthesis of the this compound scaffold and its derivatization into potential EGFR inhibitors. Furthermore, it details the subsequent in vitro and cellular assays required to evaluate their biological activity and mechanism of action.

Synthesis of the this compound Scaffold and Putative Inhibitors

The synthesis of EGFR inhibitors based on the this compound scaffold can be approached in a two-stage process: first, the synthesis of the core scaffold, followed by its incorporation into a pharmacophore known for EGFR inhibition, such as the 4-anilinoquinazoline moiety.[7][8][9]

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This method is often preferred over the Ullmann condensation due to its milder reaction conditions and broader substrate scope.[13][14][15]

Rationale: This protocol outlines the synthesis of the core scaffold by coupling 2-aminophenol with 4-iodoanisole. The use of a palladium catalyst with a suitable phosphine ligand facilitates the formation of the C-N bond.[16][17]

Materials:

  • 2-Aminophenol

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 2-aminophenol (1.0 eq), 4-iodoanisole (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Synthesis of a 4-(2-(4-Methoxyphenoxy)phenylamino)quinazoline Derivative

Rationale: This protocol describes the nucleophilic aromatic substitution reaction between the synthesized this compound and a 4-chloroquinazoline precursor to generate the final inhibitor candidate. This is a common final step in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors.[3][18][19]

Materials:

  • This compound (from Protocol 1)

  • 6,7-Dimethoxy-4-chloroquinazoline

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

  • Add 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

In Vitro and Cellular Evaluation of Inhibitor Potency

Protocol 3: EGFR Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for measuring kinase activity in a high-throughput format.[20][21][22][23]

Rationale: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a peptide substrate by the EGFR enzyme. The HTRF signal is proportional to the extent of phosphorylation.[24]

Materials:

  • Recombinant human EGFR kinase domain (wild-type and mutants, e.g., L858R/T790M)

  • HTRF KinEASE™ kit (or similar) containing:

    • Biotinylated peptide substrate

    • Europium cryptate-labeled anti-phospho-tyrosine antibody

    • Streptavidin-XL665

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of the diluted test compound.

  • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer (which typically contains EDTA).

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[25][26][27]

Rationale: This protocol determines the effect of the synthesized compounds on the proliferation of cancer cell lines with different EGFR statuses (e.g., A549 with wild-type EGFR, PC-9 with an activating mutation, and H1975 with a resistance mutation).[4]

Materials:

  • Human cancer cell lines (e.g., A549, PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[28]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[29]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Cellular Target Engagement

Protocol 5: Western Blot Analysis of EGFR Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for confirming the mechanism of action of EGFR inhibitors.[1][2][30]

Rationale: This protocol assesses the ability of the test compounds to inhibit the autophosphorylation of EGFR and the phosphorylation of downstream signaling proteins like Akt and ERK in cancer cells.[31]

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Complete cell culture medium

  • Human Epidermal Growth Factor (EGF)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison between compounds.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDEGFR Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)PC-9 Cell GI₅₀ (µM)H1975 Cell GI₅₀ (µM)
Example-1 ValueValueValueValue
Example-2 ValueValueValueValue
Gefitinib ValueValueValueValue

IC₅₀ and GI₅₀ values should be determined from dose-response curves using non-linear regression analysis.

Western blot results should be presented with clear labels for each lane and the proteins being detected. The inhibition of phosphorylation should be evident from the decreased band intensity of the phosphorylated protein relative to the total protein and the loading control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 2-(4-Methoxyphenoxy) aniline Derivative Inhibitor->EGFR Proliferation & Survival Proliferation & Survival Transcription->Proliferation & Survival

Caption: EGFR signaling pathway and point of inhibition.

Experimental_Workflow Start Compound Design Synthesis Synthesis of this compound and Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening EGFR Kinase Assay (HTRF) (Wild-type & Mutants) Purification->In_Vitro_Screening Cell_Based_Assay Cell Proliferation Assay (MTT) (A549, PC-9, H1975) In_Vitro_Screening->Cell_Based_Assay Mechanism_of_Action Western Blot Analysis (p-EGFR, p-Akt, p-ERK) Cell_Based_Assay->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship Analysis Mechanism_of_Action->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for inhibitor screening.

SAR_Decision_Tree Initial_Hit Initial Hit Compound (IC50 < 1 µM) Modify_Aniline Modify Aniline Ring (Substituent R1) Initial_Hit->Modify_Aniline Modify_Phenoxy Modify Phenoxy Ring (Substituent R2) Initial_Hit->Modify_Phenoxy Improved_Potency Improved Potency? Modify_Aniline->Improved_Potency Modify_Phenoxy->Improved_Potency Improved_Potency->Modify_Aniline No Improved_Selectivity Improved Selectivity? Improved_Potency->Improved_Selectivity Yes Improved_Selectivity->Modify_Phenoxy No Lead_Candidate Lead_Candidate Improved_Selectivity->Lead_Candidate Yes

Caption: Hypothetical SAR decision tree.

References

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors.
  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia.
  • Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation in Response to Epitinib Succin
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer.
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline deriv
  • HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay.
  • This compound | 105901-39-1.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46.
  • MTT assay protocol.
  • Guidelines for HTRF technology in EGFR kinase assay.
  • MTT Cell Prolifer
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evalu
  • Representative biologically active 4‐anilinoquinazoline deriv
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study.
  • Cell Viability Assays.
  • MTT Cell Assay Protocol.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • EGFR Western Blot Protocol.
  • How could I detect EGFR by western blot effectively?
  • Best Practice for Western Blot Detection of Phosphoryl
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate form
  • Buchwald–Hartwig amin
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Ullmann condens
  • An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Buchwald-Hartwig Cross Coupling Reaction.
  • Buchwald-Hartwig coupling.
  • Ullmann reaction.
  • Ullmann Reaction.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)...
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.

Sources

Application Note: Developing a Structure-Activity Relationship (SAR) for 2-(4-Methoxyphenoxy)aniline Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to form key hydrogen bonds and participate in hydrophobic interactions within ATP-binding sites makes it an ideal starting point for inhibitor design. Specifically, analogs of 2-(4-Methoxyphenoxy)aniline have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and migration.[2] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets.[2]

This guide focuses on the hepatocyte growth factor receptor, c-Met, a well-validated oncogene whose aberrant activation is implicated in tumor development and metastatic progression in various solid malignancies.[2][3] We will delineate a systematic approach to developing a structure-activity relationship (SAR) for novel this compound analogs. This involves strategic chemical synthesis followed by robust biochemical and cell-based assays to quantify inhibitory potency. The resulting data provides critical insights into how specific structural modifications influence biological activity, guiding the rational design of more potent and selective drug candidates.[4]

Part 1: Synthetic Strategy & Protocols

The central challenge in synthesizing the target analogs is the formation of the diaryl ether bond. Historically, the Ullmann condensation was the primary method, though it often required harsh reaction conditions.[5][6][7] Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile alternative for constructing both C-N and C-O bonds.[8][9][10][11][12]

For this workflow, we will employ a Buchwald-Hartwig C-N cross-coupling approach, which allows for the modular assembly of the target analogs from a common intermediate and diverse aniline building blocks. This method is well-suited for library synthesis and SAR exploration.

General Synthetic Workflow Diagram

G cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis A Starting Material (1-bromo-2-phenoxy-4-methoxybenzene) C Buchwald-Hartwig C-N Coupling (Pd-catalyzed) A->C B Diverse Anilines (R-substituted) B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F Characterized Analogs (NMR, LC-MS, HRMS) E->F G In Vitro c-Met Kinase Assay (IC50 Determination) F->G H Cell-Based Assay (Anti-proliferative IC50) F->H I Data Compilation G->I H->I J SAR Analysis I->J

Caption: High-level workflow from synthesis to SAR analysis.

Protocol 1: Synthesis of a Representative Analog (Analog 3)

This protocol details the synthesis of N-methyl-2-(4-methoxyphenoxy)aniline (Analog 3) via a Buchwald-Hartwig amination.

Materials:

  • 1-bromo-2-(4-methoxyphenoxy)benzene (Intermediate)

  • Methylamine (40 wt. % in H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add 1-bromo-2-(4-methoxyphenoxy)benzene (1.0 mmol) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add methylamine solution (1.5 mmol) to the stirring reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 100 °C for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation & Protocols

To build the SAR, each synthesized analog must be evaluated for its ability to inhibit the target kinase (c-Met) and to affect cancer cell viability. This dual-assay approach provides a more complete picture of a compound's potential.[13][14]

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of the analogs on recombinant c-Met kinase activity by quantifying ATP consumption.[15] A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized analogs (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of each analog in DMSO. Add 50 nL of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Addition: Prepare a master mix of c-Met kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for c-Met.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Protocol 3: Cell-Based Anti-Proliferative Assay

This assay assesses the ability of the analogs to inhibit the growth of a cancer cell line that is dependent on c-Met signaling, such as EBC-1 (lung cancer) or MKN-45 (gastric cancer).[4][16]

Materials:

  • EBC-1 human lung cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized analogs (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar[17]

  • Sterile, clear-bottom, white-walled 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed EBC-1 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the analogs in culture medium. Add 10 µL of these dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to DMSO-treated controls. Determine the IC₅₀ values by plotting percent viability against the logarithm of inhibitor concentration and fitting to a dose-response curve.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data gathered from the biochemical and cellular assays allows for a systematic analysis of how structural changes affect potency. The following table presents hypothetical data for a series of this compound analogs to illustrate the SAR process.

Analog ID Structure (Modification at R) c-Met IC₅₀ (nM) EBC-1 Cell IC₅₀ (nM)
1 -H (Parent Compound)150850
2 -F (para)85420
3 -CH₃ (para)60310
4 -OCH₃ (para)2501200
5 -Cl (meta)95500
6 -C(O)NH₂ (para)25115
7 -SO₂NH₂ (para)1575
Discussion of SAR Trends
  • Aniline Ring Substitution:

    • The unsubstituted parent compound (1) shows moderate activity.

    • Small, electron-withdrawing groups like fluorine (2) and chlorine (5) at the para and meta positions, respectively, provide a modest increase in potency. This suggests that these substitutions may form favorable interactions in the kinase hinge-binding region.

    • A small lipophilic group like methyl (3) also enhances activity, likely by improving hydrophobic interactions.

    • A larger methoxy group (4) is detrimental to activity, indicating a potential steric clash within the ATP-binding pocket.

    • Crucially, the introduction of hydrogen bond donors, such as the amide (6) and sulfonamide (7) groups, leads to a significant increase in both biochemical and cellular potency. This strongly suggests the presence of a key hydrogen bond acceptor in the c-Met active site that can be exploited for improved affinity. The sulfonamide is particularly effective, resulting in the most potent compound in this series.

Visual Summary of Key SAR Findings

G cluster_main Key SAR Insights for this compound Scaffold cluster_key scaffold favored Favorable: - Small lipophilic groups (e.g., -CH₃) - H-bond donors (e.g., -CONH₂, -SO₂NH₂) - Small EWGs (e.g., -F, -Cl) unfavored Unfavorable: - Bulky groups (e.g., -OCH₃)

Caption: Summary of favorable and unfavorable substitutions on the aniline ring.

Conclusion

This application guide provides a comprehensive and integrated workflow for conducting an SAR study on this compound analogs as c-Met kinase inhibitors. By combining a modular synthetic strategy with robust biochemical and cell-based screening protocols, researchers can efficiently generate high-quality data. The analysis of this data, as illustrated with our hypothetical series, reveals critical insights into the molecular interactions driving inhibitor potency. The finding that para-positioned hydrogen bond donors dramatically increase activity provides a clear and actionable direction for the next phase of lead optimization, which would focus on further exploring this interaction to enhance both potency and selectivity.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Gao, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 564-577.
  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(17), 3182.
  • Luchini, C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • National Cancer Institute. (n.d.). Definition of MET tyrosine kinase inhibitor SAR125844. NCI Drug Dictionary.
  • Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). c-Met inhibitor.
  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Burbridge, M. F., et al. (2016). The Selective Intravenous Inhibitor of the MET Tyrosine Kinase SAR125844 Inhibits Tumor Growth in MET-Amplified Cancer. Molecular Cancer Therapeutics, 15(3), 512-524.
  • Falzone, L., et al. (2018). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 10(8), 274.
  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 809, pp. 23-42). Humana Press.
  • ARKIVOC. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (xiv), 255-265.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Journal of Medicinal Chemistry, 43(23), 4357-4360.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Ueno, Y., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5117-5133.
  • AOBChem USA. (n.d.). 2-((4-methoxyphenyl)ethynyl)aniline.
  • MDPI. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 29(1), 226.
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11885.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(4-Methoxyphenoxy)aniline, a key intermediate in pharmaceutical synthesis.[1][2] The developed method is designed to separate this compound from its potential process-related impurities and degradation products, thus serving as a stability-indicating assay. The protocol herein provides comprehensive details on the chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.[2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[6][7][8]

This application note addresses the need for a reliable analytical method to ensure the quality of this compound. The described method is developed based on established principles of chromatography for aromatic amines and is designed to be readily implemented in a quality control laboratory.[9][10] A forced degradation study is also outlined to demonstrate the method's specificity and stability-indicating capabilities.[11][12][13][14]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

  • Chemicals and Reagents:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Formic acid (analytical grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2 for details
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Optimized HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

Table 2: Gradient Elution Program

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.

Method Development and Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound (Molecular Formula: C13H13NO2, Molecular Weight: 215.25 g/mol ).[1] A C18 column was chosen for its excellent retention and separation capabilities for moderately polar aromatic compounds.

A gradient elution was employed to ensure the separation of the main component from both early-eluting polar impurities and late-eluting non-polar impurities. The use of 0.1% formic acid in the mobile phase helps to achieve better peak shape and reproducibility by controlling the ionization of the aniline functional group. The detection wavelength of 280 nm was selected based on the UV spectrum of this compound, which shows a significant absorbance at this wavelength, providing good sensitivity.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the this compound sample.[11][12][13] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The goal is to achieve approximately 5-20% degradation of the active substance.[13]

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 24 hours. Dissolve in diluent to a final concentration of 1 mg/mL.

All stressed samples should be analyzed alongside an unstressed sample using the developed HPLC method. The peak purity of the this compound peak in the chromatograms of the stressed samples should be evaluated using a PDA detector to ensure no co-eluting peaks.

Method Validation

The developed HPLC method should be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][5][15] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation and System Suitability

System Suitability

Before performing any sample analysis, the suitability of the chromatographic system must be verified. The following parameters should be monitored for the standard injection:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0%

Table 3: System Suitability Parameters

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) injection Inject Standard & Sample prep_sample->injection system_suitability->injection If Pass chromatography Chromatographic Separation (Gradient Elution) injection->chromatography detection UV Detection at 280 nm chromatography->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC Purity Assessment of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the purity assessment of this compound. The method is specific, stability-indicating, and suitable for use in a quality control environment. Adherence to the outlined validation procedures will ensure that the method generates accurate and reproducible results, contributing to the overall quality assurance of pharmaceutical manufacturing processes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Forced degradation as an integral part of HPLC stability-indicating method development.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-0021.pdf]([Link] SCT-0021.pdf)
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Method Development & Forced Degrad
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • 4-(2-Methoxyphenoxy)aniline. PubChem. [Link]
  • Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
  • 4-(4-Methoxyphenoxy)aniline. PubChem. [Link]
  • 4-(4-Methoxyphenoxy)aniline. SIELC Technologies. [Link]
  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
  • 2-Methoxy-4-nitroaniline. Wikipedia. [Link]
  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Aniline Group of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the primary aniline group of 2-(4-Methoxyphenoxy)aniline. This diaryl ether aniline is a valuable scaffold in medicinal chemistry and materials science, and the ability to selectively modify its amino functionality is crucial for structure-activity relationship (SAR) studies and the development of novel compounds with tailored properties. This document explores a range of essential derivatization strategies, including N-acylation, N-alkylation (via direct alkylation and reductive amination), and N-sulfonylation. Furthermore, advanced palladium- and copper-catalyzed cross-coupling methodologies, namely the Buchwald-Hartwig amination and Ullmann condensation, are discussed for the synthesis of more complex N-aryl derivatives. Each section provides a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and key considerations for reaction optimization.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and functional materials. The presence of the diaryl ether linkage imparts a degree of conformational rigidity, while the aniline moiety offers a versatile handle for synthetic modification. Derivatization of the primary amino group allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity and material performance. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold. The protocols provided herein are based on established synthetic methodologies and are designed to be readily adaptable to specific research needs.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental and highly reliable method for the derivatization of anilines, yielding stable amide products. This transformation is typically achieved by reacting the aniline with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The choice of base is critical to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the aniline.

Rationale for Experimental Choices

Pyridine is often used as both a base and a solvent for acylation reactions. It effectively scavenges the generated acid and can also act as a nucleophilic catalyst. For less reactive acylating agents or anilines, a more potent, non-nucleophilic base like triethylamine (TEA) in an inert solvent such as dichloromethane (DCM) is a suitable alternative. The reaction is typically performed at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-(2-(4-methoxyphenoxy)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acetylated product.

Table 1: Representative N-Acylation Reactions
Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChloridePyridinePyridine90-98
Benzoyl ChlorideTriethylamineDCM85-95
Acetic AnhydridePyridinePyridine92-99

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents to the nitrogen atom, significantly impacting the compound's basicity and lipophilicity. This can be achieved through several methods, including direct alkylation with alkyl halides and reductive amination.

Direct Alkylation with Alkyl Halides

This classical approach involves the nucleophilic substitution of an alkyl halide by the aniline. A base is required to neutralize the generated hydrohalic acid. A common challenge with this method is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is therefore essential.

This protocol describes the synthesis of N-benzyl-2-(4-methoxyphenoxy)aniline.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.2 M), add K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of N-alkylated amines. It involves the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, allowing for the efficient formation of the imine intermediate prior to reduction. The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A catalytic amount of acetic acid can accelerate the formation of the imine.

This protocol describes the synthesis of N-benzyl-2-(4-methoxyphenoxy)aniline.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Table 2: Comparison of N-Alkylation Methods
MethodAlkylating AgentReducing AgentTypical Yield (%)Key Advantages
Direct AlkylationAlkyl HalideN/A60-85Simple procedure
Reductive AminationAldehyde/KetoneNaBH(OAc)₃75-95High selectivity, mild conditions

N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides from anilines is a robust transformation that yields products with significant biological and chemical importance. The reaction involves the treatment of the aniline with a sulfonyl chloride in the presence of a base.

Rationale for Experimental Choices

Similar to acylation, a base is required to neutralize the HCl generated during the reaction. Pyridine can serve as both a solvent and a base. Alternatively, an aqueous solution of a mild inorganic base like sodium carbonate can be employed. The choice of conditions often depends on the solubility of the starting materials.

Experimental Protocol: Synthesis of N-(2-(4-Methoxyphenoxy)phenyl)benzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide derivative.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (0.3 M) and cool the solution to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product or purify by silica gel column chromatography.[2]

Table 3: N-Sulfonylation with Various Sulfonyl Chlorides
Sulfonyl ChlorideBaseSolventTypical Yield (%)
Benzenesulfonyl chloridePyridinePyridine80-90
p-Toluenesulfonyl chloridePyridinePyridine82-92
Methanesulfonyl chlorideTriethylamineDCM75-85

Advanced C-N Bond Formation: Cross-Coupling Reactions

For the synthesis of N-aryl derivatives, where the direct nucleophilic substitution is not feasible, transition metal-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for this purpose.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[3] This reaction has a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. A common catalytic system consists of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. The reaction is carried out in an inert solvent like toluene or dioxane under an inert atmosphere.

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide.[4] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates.

Traditional Ullmann conditions involve high temperatures and stoichiometric amounts of copper. Modern protocols often utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., a diamine or phenanthroline) and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.

This protocol provides a general procedure for the coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline (as a ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Add the aryl iodide (1.0 eq) and this compound (1.2 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100-130 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Comparison of Advanced C-N Coupling Methods
MethodCatalystLigandBaseTemperature (°C)
Buchwald-HartwigPalladiumPhosphineNaOtBu80-110
Ullmann CondensationCopperDiamine/Amino AcidK₂CO₃/Cs₂CO₃100-130

Visualization of Reaction Workflows

N-Acylation Workflow

acylation_workflow start Start: this compound + Acylating Agent reaction Reaction: - Base (e.g., Pyridine) - Solvent (e.g., DCM) - Room Temperature start->reaction workup Aqueous Workup: - Acid/Base Washes - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Product: N-Acylated Derivative purification->product

Caption: General workflow for the N-acylation of this compound.

Reductive Amination Workflow

reductive_amination_workflow start Start: Aniline + Carbonyl imine_formation Imine Formation: - Catalytic Acid - Solvent (e.g., DCE) start->imine_formation reduction In situ Reduction: - NaBH(OAc)3 imine_formation->reduction quench_workup Quench & Workup: - NaHCO3 (aq) - Extraction reduction->quench_workup purification Purification: - Column Chromatography quench_workup->purification product Product: N-Alkylated Amine purification->product

Caption: Workflow for N-alkylation via reductive amination.

Buchwald-Hartwig Amination Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This application guide has detailed several robust and versatile methods for the derivatization of the aniline group of this compound. The choice of a specific protocol will depend on the desired final product and the available starting materials. The provided step-by-step procedures and insights into the rationale behind experimental choices are intended to empower researchers to confidently and efficiently synthesize a diverse range of derivatives for their specific applications in drug discovery and materials science.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649. [Link]
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(4-Methoxyphenoxy)aniline in Heterocyclic Chemistry

This compound is a versatile diaryl ether amine that serves as a pivotal precursor in the synthesis of various nitrogen and oxygen-containing heterocyclic compounds. Its structure, featuring a nucleophilic amino group positioned ortho to a phenoxy moiety, is primed for intramolecular cyclization reactions, making it an ideal starting material for the construction of the phenoxazine core. The phenoxazine tricycle is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the planar, electron-rich nature of the phenoxazine system has led to its application in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its conversion to phenoxazine derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols for these reactions, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Synthetic Strategies: Constructing the Phenoxazine Scaffold

The synthesis of phenoxazines from this compound hinges on the formation of an intramolecular carbon-nitrogen (C-N) bond. Two of the most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies often depends on the desired functional group tolerance, reaction conditions, and cost considerations.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds. In the context of synthesizing phenoxazines from this compound, the reaction proceeds via an intramolecular pathway. A key consideration for this approach is the need to first introduce a halide or triflate group onto the methoxy-bearing phenyl ring, ortho to the ether linkage, to serve as the electrophilic partner for the palladium-catalyzed coupling with the aniline's amino group.

Mechanism of Action: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl halide (or triflate) to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequent coordination of the amine to the palladium center, followed by deprotonation with a base, generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired phenoxazine product and regenerating the catalytically active Pd(0) species. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich ligands generally promoting the reductive elimination step.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-2-methoxyphenoxazine via Intramolecular Buchwald-Hartwig Amination

This two-step protocol first involves the synthesis of an N-acetylated and ortho-iodinated diaryl ether, followed by an intramolecular Buchwald-Hartwig cyclization to yield the corresponding phenoxazine.

Step 1: Synthesis of N-(2-(4-methoxy-2-iodophenoxy)phenyl)acetamide (Intermediate A)

This step is a conceptual adaptation of an Ullmann ether synthesis to construct the diaryl ether backbone, followed by standard iodination and acetylation.

  • Materials:

    • 2-Aminophenol

    • 1-bromo-4-methoxybenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Iodine

    • Silver sulfate (Ag₂SO₄)

    • Ethanol

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Ullmann Ether Synthesis: In a round-bottom flask, combine 2-aminophenol (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in DMF.

    • Heat the reaction mixture to 120-130 °C and stir under an inert atmosphere for 12-18 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

    • Iodination: Dissolve the obtained this compound (1.0 eq) in ethanol. Add iodine (1.1 eq) and silver sulfate (1.1 eq).

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture and concentrate the filtrate. Purify the crude product to yield 2-(4-methoxy-2-iodophenoxy)aniline.

    • Acetylation: Dissolve the iodinated aniline (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain Intermediate A.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

  • Materials:

    • N-(2-(4-methoxy-2-iodophenoxy)phenyl)acetamide (Intermediate A)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene (anhydrous)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried Schlenk flask, add Intermediate A (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-acetyl-2-methoxyphenoxazine.

Visualization of the Buchwald-Hartwig Cyclization Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start Intermediate A, Pd(OAc)₂, Xantphos, Cs₂CO₃ Inert Evacuate & Backfill (Inert Atmosphere) Start->Inert Solvent Add Anhydrous Toluene Inert->Solvent React Heat to 110 °C, Stir (12-24h) Solvent->React Cool Cool to RT, Dilute with EtOAc React->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-acetyl-2-methoxyphenoxazine Purify->Product

Caption: Workflow for the intramolecular Buchwald-Hartwig cyclization.

Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, typically employing copper catalysts at elevated temperatures. For the intramolecular cyclization of a suitably substituted 2-(phenoxy)aniline, this method offers a cost-effective alternative to palladium-catalyzed routes.

Mechanism of Action: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide in situ from the reaction of the aniline with a copper(I) salt and a base. This copper amide then undergoes an intramolecular nucleophilic attack on the ortho-halo-substituted aromatic ring. The reaction likely proceeds through an oxidative addition of the aryl halide to the copper(I) center, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.

Protocol 2: Synthesis of 2-Methoxyphenoxazine via Intramolecular Ullmann Condensation

This protocol outlines a potential one-pot synthesis of 2-methoxyphenoxazine from an ortho-halogenated this compound.

  • Materials:

    • 2-(2-bromo-4-methoxyphenoxy)aniline (prepared via methods analogous to those for Intermediate A, without the acetylation step)

    • Copper(I) iodide (CuI)

    • L-proline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine 2-(2-bromo-4-methoxyphenoxy)aniline (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

    • Stir the reaction for 18-36 hours, monitoring its progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia.

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methoxyphenoxazine.

Visualization of the Ullmann Condensation Catalytic Cycle

Ullmann_Cycle CuI Cu(I)L OxAdd Cu(III) Complex CuI->OxAdd RedElim Product Release OxAdd->RedElim Reductive Elimination RedElim->CuI Catalyst Regeneration Product Phenoxazine RedElim->Product Substrate 2-Aryloxy-N-haloaniline Substrate->OxAdd Oxidative Addition Base Base Base->CuI Amine Coordination

Caption: Proposed catalytic cycle for the intramolecular Ullmann C-N coupling.

Data Summary and Characterization

The successful synthesis of the target phenoxazine derivatives should be confirmed by standard analytical techniques. Below is a table of expected and literature-reported data for related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm, CDCl₃)Expected ¹³C NMR Signals (ppm, CDCl₃)
2-Methoxyphenoxazine C₁₃H₁₁NO₂213.23δ 6.5-7.5 (m, Ar-H), ~5.8 (br s, NH), ~3.8 (s, OCH₃)δ 150-160 (C-O), 140-145 (C-N), 110-130 (Ar-C), ~55 (OCH₃)
N-Acetyl-2-methoxyphenoxazine C₁₅H₁₃NO₃255.27δ 7.0-8.0 (m, Ar-H), ~3.9 (s, OCH₃), ~2.3 (s, COCH₃)δ ~168 (C=O), 150-160 (C-O), 140-145 (C-N), 115-135 (Ar-C), ~56 (OCH₃), ~24 (COCH₃)

Note: The exact chemical shifts will depend on the specific substitution pattern and the solvent used for analysis. The values provided are estimates based on analogous structures.

Safety and Handling

  • This compound and its derivatives should be handled with care. These are aniline derivatives and should be considered toxic if inhaled, ingested, or absorbed through the skin.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and/or air-sensitive. Handle these reagents under an inert atmosphere where specified.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of phenoxazine-based heterocyclic compounds. The intramolecular Buchwald-Hartwig amination and Ullmann condensation represent two powerful and reliable methods for the crucial C-N bond-forming cyclization step. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a wide array of substituted phenoxazines for applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful implementation of these synthetic strategies.

References

  • Ayogu, J. I., & Ugwu, D. I. (2016). Synthesis and antimicrobial studies of some novel angular phenoxazine derivatives. International Journal of Scientific Research, 5(6), 644-647.
  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • Boruah, M., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 27(4), 1709-1752.
  • Fisher Scientific. (2024).
  • Franco, L. L., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Fuson, R. C., & Cleveland, E. A. (1940). 2,2'-Dinitrobiphenyl. Organic Syntheses, 20, 45.
  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-accelerated catalysis of the Ullmann condensation: application to solid-phase synthesis of diaryl ethers. The Journal of Organic Chemistry, 64(2), 670-674.
  • Ishii, S. (1961).
  • Kohli, P., et al. (2012). A facile synthesis and biological evaluation of novel phenoxazine derivatives. Journal of Applied Chemistry, 3, 525.
  • Old, D. W., et al. (2000). A highly active catalyst for palladium-catalyzed cross-coupling reactions: a general and efficient method for the amination of aryl halides. Organic Letters, 2(10), 1403-1406.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ruiz-Castillo, P., et al. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic Letters, 10(18), 4109-4112.
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines. Journal of the American Chemical Society, 131(31), 11049-11061.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.

Application Notes & Protocols: 2-(4-Methoxyphenoxy)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the Phenoxyaniline Scaffold

In the relentless pursuit of novel agrochemicals that are both effective and environmentally benign, the selection of a versatile chemical scaffold is of paramount importance. 2-(4-Methoxyphenoxy)aniline emerges as a compound of significant strategic interest. Its diaryl ether structure, combining a substituted aniline ring with a methoxy-activated phenoxy group, offers a foundational framework for the synthesis of a diverse array of potential fungicides, herbicides, and insecticides. The methoxy group can enhance solubility and bioavailability, while the aniline moiety provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

This document serves as a technical guide for leveraging this compound in agrochemical discovery. It provides a conceptual framework for the design of novel active ingredients and detailed, field-proven protocols for their synthesis and bio-efficacy evaluation.

Part 1: Rationale for Agrochemical Derivatization

The phenoxyaniline core is present in a number of biologically active molecules. By strategically modifying the this compound structure, researchers can aim to develop novel compounds that interact with specific biological targets in fungi, plants, or insects.

Potential Agrochemical Applications and Synthetic Strategies
  • Fungicides: Aniline derivatives have been successfully developed as potent fungicides.[1] The primary amine of this compound can be readily acylated or converted into various heterocyclic systems known to possess fungicidal activity. For instance, reaction with phosgene or a phosgene equivalent can lead to isocyanates, which are versatile intermediates for the synthesis of fungicidal carbamates.[2]

  • Herbicides: The aryloxyphenoxypropionate (AOPP) class of herbicides are well-established inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[3][4] While this compound itself is not an AOPP, its phenoxy moiety is a key structural feature. It can be envisioned as a building block in the synthesis of novel herbicide candidates that mimic the AOPP scaffold or other herbicidal structures.

  • Insecticides: The phenoxyphenyl group is a common feature in several classes of insecticides, including pyrethroids and insect growth regulators.[5] Derivatization of this compound could lead to novel compounds that target the nervous system or developmental processes of insects.

The following diagram illustrates a generalized workflow for the derivatization of this compound and subsequent screening for agrochemical activity.

G cluster_0 Synthesis & Derivatization cluster_1 High-Throughput Screening cluster_2 Lead Identification & Optimization A This compound B Chemical Modification (e.g., Acylation, Alkylation, Cyclization) A->B C Library of Novel Derivatives B->C D Primary Bioassays (In Vitro) C->D E Fungicidal Activity D->E F Herbicidal Activity D->F G Insecticidal Activity D->G H Hit Identification E->H F->H G->H I Secondary Bioassays (In Vivo/Greenhouse) H->I J Lead Optimization (SAR) I->J K Candidate Selection J->K

Caption: Agrochemical Discovery Workflow using this compound.

Part 2: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative derivative from this compound and its subsequent evaluation for fungicidal, herbicidal, and insecticidal activity.

Protocol 1: Synthesis of a Representative N-Acyl Derivative

This protocol describes the synthesis of N-(2-(4-methoxyphenoxy)phenyl)acetamide, a simple derivative to illustrate the synthetic utility of the starting material.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.

Protocol 2: In Vitro Fungicide Screening

This protocol details a multiwell plate-based assay for the high-throughput screening of the synthesized derivatives against common plant pathogenic fungi.[6][7][8]

Materials:

  • Synthesized this compound derivatives

  • Stock solutions of compounds in dimethyl sulfoxide (DMSO)

  • Fungal cultures (e.g., Fusarium solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Micropipettes

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Dispense the appropriate growth medium into the wells of a 96-well plate.

  • Add the test compounds to the wells to achieve the desired final concentrations. Ensure a final DMSO concentration that does not inhibit fungal growth (typically <1%).

  • Inoculate the wells with a standardized suspension of fungal spores or mycelial fragments.

  • Include positive (commercial fungicide) and negative (DMSO vehicle) controls.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.

  • Measure fungal growth by determining the optical density at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

  • Determine the EC50 (half-maximal effective concentration) value for active compounds.

G A Prepare Compound Dilutions C Add Test Compounds & Controls A->C B Dispense Growth Medium into 96-well Plate B->C D Inoculate with Fungal Suspension C->D E Incubate at Optimal Temperature D->E F Measure Optical Density (Growth) E->F G Calculate % Inhibition & EC50 F->G

Caption: In Vitro Fungicide Screening Workflow.

Protocol 3: Whole-Plant Herbicide Bioassay

This protocol describes a greenhouse-based assay to evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds.[9][10][11]

Materials:

  • Synthesized this compound derivatives formulated as an emulsifiable concentrate or wettable powder.

  • Weed species (e.g., Echinochloa crus-galli (barnyardgrass), Abutilon theophrasti (velvetleaf)).

  • Crop species for selectivity testing (e.g., corn, soybean).

  • Pots filled with a standard greenhouse soil mix.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Laboratory track sprayer.

Procedure:

Pre-emergence Application:

  • Sow seeds of the test plant species in pots.

  • Immediately after sowing, apply the test compounds at various rates using a laboratory track sprayer.

  • Include a non-treated control and a commercial standard herbicide.

  • Water the pots and place them in the greenhouse.

  • Assess herbicidal injury (e.g., stunting, chlorosis, necrosis) 14-21 days after treatment using a 0-100% visual rating scale (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Grow the test plant species in pots until they reach the 2-4 leaf stage.

  • Apply the test compounds at various rates using a laboratory track sprayer.

  • Include a non-treated control and a commercial standard herbicide.

  • Return the pots to the greenhouse.

  • Assess herbicidal injury 14-21 days after treatment using a 0-100% visual rating scale.

Protocol 4: Insecticide Bioassay (Topical Application)

This protocol outlines a method for assessing the contact toxicity of the synthesized compounds against a representative insect species.[12][13][14]

Materials:

  • Synthesized this compound derivatives dissolved in acetone.

  • Test insects (e.g., adult female Aedes aegypti mosquitoes, third-instar larvae of Spodoptera frugiperda (fall armyworm)).

  • Micro-applicator.

  • Holding containers with food and water.

  • Controlled environment chamber.

Procedure:

  • Anesthetize the insects using carbon dioxide or by chilling.

  • Using a micro-applicator, apply a precise volume (e.g., 0.25-1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat control groups with acetone only. Include a positive control with a known insecticide.

  • Place the treated insects in holding containers with access to food and water.

  • Maintain the insects in a controlled environment chamber at an appropriate temperature and humidity.

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LD50 (median lethal dose) for active compounds.

Part 3: Data Presentation and Interpretation

The efficacy of the synthesized derivatives should be quantified and presented in a clear, comparative format.

Table 1: Hypothetical Efficacy Data for this compound Derivatives

Compound IDFungicidal EC50 (µg/mL) vs. F. solaniHerbicidal Activity (% Injury at 100 g/ha, Post-emergence) vs. E. crus-galliInsecticidal LD50 (µ g/insect ) vs. A. aegypti
Derivative 1>10015>50
Derivative 212.58545.2
Derivative 355.8308.7
Commercial Standard5.2951.5

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All syntheses and handling of volatile reagents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound represents a promising and versatile starting material for the discovery of novel agrochemicals. Its chemical tractability allows for the creation of diverse libraries of compounds that can be systematically evaluated for fungicidal, herbicidal, and insecticidal properties using the robust protocols detailed in this guide. Through a structured approach of synthesis, screening, and optimization, researchers can unlock the potential of this scaffold to develop next-generation crop protection solutions.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
  • El-Sawy, E. R., Al-Abdullah, E. S., Al-Dbass, T. H., & El-Sharkawy, H. H. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Molecules, 27(23), 8206. [Link]
  • Krasnov, V. P., Varaksin, M. V., Kopchuk, D. S., Kiseleva, M. I., & Charushin, V. N. (2020). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 15(4), 368-378. [Link]
  • Rizzo, D., Lazzaro, L., Puccioni, M., & Aglietti, C. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. [Link]
  • Everman, W. J., & Burke, I. C. (2016). Conducting a Bioassay For Herbicide Residues.
  • World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft.
  • Yasuor, H., Ten-Yeh, C., & Kim, J. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 11(21), 2894. [Link]
  • Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
  • Campbell, A. M., & Xia, K. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Agricultural and Food Chemistry, 57(1), 22-26. [Link]
  • Wang, Y., et al. (2014). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)propionamides. Connect Journals. [Link]
  • Liu, B., et al. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 58(5), 2673-2684. [Link]
  • Rizzo, D., Lazzaro, L., Puccioni, M., & Aglietti, C. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. [Link]
  • Zhang, H., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 894. [Link]
  • Rizzo, D., Lazzaro, L., Puccioni, M., & Aglietti, C. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
  • Burleson, G. R., & Burleson, F. G. (2021). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Liu, B., et al. (2010). Screening rules for leads of fungicides, herbicides, and insecticides. Journal of Agricultural and Food Chemistry, 58(5), 2673-2684. [Link]
  • Harker, K. N., & O'Donovan, J. T. (2006). Using a Plant Bioassay to Detect Herbicide Residue.
  • Berg, D., & Plempel, M. (1992). Aniline derivatives and fungicides containing them. U.S.
  • Kume, T., & Asami, T. (1988). Fungicidal aniline derivatives.
  • Wang, Y., et al. (2013). Synthesis and Herbicidal Activity of 5-Arylmethoxy Phenylpyrazole Derivatives. Chinese Journal of Organic Chemistry, 33(1), 163-169. [Link]
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline.
  • Huang, T. H., et al. (2011).
  • Wang, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Tamil Nadu Agricultural University. (n.d.). Test protocol for efficacy evaluation of fungicides against diseases in rice. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. [Link]
  • Wang, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 932. [Link]
  • Global Substance Registration System. (n.d.). 4-(4-METHOXYPHENOXY)ANILINE. [Link]
  • Baykov, S., et al. (2022). 2-(1,2,4-Oxadiazol-5-yl)aniline as a New Scaffold for Blue Luminescent Materials. ChemistrySelect, 7(30), e202201888.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-O bond-forming reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

Low or nonexistent yield is the most frequent challenge in developing a robust Ullmann diaryl ether synthesis. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction parameters. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: The reaction shows low or no conversion of starting materials.

Q: I've set up my Ullmann reaction, but after the specified time, I see mostly unreacted aryl halide and phenol. What are the primary factors to investigate?

A: Low or no conversion is a common starting problem and typically points to an issue with one of the core components of the catalytic cycle: the catalyst, ligand, base, or solvent system, as well as the reaction conditions.

Possible Causes & Immediate Solutions:

  • Inactive Catalyst: The copper source may be oxidized or of poor quality.

    • Actionable Advice: Use fresh, high-purity copper(I) salts like CuI, CuBr, or Cu₂O, which are the most commonly used and effective catalysts.[1] Some protocols benefit from the activation of copper powder prior to use by reducing copper iodide with lithium naphthalenide or copper sulfate with zinc powder.[2][3]

  • Inappropriate Ligand Choice: The ligand is critical for solubilizing the copper catalyst and facilitating the reductive elimination step. The choice is highly substrate-dependent.

    • Actionable Advice: For a first attempt with new substrates, N,N-dimethylglycine is an excellent, broadly effective ligand.[1][4] If that fails, screening a panel of ligands is recommended. N,O- and N,N-chelating ligands are known to be effective.[1][4] For electron-rich aryl bromides, N,N-dimethylglycine has proven particularly effective.[4][5]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its solubility is also a key factor.

    • Actionable Advice: For polar aprotic solvents like acetonitrile or DMF, cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility.[1][6][7] In non-polar solvents like toluene or xylene, the less expensive potassium carbonate (K₂CO₃) can be very effective.[1][8] Potassium phosphate (K₃PO₄) is another common and effective choice.[4][5]

  • Suboptimal Temperature: Classical Ullmann reactions required very high temperatures (~200 °C), but modern, ligand-accelerated versions operate under much milder conditions.[4]

    • Actionable Advice: For ligand-based systems, start with a temperature in the range of 80-120 °C.[9] If no reaction is observed, incrementally increase the temperature. Conversely, if starting material decomposition is observed, the temperature should be lowered.[9]

  • Presence of Water: Anhydrous conditions are crucial. Water can lead to hydrolysis of the aryl halide and can deactivate certain bases, such as carbonates.[5]

    • Actionable Advice: Ensure all reagents and solvents are thoroughly dried. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[9] The addition of molecular sieves can also be beneficial.[5][7]

Issue 2: The reaction starts but stalls, or I observe significant side product formation.

Q: My reaction begins to form the product, but then it stops, or I see a significant amount of dehalogenated arene. What's happening to my catalyst and how can I prevent these side reactions?

A: Catalyst deactivation and the formation of side products like dehalogenated arenes are often linked. These issues suggest that the catalytic cycle is being interrupted or that undesired reaction pathways are competing with the desired C-O coupling.

Possible Causes & Deeper Solutions:

  • Catalyst Deactivation: The active Cu(I) species can become inactive over the course of the reaction. One proposed mechanism for deactivation involves the ligation of the carbonate base to the active copper species, creating a competitive inhibition scenario with the nucleophile (the phenoxide).[10]

    • Actionable Advice: While challenging to completely prevent, ensuring the reaction is run at the optimal temperature and with the correct stoichiometry can minimize this. In some cases, a slow addition of the base or using a base with lower solubility might be beneficial.

  • Reductive Dehalogenation: The formation of an arene from your aryl halide is a common side reaction.[11] This can be exacerbated by the presence of protic impurities (like water) or by a ligand that is not efficiently promoting the cross-coupling pathway.[5][9]

    • Actionable Advice: Rigorously exclude water from your reaction.[5] If dehalogenation persists, screening different ligands is the next logical step. For example, for electron-rich aryl bromides, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[4][5]

  • Homocoupling of the Aryl Halide: While less common in modern C-O coupling protocols, the formation of biaryl products from the aryl halide can occur, especially at higher temperatures.

    • Actionable Advice: Lowering the reaction temperature is the first step. If the problem continues, it may indicate that the ligand is not effectively facilitating the C-O bond formation, leading to alternative coupling pathways. Re-screening ligands would be advisable.

Optimization Workflow

A systematic approach to optimization is crucial when troubleshooting low yields. The following workflow and diagram illustrate a logical progression for refining your reaction conditions.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Condition Refinement cluster_2 Phase 3: Analysis & Iteration A Define Substrates (Aryl Halide & Phenol) B Screen Copper Source (CuI, CuBr, Cu₂O) A->B C Screen Ligand (e.g., N,N-dimethylglycine, L-Proline, Phenanthroline) B->C D Screen Base (K₃PO₄, Cs₂CO₃, K₂CO₃) C->D E Screen Solvent (DMF, Dioxane, Toluene, MeCN) D->E F Optimize Temperature (e.g., 80°C, 100°C, 120°C) E->F G Vary Reagent Stoichiometry & Concentration F->G H Analyze Results (Yield, Purity, Side Products) G->H I Identify Limiting Factor H->I J Return to Screening (if necessary) I->J Low Yield Persists K Optimized Protocol I->K Acceptable Yield

Caption: A systematic workflow for optimizing Ullmann diaryl ether synthesis conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Ullmann diaryl ether synthesis? Low yields can stem from several factors, including the purity of the reactants, the choice of catalyst, ligand, base, and solvent, and the reaction temperature.[1] The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1][8]

Q2: How do I choose the right copper catalyst? Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1][7] The choice may depend on the specific ligands and substrates you are using. For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol % in non-polar solvents.[1][8]

Q3: What is the role of the ligand, and which one should I use? Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[1][4] N,N- and N,O-chelating ligands are known to be effective.[1][4] A screening of 56 multidentate ligands showed that N,N-dimethylglycine provided high catalytic activity.[4] Other effective ligands include L-proline and 8-hydroxyquinoline.[1][4] The choice of ligand can be substrate-dependent, and screening may be necessary for novel substrates.[4]

Q4: I am observing significant side reactions. Could the base be the issue? Yes, the choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene.[1][8] For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[1][7] The solubility and hardness of the base can significantly impact the yield.[1]

Q5: Can I use aryl chlorides for this reaction? Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. While some modern catalytic systems have shown success with activated aryl chlorides, they often require higher temperatures and more specialized ligands. If you have the option, using the corresponding aryl bromide or iodide is recommended for higher reactivity.

Data Tables for Quick Reference

For convenience, the following tables summarize key parameters and findings from the literature to guide your experimental setup.

Table 1: Effect of Solvent on Yield in a Model Reaction

EntrySolventTemperature (°C)Yield (%)
1Toluene11058.3
2o-Xylene14067.9
3NMP1100
4Anisole1100
51,4-Dioxane1000

Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from[8].

Table 2: Ligand Screening for the Coupling of 4-bromoanisole and 4-methoxyphenol

EntryLigandConversion (%) after 24h
1N,N-dimethylglycine95
2L-Proline85
38-HydroxyquinolineHigh Activity
4N,P-chelating phosphinitesPromising Results

Reaction Conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. Data adapted from[4].

General Experimental Protocol

This general procedure, adapted from modern ligand-accelerated methods, serves as a robust starting point for your experiments.[6][9]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05-0.10 mmol, 5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1-0.2 mmol, 10-20 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile) (3-5 mL)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, add the aryl halide, phenol, copper(I) iodide, ligand, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid/base solution as needed to remove inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

G A 1. Add Solids (Aryl Halide, Phenol, CuI, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill x3) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat & Stir (e.g., 80-110°C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Workup (Dilute, Wash, Dry) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

References

  • Gaertzen, O., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056–1063. [Link]
  • Yang, Y., et al. (2011). An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Letters in Organic Chemistry, 8(7), 498-502. [Link]
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 303-305. [Link]
  • Buck, E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
  • Gurjar, V. S., et al. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401-1405. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Synthesis of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig synthesis of 2-(4-Methoxyphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful cross-coupling reaction. The synthesis of this diaryl ether aniline presents unique challenges due to the molecule's electronic properties and potential for side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction shows low to no conversion of the aryl halide starting material. What are the primary causes and how can I improve the yield?

A1: Failure to achieve significant conversion is one of the most common issues and typically points to a suboptimal catalyst system or reaction environment. The Buchwald-Hartwig amination is highly sensitive to the interplay of the palladium source, ligand, base, and solvent.[1][2]

Core Causality & Recommended Actions:

  • Inactive Catalyst System: The combination of your palladium source and phosphine ligand is the heart of the reaction. For an electron-rich aryl halide like 1-halo-2-(4-methoxyphenoxy)benzene, a sterically hindered and electron-rich biarylphosphine ligand is often essential to promote the rate-limiting oxidative addition and the final reductive elimination step.[3][4]

    • Action: If you are using first-generation ligands like P(o-tol)3 or bidentate ligands like BINAP with limited success, switch to a more advanced biarylphosphine ligand. XPhos and BrettPhos are excellent starting points for screening.[5][6] Using a pre-formed palladium precatalyst (e.g., BrettPhos Pd G3) can also improve consistency by ensuring efficient generation of the active Pd(0) species.[1]

  • Inappropriate Base Selection: The base not only serves to deprotonate the amine but also participates in the catalytic cycle. A base that is too weak may not facilitate the formation of the key palladium-amido intermediate, stalling the reaction.[7] Conversely, a base that is too strong, like Sodium tert-butoxide (NaOtBu), can sometimes lead to substrate or product degradation, especially with sensitive functional groups.[8][9]

    • Action: NaOtBu is often the most active base and a good first choice for high rates.[9] If you suspect degradation or see a complex mixture of byproducts, switch to a weaker inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Be aware that weaker bases may require higher temperatures or a more active catalyst system to achieve good results.[1][8]

  • Poor Solubility or Incompatible Solvent: The reaction components must be sufficiently soluble at the reaction temperature for the catalytic cycle to operate efficiently.[1][10]

    • Action: Toluene and 1,4-dioxane are the most common and effective solvents.[2][8] If solubility is a suspected issue, consider a solvent mixture or switching to a higher-boiling solvent like xylene to enable higher reaction temperatures.

  • Air and Moisture Contamination: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Oxygen can deactivate the catalyst, leading to stalled reactions.

    • Action: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before heating. Employing standard Schlenk line or glovebox techniques is highly recommended for reproducibility.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendation 1 (High Activity)Recommendation 2 (Mild/Functional Group Tolerant)Rationale
Aryl Halide 1-Bromo-2-(4-methoxyphenoxy)benzene1-Bromo-2-(4-methoxyphenoxy)benzeneAryl bromides are generally more reactive than chlorides and less prone to catalyst inhibition than iodides.[1][11]
Amine Source 0.5 M solution of NH₃ in dioxaneAmmonium sulfate ((NH₄)₂SO₄)A solution provides a known concentration, while an ammonium salt offers a slow-release of NH₃, potentially improving selectivity.[12]
Pd Precatalyst BrettPhos Pd G3 (1-2 mol%)XPhos Pd G2 (2-4 mol%)G3 precatalysts offer rapid activation. G2 is also highly effective and can be activated with weaker bases.[1]
Base NaOtBu (1.5 equiv.)Cs₂CO₃ (2.0 equiv.)NaOtBu provides the highest reaction rates. Cs₂CO₃ offers excellent functional group tolerance.[9]
Solvent Toluene1,4-DioxaneBoth are standard, effective solvents. Toluene is often preferred for its higher boiling point.[2]
Temperature 100-110 °C80-100 °CHigher temperatures are often needed, but starting lower can prevent degradation.
Q2: My main side product is 4-methoxydiphenyl ether, resulting from hydrodehalogenation of my starting material. How can I suppress this pathway?

A2: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations.[3] It occurs when the intermediate arylpalladium amide complex undergoes β-hydride elimination (if the amide has a β-hydrogen) or when other hydride sources in the reaction mixture lead to a competing reductive pathway that cleaves the C-X bond and replaces it with a C-H bond.

Mechanistic Insight: This side reaction competes directly with the desired reductive elimination step that forms the C-N bond. The choice of ligand is paramount in controlling this competition. Bulky ligands favor the reductive elimination pathway that forms the product by sterically hindering the conformations required for competing side reactions.[13]

Mitigation Strategies:

  • Optimize the Ligand: This is the most critical factor. The use of bulky, electron-rich biarylphosphine ligands like XPhos , tBuXPhos , or BrettPhos is known to significantly suppress hydrodehalogenation by accelerating the rate of reductive elimination relative to side reactions.[5][13]

  • Control the Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Try reducing the temperature by 10-20 °C increments to find a balance where the main reaction proceeds efficiently while the side reaction is minimized.[8]

  • Base Selection: While less direct, the base can influence the concentration and nature of species in solution. If using an alkoxide base, ensure it is completely anhydrous, as water can be a proton source.

Diagram 1: Competing Reductive Elimination vs. Side Reaction

G cluster_main Main Catalytic Cycle cluster_side Side Reaction A Ar-Pd(II)-NHR (L) B Product Ar-NHR A->B Reductive Elimination (Desired) D Ar-Pd(II)-NHR (L) C Pd(0)L E Side Product Ar-H D->E Competing Pathway (e.g., β-Hydride Elim.) F Pd(0)L

Caption: The key intermediate can either reductively eliminate the desired product or enter a competing pathway leading to hydrodehalogenation.

Q3: I am forming a significant amount of the diarylamine impurity, bis[2-(4-methoxyphenoxy)phenyl]amine. How can I improve selectivity for the primary amine?

A3: The formation of a diarylamine occurs when your desired product, this compound, acts as a nucleophile and couples with another molecule of the aryl halide starting material. This is a common challenge when the desired product is a primary amine, which can be more reactive than the ammonia source under some conditions.[14]

Strategies for Improving Selectivity:

  • Control Nucleophile Concentration: The most effective strategy is to keep the concentration of the primary amine product low relative to the ammonia source. Using an ammonium salt (like (NH₄)₂SO₄) in combination with a base is an excellent method. The salt acts as a reservoir, slowly releasing ammonia into the reaction mixture, which keeps the concentration of the ammonia nucleophile relatively constant while minimizing the buildup of the reactive primary amine product.[12]

  • Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor the reaction by TLC or LC-MS. Once the starting aryl halide is consumed, stop the reaction to prevent the slower, secondary coupling from occurring. Lowering the temperature may also favor the more reactive ammonia over the bulkier primary amine product.

  • Ligand Choice: Certain ligands may offer higher selectivity. Ligands specifically developed for the monoarylation of ammonia, such as KPhos , have been shown to suppress the formation of diarylamine side products.[14] If diarylation is a persistent issue, screening ligands like KPhos or CyPF-t-Bu could be beneficial.[12][14]

Q4: I am seeing byproducts that suggest cleavage of the diaryl ether bond. Is this possible under Buchwald-Hartwig conditions?

A4: While less common than hydrodehalogenation, cleavage of diaryl ether C-O bonds under palladium or nickel catalysis is a known process, though it typically requires specific conditions designed for that purpose.[15] However, under harsh Buchwald-Hartwig conditions (e.g., very high temperatures >120 °C and strongly basic or nucleophilic conditions), you may observe minor amounts of ether cleavage, leading to phenols like 2-aminophenol or 4-methoxyphenol.

Troubleshooting Steps:

  • Milder Conditions: This is the most crucial step. If you suspect ether cleavage, immediately reduce the reaction temperature to ≤100 °C.

  • Use a Weaker Base: Switch from a strong alkoxide base like NaOtBu to a milder inorganic base like K₃PO₄ or Cs₂CO₃. These are less likely to promote nucleophilic attack on the ether linkage.[8]

  • Confirm the Impurity: Before extensive optimization, confirm the identity of the suspected cleavage product by LC-MS or by comparing its retention time to an authentic standard. This ensures you are not chasing a phantom problem.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to set up the reaction for reproducibility?

    • A: Use a dedicated precatalyst, weigh all solid reagents in a glovebox or on the bench followed by immediate inerting of the reaction vessel, use anhydrous solvents from a purification system or a freshly opened bottle, and ensure thorough degassing of the reaction mixture (e.g., via 3-4 vacuum/inert gas cycles) before heating.[1]

  • Q: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂?

    • A: While both can be effective, Pd(II) sources require an in situ reduction to the active Pd(0) state, a step that can be inconsistent.[1] For better reproducibility and often higher activity, it is recommended to use a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle precatalyst (e.g., G2, G3, G4 precatalysts) which rapidly and cleanly generate the active L-Pd(0) species upon exposure to base.[1]

  • Q: My starting material is an aryl chloride instead of a bromide. What changes should I make?

    • A: Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step.[11] To couple an aryl chloride, you will almost certainly need a highly active, electron-rich, and sterically hindered ligand from the biarylphosphine class, such as tBuXPhos or BrettPhos . You will also likely need to use a strong base (NaOtBu) and higher temperatures (100-110 °C).[4][8]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a starting point and should be optimized based on troubleshooting results.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-(4-methoxyphenoxy)benzene (1.0 equiv.), BrettPhos Pd G3 precatalyst (0.02 equiv., 2 mol%), and Sodium tert-butoxide (1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Via syringe, add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide) followed by a 0.5 M solution of ammonia in 1,4-dioxane (2.0 equiv.).

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the title compound.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ oa_complex->amine_complex + H₂NR' amido_complex L-Pd(II)(Ar)(HNR') amine_complex->amido_complex + Base - Base-H⁺X⁻ amido_complex->pd0 product Ar-NHR' amido_complex->product Reductive Elimination end Product Out product->end center start Start start->pd0 + Ar-X

Caption: The catalytic cycle for the Buchwald-Hartwig amination, proceeding via oxidative addition, amine coordination/deprotonation, and reductive elimination.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]
  • The Buchwald-Hartwig Amin
  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield?. Reddit. [Link]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature.
  • Buchwald-Hartwig Coupling. YouTube. [Link]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

Sources

removing copper catalyst from Ullmann reaction of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for the Efficient Removal of Copper Catalyst from the Ullmann Reaction of 2-(4-Methoxyphenoxy)aniline.

Introduction

The Ullmann condensation is a powerful and versatile method for forming carbon-heteroatom bonds, particularly in the synthesis of diaryl ethers like this compound, a key intermediate in various pharmaceutical and materials science applications.[1][2][3] This copper-catalyzed reaction, while effective, presents a significant downstream challenge: the complete removal of the copper catalyst from the final product.[4] Residual copper can interfere with subsequent synthetic steps, compromise the stability of the final compound, and is strictly regulated in active pharmaceutical ingredients (APIs) due to its potential toxicity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification process. We will explore the underlying principles of different purification strategies, from classical aqueous washes to modern scavenging techniques, ensuring you can achieve the high purity required for your application.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove all traces of copper from my this compound product?

A: Residual copper, even at trace levels, can have several detrimental effects. In a pharmaceutical context, metal impurities are a major safety concern and are strictly limited by regulatory bodies like the ICH. From a chemical standpoint, copper ions can catalyze undesired side reactions, promote product degradation over time, and interfere with downstream catalytic processes (e.g., palladium-catalyzed cross-couplings). For materials science applications, metal impurities can negatively impact the electronic or photophysical properties of the final product.

Q2: What are the primary methods for removing copper catalysts after an Ullmann reaction?

A: The most common strategies fall into three categories:

  • Aqueous Washing/Extraction: Utilizing aqueous solutions of chelating agents to form water-soluble copper complexes that can be extracted from the organic phase.

  • Adsorption: Passing the crude product solution through a solid adsorbent material like silica gel, Celite, or activated carbon that traps the copper species.[5]

  • Solid-Phase Scavenging: Using functionalized resins or silica (copper scavengers) that have a high affinity for binding copper, allowing for its removal by simple filtration.

Q3: Can't I just filter the reaction mixture to remove the copper?

A: Simple filtration is often insufficient. While it can remove heterogeneous Cu(0) powder used in classical Ullmann reactions, modern protocols often use soluble Cu(I) salts (e.g., CuI).[6] During the reaction and workup, a mixture of soluble Cu(I) and Cu(II) species, as well as fine colloidal copper particles, can form. These soluble and colloidal forms will pass through standard filter paper, necessitating more advanced purification techniques.[7]

Q4: What is a "chelating agent" and how does it work?

A: A chelating agent is a molecule that can form multiple bonds to a single metal ion.[8] This binding action forms a stable, soluble complex called a chelate. Agents like ethylenediaminetetraacetic acid (EDTA), ammonia, and various amino acids effectively "wrap around" the copper ion, sequestering it from the product and facilitating its removal into an aqueous phase.[8][9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges encountered during the purification of this compound.

Scenario 1: My purified product has a persistent green or blue tint.

This coloration is a clear indicator of residual copper(II) contamination. The goal is to effectively capture these copper ions.

  • Root Cause: The copper catalyst has been oxidized to Cu(II) during the reaction or aerobic workup. Cu(II) salts are often soluble in organic solvents and can be difficult to remove with simple water washes.

  • Solution A: Aqueous Workup with a Strong Chelating Agent.

    • Rationale: A strong chelating agent will form a highly stable, water-soluble complex with Cu(II), pulling it out of the organic layer. An aqueous solution of ammonia or EDTA is highly effective. Ammonia forms the deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is very soluble in water.

    • Recommendation: During the workup, wash the organic layer containing your product with a saturated solution of NH₄Cl, followed by a wash with dilute aqueous ammonia (e.g., 2-5%). Alternatively, washing with a 0.5 M solution of EDTA disodium salt at a slightly basic pH (7.5-8.5) is also a very effective strategy.

  • Solution B: Filtration through a Silica Gel Plug.

    • Rationale: The polar surface of silica gel can adsorb polar copper salts. This is a quick and effective method for removing moderate amounts of copper contamination.

    • Recommendation: Dissolve the crude product in a minimally polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture). Pass the solution through a short plug of silica gel (2-3 inches) in a Hirsch or Büchner funnel. Rinse the plug with additional solvent to ensure full recovery of the product.[5][11]

Scenario 2: I am experiencing significant product loss and/or emulsion formation during aqueous extraction.

Product loss during workup can be due to the product's partial water solubility or physical trapping in emulsions.

  • Root Cause: this compound contains a basic aniline moiety, which can be protonated under acidic conditions, increasing its water solubility. Emulsions are often caused by insoluble inorganic salts or high concentrations of chelating agents.

  • Solution A: pH Control.

    • Rationale: Maintain a basic pH (8-10) during the extraction. This ensures the aniline nitrogen remains deprotonated and the product stays in the organic phase. Using a base like potassium carbonate (K₂CO₃) or a mild sodium bicarbonate (NaHCO₃) solution is recommended over strong bases like NaOH, which can sometimes promote side reactions.

  • Solution B: Brine Wash.

    • Rationale: After the chelation wash, perform a final wash with a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to break up emulsions.

  • Solution C: Filter Before Extraction.

    • Rationale: Insoluble inorganic salts (e.g., potassium phosphate base) are a common cause of emulsions.[5]

    • Recommendation: Before the aqueous workup, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove any solids. This simple step can prevent many emulsion-related problems.[5]

Scenario 3: My product looks clean, but analytical data (ICP-MS) shows unacceptable levels of copper.

This indicates the presence of trace amounts of highly soluble or non-polar copper complexes that are not removed by standard methods.

  • Root Cause: Ligands used in the Ullmann reaction (if any) or the product itself can form neutral, organic-soluble complexes with copper that resist aqueous extraction and silica filtration.

  • Solution A: Employ a Solid-Phase Copper Scavenger.

    • Rationale: Copper scavengers are silica or polymer resins functionalized with potent chelating groups. These materials have an extremely high affinity for copper and can reduce levels to the low ppm or even ppb range.

    • Recommendation: After a preliminary filtration, stir the crude product solution with a copper scavenging resin (e.g., QuadraSil® AP, SiliaMetS® Thiol) for several hours, or pass the solution through a cartridge packed with the scavenger. The scavenger is then simply filtered off.

  • Solution B: Activated Carbon Treatment.

    • Rationale: Activated carbon has a high surface area and can adsorb a wide range of organic and inorganic impurities, including residual copper complexes.

    • Recommendation: Stir the crude product solution with a small amount of activated carbon (e.g., 5-10 wt% relative to the product) for 1-2 hours at room temperature. Caution: Activated carbon can also adsorb the product, so this method may lead to some yield loss and should be optimized. Filter thoroughly through Celite® to remove all carbon particles.

Comparative Analysis of Copper Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Wash (Ammonia/EDTA) Chelation & ExtractionInexpensive, scalable, effective for ionic copper (Cu²⁺).Can cause emulsions; may not remove all copper species; requires pH control.Initial bulk removal of copper from large-scale reactions.
Silica/Celite® Filtration AdsorptionFast, simple, removes polar copper salts and some colloidal copper.[5]Limited capacity; may not remove non-polar copper complexes; potential for product loss on silica.Quick purification when copper contamination is moderate and polar.
Activated Carbon AdsorptionRemoves a broad range of impurities, including colored byproducts.Non-selective (can adsorb product); requires careful filtration to remove fine particles.Removing persistent color and trace impurities after other methods have failed.
Solid-Phase Scavengers Covalent/Coordinative BondingHighly selective for copper; very high efficiency (to ppb levels); simple filtration removal.Higher cost compared to other methods.Final purification step for APIs or high-purity materials where very low copper levels are required.

Decision Workflow for Copper Catalyst Removal

This workflow guides the selection of an appropriate purification strategy based on the observed problem.

G cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Advanced Solutions cluster_3 Outcome start Crude Product Post-Reaction color_check Is the solution green or blue? start->color_check emulsion_check Emulsions or low yield during aqueous workup? color_check->emulsion_check No chelation Aqueous Wash: - Ammonia/NH4Cl - EDTA Solution color_check->chelation Yes silica_plug Filter through Silica Gel Plug color_check->silica_plug Yes (Alternative) analytical_check Product appears clean, but ICP-MS shows high Cu? emulsion_check->analytical_check No ph_control Workup Optimization: - Pre-filter through Celite® - Adjust pH to 8-10 - Use Brine Wash emulsion_check->ph_control Yes scavenger Use Solid-Phase Copper Scavenger analytical_check->scavenger Yes carbon Treat with Activated Carbon analytical_check->carbon Yes (Alternative) final_product Pure this compound analytical_check->final_product No chelation->emulsion_check silica_plug->emulsion_check ph_control->analytical_check scavenger->final_product carbon->final_product

Caption: Troubleshooting workflow for copper catalyst removal.

Detailed Experimental Protocols

Protocol 1: Standard Workup with Aqueous Ammonia/Ammonium Chloride

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Dilution & Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes). Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the inorganic base and any precipitated copper salts. Wash the filter cake with additional solvent.

  • Extraction: Transfer the combined filtrate to a separatory funnel.

  • Wash 1 (Saturated NH₄Cl): Wash the organic layer twice with a saturated aqueous solution of ammonium chloride. This will remove the bulk of the copper and any residual base.

  • Wash 2 (Dilute NH₃): Wash the organic layer with dilute aqueous ammonia (~2-5%) until the blue color in the aqueous layer is no longer observed.

  • Wash 3 (Brine): Wash the organic layer once with brine to break any potential emulsions and remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Purification Using an EDTA Wash

  • Initial Steps: Follow steps 1 and 2 from Protocol 1 (Cooling, Dilution & Filtration).

  • Extraction: Transfer the combined filtrate to a separatory funnel.

  • EDTA Wash: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH of this solution to ~8.0 using a dilute NaOH or K₂CO₃ solution. Wash the organic layer two to three times with the EDTA solution.

  • Brine Wash: Wash the organic layer once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Anonymous. (2024). Understanding Copper Chelating Agents Importance and Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • Anderson, C. J., & Welch, M. J. (n.d.). Copper chelation chemistry and its role in copper radiopharmaceuticals. SciSpace.
  • Reddit User Discussion. (2023). Troubleshooting Ullmann Coupling. r/Chempros.
  • Ma, D., Lu, F., Overstreet, T., Milenic, D. E., & Brechbiel, M. W. (2002). Novel chelating agents for potential clinical applications of copper. Nuclear Medicine and Biology, 29(1), 91–105.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications.
  • MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • PubMed Central. (n.d.). Role of copper chelating agents: between old applications and new perspectives in neuroscience.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
  • Manley, O. M., & Rosenzweig, A. C. (2025). Copper-chelating natural products. Journal of Biological Inorganic Chemistry, 30(2), 111-124.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • J&K Scientific LLC. (2025). Ullmann Reaction.
  • ResearchGate. (2025). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. A Dissertation.
  • Mapping Ignorance. (2019). The role of copper in the Ullmann reaction.
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide.
  • Sperotto, E., & van Klink, G. P. M. (n.d.). The mechanism of the modified Ullmann reaction.
  • ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

Sources

Technical Support Center: Degradation Pathways of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)aniline. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments related to the degradation of this molecule in solution. We will explore potential degradation pathways, offer step-by-step protocols for stability studies, and address frequently asked questions to ensure the integrity and success of your research.

Section 1: Understanding the Stability of this compound

FAQ 1: What are the primary degradation pathways I should be concerned about for this compound in solution?

Based on the chemical structure of this compound, which contains an aromatic amine and a methoxy-substituted phenoxy ether linkage, the primary degradation pathways of concern are oxidation and hydrolysis . Photodegradation should also be considered, as aromatic compounds can be susceptible to degradation upon exposure to light.[1][2]

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation.[1][3] This can lead to the formation of N-oxides, hydroxylamines, and further colored polymeric products through radical coupling reactions.[1][3] The presence of trace metals or peroxides in your solution can catalyze these reactions.

  • Hydrolytic Degradation: The ether linkage could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 2-aminophenol and 4-methoxyphenol. However, diaryl ethers are generally stable, so this pathway may require harsh conditions.

  • Photodegradation: Aromatic amines can undergo photo-oxidation.[1] Exposure to UV or even ambient laboratory light over extended periods could lead to the formation of colored degradants and complex reaction mixtures.

Troubleshooting Guide: Unexpected Sample Color Change

Issue: My solution of this compound has developed a yellow, brown, or reddish tint over time.

Possible Cause: This is a classic indicator of oxidative degradation of the aniline group, leading to the formation of colored polymeric species.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure your solvents are free from peroxide impurities, which can initiate oxidation. Use freshly opened bottles of HPLC-grade or equivalent solvents.

  • Control Headspace: Store solutions in vials with minimal headspace, and consider flushing the headspace with an inert gas before sealing.

  • Add Antioxidants (with caution): For formulation development, the inclusion of antioxidants may be considered. However, for analytical studies, this will interfere with the analysis of inherent stability.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation, which can generate radicals that accelerate oxidation.[2]

Section 2: Experimental Design for Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[2][4] A typical study involves subjecting the compound to stress conditions like heat, humidity, light, acid/base hydrolysis, and oxidation to achieve 5-20% degradation.[4]

FAQ 2: How do I set up a forced degradation study for this compound?

A systematic approach is crucial. You will need to expose solutions of your compound to various stress conditions and monitor the formation of degradation products over time using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[5]

Below is a recommended experimental workflow and a starting point for stress conditions.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV/DAD and ideally a Mass Spectrometer (MS) detector

  • Stability-indicating HPLC column (e.g., C18)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.

  • Stress Sample Preparation: For each condition, mix your stock solution with the stressor solution. A common ratio is 1:1, but this may need to be adjusted based on solubility.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[3]

    • Thermal Degradation: Prepare a solution in a neutral buffer (e.g., phosphate buffer pH 7.0) or water/acetonitrile mixture.

    • Photolytic Degradation: Prepare a solution in a neutral buffer or water/acetonitrile mixture and expose it to light conditions as specified by ICH Q1B guidelines.

  • Incubation:

    • Incubate the acid, base, and thermal samples at an elevated temperature (e.g., 60°C).

    • Keep the oxidative degradation sample at room temperature to avoid rapid decomposition of H₂O₂.

    • Place the photolytic sample in a photostability chamber. Keep a control sample wrapped in foil to serve as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Troubleshooting Guide: No Degradation Observed

Issue: I've run my forced degradation study, but I see little to no degradation of the parent compound.

Possible Cause: The stress conditions may not be harsh enough.

Troubleshooting Steps:

  • Increase Stressor Concentration: For acid/base hydrolysis, you can increase the concentration to 1 M HCl or 1 M NaOH. For oxidation, you can try a higher concentration of H₂O₂ (e.g., up to 30%), but be cautious of safety.

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., to 80°C).

  • Extend Exposure Time: If degradation is slow, extend the duration of the study.

  • Method Selectivity: Ensure your HPLC method is capable of separating potential degradants from the parent peak. Co-elution could mask the appearance of new peaks.

Section 3: Analytical Method Development

FAQ 3: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3]

Key Considerations:

  • Column Choice: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate polar and non-polar compounds.[5]

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is highly recommended. It allows you to monitor multiple wavelengths and perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating degradation pathways.[6]

Table 1: Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood general-purpose column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute all components.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection DAD/PDA at 230 nm and 280 nmAromatic compounds typically have absorbance in this range.
Injection Vol. 10 µLStandard injection volume.

Section 4: Postulated Degradation Pathways

Based on the functional groups present in this compound, we can postulate the following primary degradation pathways.

Oxidative Degradation Pathway

Oxidative_Degradation Parent This compound N_oxide N-oxide Derivative Parent->N_oxide [O] Radical Anilinyl Radical Parent->Radical -e-, -H+ Dimer Dimeric/Polymeric Products (Colored) Radical->Dimer Coupling

Caption: Postulated oxidative degradation pathway.

Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent This compound Products 2-Aminophenol + 4-Methoxyphenol Parent->Products H₂O / H⁺ or OH⁻ (Ether Cleavage)

Caption: Postulated hydrolytic degradation pathway.

Troubleshooting Guide: Identifying Unknown Peaks in Chromatogram

Issue: My chromatogram from the stressed sample shows several new peaks, and I don't know what they are.

Possible Cause: These are likely degradation products.

Troubleshooting Steps:

  • Mass-to-Charge Ratio (m/z): If using LC-MS, determine the m/z of the unknown peaks.

    • An increase of 16 amu often suggests the addition of an oxygen atom (e.g., N-oxidation or hydroxylation).

    • Look for masses corresponding to predicted fragments like 2-aminophenol and 4-methoxyphenol.

  • UV Spectrum: Use the DAD/PDA to obtain the UV spectrum of the unknown peak. Compare it to the parent compound's spectrum. A significant shift in the maximum absorbance wavelength (λmax) indicates a change in the chromophore.

  • Systematic Evaluation:

    • Peaks appearing only in the H₂O₂-stressed sample are likely oxidative degradants.

    • Peaks appearing in both acid and base-stressed samples (but not others) are likely hydrolytic products.

    • Peaks appearing in the light-exposed sample are photolytic degradants.

  • Isolation and NMR: For critical, unidentified degradants, preparative HPLC may be necessary to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • MedCrave online. (2016). Forced Degradation Studies.
  • MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

how to improve the solubility of 2-(4-Methoxyphenoxy)aniline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Solubility of 2-(4-Methoxyphenoxy)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides general recommendations based on established scientific principles. Specific experimental conditions may require further optimization. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.

Introduction: Navigating the Solubility Challenge

Welcome to the technical support center. This guide is designed to provide researchers with practical, in-depth strategies for improving the solubility of this compound in aqueous-based biological assays. Poor solubility is a frequent hurdle in drug discovery and development, leading to unreliable and difficult-to-interpret assay results. This document, structured in a question-and-answer format, will address common issues and provide troubleshooting workflows to help you achieve consistent and accurate experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting my experiments with this compound and I'm concerned about its solubility. What are its key physicochemical properties I should be aware of?

A1: Understanding the inherent properties of this compound is the first step in developing a successful solubilization strategy.

Key Physicochemical Properties Summary Table:

PropertyValue/InformationImplication for Solubility
Molecular Formula C₁₃H₁₃NO₂Indicates a significant carbon backbone, contributing to hydrophobicity.
Molecular Weight ~215.25 g/mol Moderate molecular weight, but size can still impact solvation.[4]
Key Functional Groups Aniline, Ether, MethoxyThe aniline group offers a handle for pH modification. The ether and methoxy groups contribute to its hydrophobic nature.
Predicted pKa ~4.23 (for the aniline group)The compound will be more soluble in acidic conditions where the aniline group is protonated.[2]
Appearance SolidIndicates that dissolution will be a key step in solution preparation.[2]
Q2: What is the most straightforward initial approach to solubilizing this compound for an in vitro assay?

A2: The most common and direct method is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[5] This stock is then diluted into the aqueous assay buffer to the final desired concentration.

Recommended Initial Solvent:

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent capable of dissolving many poorly soluble compounds.[6]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh a small amount of this compound in a suitable vial.

  • Solvent Addition: Add a precise volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex or gently agitate the mixture until the compound is completely dissolved. Mild warming (e.g., to 37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Crucial Consideration: Final DMSO Concentration

It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v) , as higher concentrations can lead to cellular toxicity, enzyme inhibition, or other assay artifacts.[7][8] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) to account for any solvent effects.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A3: This is a common issue indicating that the aqueous solubility of your compound has been exceeded. Here is a troubleshooting workflow to address this problem:

dot

Solubility_Troubleshooting start Precipitation Observed on Dilution check_final_conc Is the final compound concentration essential? start->check_final_conc lower_conc Lower the final concentration and re-test. check_final_conc->lower_conc No ph_modification Attempt pH Modification check_final_conc->ph_modification Yes success Solubility Achieved lower_conc->success cosolvents Introduce Co-solvents ph_modification->cosolvents Precipitation persists ph_modification->success Solubility achieved surfactants Use Surfactants cosolvents->surfactants Precipitation persists cosolvents->success Solubility achieved cyclodextrins Utilize Cyclodextrins surfactants->cyclodextrins Precipitation persists surfactants->success Solubility achieved cyclodextrins->success Solubility achieved

Caption: Troubleshooting workflow for compound precipitation.

1. pH Adjustment:

Given the weakly basic aniline moiety of this compound, lowering the pH of your assay buffer can significantly increase its solubility.[][10] The aniline group will become protonated (cationic), which enhances its interaction with polar water molecules.

  • Action: Prepare your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) and observe if precipitation is reduced upon dilution of your DMSO stock.

  • Caution: Ensure the altered pH is compatible with your biological assay (e.g., cell viability, enzyme activity). A pH shift can impact biological processes.[11]

2. Co-solvents:

If pH adjustment is not feasible or insufficient, the use of a co-solvent in your aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][12]

  • Recommended Co-solvents:

    • Ethanol: Generally well-tolerated in many cell-based assays at low concentrations.[13][14]

    • Propylene glycol (PG) or Polyethylene glycols (PEGs) (e.g., PEG 400): Often used in pharmaceutical formulations to improve solubility.[15]

  • Experimental Protocol:

    • Prepare a series of assay buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).

    • Add your DMSO stock of this compound to each buffer and visually inspect for precipitation.

    • Remember to include a vehicle control with the corresponding co-solvent concentration.

3. Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[16]

  • Recommended Surfactants for Biological Assays:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used due to its relatively low toxicity.[5]

    • Solutol® HS 15: Another non-ionic surfactant with good solubilizing properties.

  • Considerations:

    • Start with low concentrations (e.g., 0.01% - 0.1%).

    • Surfactants can interfere with some assays, so proper controls are essential.

Q4: I need a more advanced or alternative method for a challenging application, such as an in vivo study. What are my options?

A4: For more demanding applications, several advanced formulation strategies can be employed. These generally require more development and characterization.

1. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[19][20]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its good solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Often used in parenteral formulations.

  • Methodology: The compound can be co-lyophilized with the cyclodextrin or a stock solution of the cyclodextrin-drug complex can be prepared. The formation of these complexes can be achieved by various methods including co-precipitation and kneading.[21]

2. Nanosuspensions:

A nanosuspension is a colloidal dispersion of the pure drug in an aqueous vehicle, stabilized by surfactants or polymers.[22][23] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to a significant increase in dissolution rate and saturation solubility.[24][25] This is a particularly useful technique for compounds that are poorly soluble in both aqueous and organic media.[3]

3. Lipid-Based Formulations:

For oral or sometimes parenteral delivery, lipid-based formulations can be highly effective for lipophilic compounds.[26][27][28] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[29][30] The drug is dissolved in a lipid vehicle, and upon contact with aqueous fluids, it forms fine emulsions or micellar solutions that facilitate absorption.

Summary of Advanced Solubilization Techniques:

TechniqueMechanism of ActionBest Suited ForKey Considerations
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic drug.[17][19]Both in vitro and in vivo applications. Good for compounds that can fit into the cyclodextrin cavity.Stoichiometry of the complex needs to be considered. Can be a cost-effective method.[21]
Nanosuspensions Increases surface area by reducing particle size, enhancing dissolution rate.[23][24]Oral and parenteral formulations. Effective for compounds with high melting points and poor solubility in most solvents.Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Stability of the suspension is critical.[3]
Lipid-Based Formulations Solubilizes the drug in a lipid matrix, which can form emulsions or micelles in the GI tract.[27][30]Primarily for oral administration of lipophilic drugs.The choice of lipids and surfactants is crucial. Can enhance oral bioavailability significantly.[31]

dot

Advanced_Solubilization_Workflow start Initial solubility methods fail for in vivo/demanding application assess_properties Assess Compound Properties (LogP, etc.) start->assess_properties cyclodextrins Test Cyclodextrin Complexation (e.g., HP-β-CD) assess_properties->cyclodextrins Moderate LogP, suitable geometry lipid_formulation Develop Lipid-Based Formulation (for oral delivery) assess_properties->lipid_formulation High LogP nanosuspension Prepare Nanosuspension assess_properties->nanosuspension Poor solubility in lipids & aqueous media characterize Characterize Formulation (Particle size, stability, etc.) cyclodextrins->characterize lipid_formulation->characterize nanosuspension->characterize in_vivo_test Proceed with In Vivo Testing characterize->in_vivo_test

Caption: Decision workflow for advanced solubilization strategies.

References

  • Nanosuspension-An emerging method of drug delivery: A review. (n.d.).
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2024).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025).
  • Nanosuspension-Based Drug Delivery Systems for Topical Applic
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Emerging role of nanosuspensions in drug delivery systems. (2020). Pharma Excipients.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (n.d.). University of Copenhagen Research Portal.
  • Nanosuspensions in Drug Delivery: Recent Advances, Patent Scenarios, and Commercializ
  • Lipid-based formulations for oral administration of poorly w
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (2005).
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review.
  • This compound. (2023). Smolecule.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • pH Adjustment and Co-Solvent Optimiz
  • PH adjustment: Significance and symbolism. (2025). ScienceDirect.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Pharma Excipients.
  • Techniques to improve the solubility of poorly soluble drugs. (2016).
  • Solubilization techniques used for poorly water-soluble drugs. (2023).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.).
  • How does pH affect solubility?. (2025). askIITians.
  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013).
  • 4-(2-Methoxyphenoxy)aniline. (n.d.). PubChem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Combined effect of complexation and pH on solubiliz
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022).
  • Pharmaceutical composition for solubility enhancement of hydrophobic drugs. (2005).
  • Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (n.d.).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.
  • pH Adjusting D
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • 2,4-Dimethoxyaniline. (n.d.). PubChem.
  • Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. (2024). YouTube.
  • 4-(4-Methoxyphenoxy)aniline. (n.d.). PubChem.
  • 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). PubChem.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company.
  • This compound CAS#: 105901-39-1. (n.d.). ChemicalBook.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 2-(4-Methoxyphenoxy)aniline. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar diaryl ether compounds. Here, we address common challenges and provide in-depth troubleshooting guides to navigate the complexities of its NMR spectra, ensuring accurate and efficient structural elucidation.

Introduction to the Spectral Challenge

The structure of this compound presents a unique challenge for NMR interpretation. With two distinct aromatic rings, each bearing influential substituents (an amino group and a methoxy group), the ¹H NMR spectrum is characterized by a crowded aromatic region (typically 6.5-7.5 ppm). Signal overlap is common, and assigning specific protons without a systematic approach can be difficult. This guide provides a structured methodology, from sample preparation to advanced 2D NMR analysis, to confidently resolve these complexities.

Predicted ¹H and ¹³C NMR Data

While experimental spectra can vary slightly based on solvent and concentration, the following tables provide predicted chemical shifts (δ) for this compound. These predictions are derived from computational models and analysis of substituent effects on similar aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 500 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (Hz)Notes
H-3~6.85dd1HJ ≈ 8.0, 1.5Ortho and meta coupling.
H-4~6.75td1HJ ≈ 7.5, 1.5Two ortho and one meta coupling.
H-5~7.10td1HJ ≈ 7.8, 1.8Two ortho and one meta coupling.
H-6~6.95dd1HJ ≈ 8.2, 1.8Ortho and meta coupling.
H-2', H-6'~6.90d2HJ ≈ 9.0Symmetrical protons on the methoxy-bearing ring.
H-3', H-5'~6.80d2HJ ≈ 9.0Symmetrical protons on the methoxy-bearing ring.
-NH₂~3.80br s2H-Broad singlet, chemical shift is concentration-dependent.
-OCH₃~3.75s3H-Sharp singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 125 MHz)

Carbon LabelPredicted δ (ppm)Notes
C-1~142.0Attached to Nitrogen.
C-2~140.0Attached to Oxygen.
C-3~116.0
C-4~122.0
C-5~120.0
C-6~118.0
C-1'~151.0Attached to Oxygen.
C-2', C-6'~115.0
C-3', C-5'~121.0
C-4'~155.0Attached to Methoxy group.
-OCH₃~55.5

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the acquisition and interpretation of the NMR spectra for this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum overlapping and difficult to assign?

A1: Signal overlap in the aromatic region is the primary challenge for this molecule. This occurs because you have eight aromatic protons resonating in a relatively narrow chemical shift range (approximately 6.7 to 7.1 ppm). The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, along with the ether linkage, shield the aromatic protons, causing them to appear upfield and often very close to one another.

Q2: My -NH₂ peak is very broad, and its integration is not exactly 2H. Is this normal?

A2: Yes, this is a common observation for amine protons. The peak broadening is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the NMR solvent. The integration can also be affected by this exchange. To confirm the -NH₂ peak, you can perform a D₂O shake experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.[1][2]

Q3: I see more than the expected number of signals in the aromatic region. What could be the cause?

A3: This could be due to several factors:

  • Impurities: Starting materials or reaction byproducts may be present. Check your sample purity by another method, like LC-MS or TLC.

  • Rotamers: In some diaryl ethers, slow rotation around the C-O-C bond on the NMR timescale can lead to the presence of different conformers (rotamers), which will each give a distinct set of signals.[3] To check for this, you can acquire the spectrum at a higher temperature. If rotamers are present, the signals should coalesce as the rotation becomes faster.

Q4: The coupling patterns in the aromatic region are not clear first-order multiplets. Why is that?

A4: When the chemical shift difference between two coupled protons is small (approaching the value of the coupling constant), second-order effects can occur. This leads to "roofing" (the inner peaks of the multiplets are taller than the outer peaks) and can distort the expected splitting patterns, making them appear as complex multiplets. This is highly likely in the crowded aromatic region of this compound.

Troubleshooting Guide: A Step-by-Step Workflow for Spectral Assignment

If you are facing an unassignable, complex aromatic region, follow this workflow to systematically resolve the structure.

G cluster_0 Initial Data Acquisition & Analysis cluster_1 Resolving Aromatic Signals cluster_2 Confirming Connectivity cluster_3 Final Assignment A Acquire Standard 1D ¹H NMR B Perform D₂O Shake Experiment A->B Broad, exchangeable proton observed? C Identify -NH₂ and -OCH₃ Signals B->C D Acquire 2D COSY Spectrum C->D E Identify Spin Systems D->E Trace J-coupling correlations F Acquire 2D HSQC Spectrum E->F G Correlate Protons to Carbons F->G Identify one-bond C-H connections H Acquire 2D HMBC Spectrum G->H I Map Long-Range Correlations H->I Trace 2-3 bond C-H correlations J Acquire 2D NOESY Spectrum I->J K Identify Through-Space Correlations J->K Confirm spatial proximity L Integrate all 2D data K->L M Assign all ¹H and ¹³C signals L->M

Caption: Workflow for resolving complex NMR spectra.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh the Sample: Accurately weigh 5-10 mg of your purified this compound.[4][5][6]

  • Dissolve in Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7][8]

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][7]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: D₂O Shake Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Obtain a second ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should have disappeared or significantly diminished.[1]

Protocol 3: Utilizing 2D NMR for Full Assignment

When 1D spectra are insufficient, a suite of 2D experiments is the authoritative solution.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] In the case of this compound, you will be able to trace the connectivity of the protons on each of the two aromatic rings separately, confirming the two distinct spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][10] By using the HSQC spectrum, you can definitively assign the chemical shift of the carbon atom for each proton you have identified in the ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[9][10] For example, you can confirm the ether linkage by observing a correlation from the protons on one ring (e.g., H-6) to the carbon on the other ring that is attached to the oxygen (C-1').

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded.[11][12] For this molecule, a NOESY spectrum can be particularly useful to confirm the overall structure by showing correlations between protons on the two different aromatic rings that are spatially proximate due to the ether linkage (e.g., a correlation between H-6 and H-2'/H-6').

By systematically applying these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, overcoming the inherent challenges of signal overlap in the aromatic region.

References

  • Imani, S., et al. (2020). Conformation control through concurrent N–H···S and N–H···O=C hydrogen bonding and hyperconjugation effects. ResearchGate.
  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube.
  • Embellicines C-E: Macrocyclic Alkaloids with a Cyclopenta[b]fluorene Ring System from the Fungus Sarocladium sp. ResearchGate.
  • NMR Sample Preparation. University of California, Riverside.
  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.
  • NMR Sample Preparation. JEOL.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • JEOL Ltd. (n.d.). Observation of NOE by HSQC-NOESY. JEOL Application Notes.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate.
  • JEOL. (n.d.). Observation of NOE by HSQC-NOESY. JEOL Application Notes.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University Chemistry.
  • CASPRE. (n.d.). 13C NMR Predictor. CASPRE.
  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [https://www.acdlabs.com/download/app/ms/ باستخدام-توقعات-أطياف-13c-nmr-مع-موارد-مفتوحة-لإلغاء-التكرار/]([Link] باستخدام-توقعات-أطياف-13c-nmr-مع-موارد-مفتوحة-لإلغاء-التكرار/)
  • ACD/Labs. (2015). ACD/NMR Predictors - Software Demo. YouTube.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications.
  • Chegg. (2023). Solved Predict the 13C NMR for the 2/1 product of 4. Chegg.
  • PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.
  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

Sources

Technical Support Center: Mass Spectrometric Analysis of 2-(4-Methoxyphenoxy)aniline and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 2-(4-methoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying the parent compound and its process-related impurities via mass spectrometry (MS). We will delve into the characteristic fragmentation patterns, provide troubleshooting solutions for common analytical challenges, and offer validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion and primary fragmentation pattern for this compound under Electron Ionization (EI-MS)?

A1: this compound (C₁₃H₁₃NO₂) has a monoisotopic mass of approximately 215.09 Da.[1] In a typical 70 eV EI-MS experiment, you should observe a distinct molecular ion (M⁺•) peak at m/z 215. The fragmentation is governed by the molecule's key structural features: the diaryl ether linkage, the aniline ring, and the methoxy group.

The energetically unstable molecular ion will break apart into smaller, more stable fragments.[2] The fragmentation pathways are driven by the stability of the resulting cations and neutral losses. Key fragmentation events for diaryl ethers include cleavage of the C-O ether bonds.[3] For aromatic amines, loss of hydrogen and ring fragmentation are common, while methoxy-substituted aromatics often lose a methyl radical (•CH₃) or formaldehyde (CH₂O).[4][5]

A proposed fragmentation pathway is detailed below, highlighting the most probable cleavage points and resulting ions.

G M This compound M+• = m/z 215 frag1 Loss of •CH3 m/z 200 M->frag1 - •CH3 frag2 Loss of H• m/z 214 M->frag2 - H• frag3 [C7H8NO]+ m/z 122 M->frag3 Ether Cleavage frag4 [C6H5O]+ m/z 93 M->frag4 Ether Cleavage frag6 [C6H7N]+• m/z 93 M->frag6 Ether Cleavage frag5 Loss of CO from m/z 200 m/z 172 frag1->frag5 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Q2: We are observing an unexpected peak at m/z 229. What could this be?

A2: A peak at m/z 229, which is M+14 relative to your parent compound, strongly suggests the presence of an N-acetylated impurity, specifically N-acetyl-2-(4-methoxyphenoxy)aniline . This is a common process-related impurity that can form if acetic anhydride or a similar acetylating agent is used during the synthesis or workup.[6]

The fragmentation of this impurity would be distinct. Expect to see a prominent loss of a ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, which is characteristic of N-aryl acetamides, leading to a fragment at m/z 187. You may also observe the loss of an acetyl radical (•COCH₃, 43 Da) resulting in a fragment at m/z 186.

Q3: Our synthesis involves chlorinated starting materials. What characteristic isotopic patterns should we look for in potential impurities?

A3: If chlorinated precursors are used, you must be vigilant for mono- or di-chlorinated impurities. The presence of chlorine is readily identifiable in a mass spectrum due to its distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.

  • Monochloro-impurity (M+34): A compound containing one chlorine atom will exhibit two molecular ion peaks: M⁺• and (M+2)⁺•, with a relative intensity ratio of approximately 3:1. For a monochlorinated this compound, you would see peaks at m/z 249 and 251.

  • Dichloro-impurity (M+68): A compound with two chlorine atoms will show three molecular ion peaks: M⁺•, (M+2)⁺•, and (M+4)⁺•, with a relative intensity ratio of roughly 9:6:1.

The fragmentation of these halogenated impurities will follow similar pathways to the parent compound, but each chlorine-containing fragment will retain this characteristic isotopic pattern.[7]

Table 1: Common Ions of this compound and Potential Impurities
m/z (Da)Proposed Ion/Impurity StructureOrigin / Fragmentation Pathway
215[C₁₃H₁₃NO₂]⁺• Molecular Ion of Parent Compound
200[C₁₂H₁₀NO₂]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
184[C₁₂H₁₀NO]⁺Subsequent loss of an oxygen atom from the m/z 200 ion, or loss of •OCH₃.
122[C₇H₈NO]⁺Cleavage of the ether bond, forming the 2-aminophenoxy cation.
93[C₆H₅O]⁺ or [C₆H₇N]⁺•Cleavage of the ether bond, forming the phenoxy cation or aniline radical cation.[3]
229[C₁₄H₁₅NO₃]⁺• Molecular Ion of N-acetyl impurity.
187[C₁₂H₁₃NO₂]⁺Loss of ketene (CH₂CO) from the N-acetyl impurity.
249/251[C₁₃H₁₂ClNO₂]⁺• Molecular Ion of Monochloro-impurity. (3:1 ratio)

Troubleshooting Guide

This section addresses common issues encountered during the MS analysis of aromatic amines and ethers. A systematic approach is often the most effective way to diagnose and resolve problems.[8]

G cluster_checks Initial Checks cluster_source Source & System Integrity cluster_chrom Chromatography (LC/GC) start Problem Encountered (e.g., Poor Signal, Extra Peaks) check_conc Is Sample Concentration Adequate? (10-100 µg/mL) start->check_conc check_cal Is MS Calibration Current? check_conc->check_cal [Concentration OK] solution Problem Resolved check_conc->solution [Adjust Concentration] check_ion Are Ionization Conditions Optimized? check_cal->check_ion [Calibration OK] check_cal->solution [Recalibrate] check_leaks Check for System Leaks (Air ions: m/z 18, 28, 32, 40) check_ion->check_leaks [Ionization OK] check_ion->solution [Optimize Source] check_contam Analyze a Solvent Blank. Any Contaminants? check_leaks->check_contam [No Leaks] check_leaks->solution [Fix Leaks] check_source_clean Is the Ion Source Clean? check_contam->check_source_clean [Blank is Clean] check_contam->solution [Change Solvents/Vials] check_column Is the Column Conditioned & Healthy? check_source_clean->check_column [Source is Clean] check_source_clean->solution [Clean Source] check_bleed Is Column Bleed Excessive? check_column->check_bleed [Column OK] check_column->solution [Replace Column] check_method Is the Separation Method Appropriate? check_bleed->check_method [Bleed is Low] check_bleed->solution [Bake Out / Trim Column] check_method->solution [Method OK] check_method->solution [Develop New Method]

Caption: A systematic workflow for troubleshooting common MS issues.

Problem: I am seeing poor signal intensity or no signal at all.
  • Causality & Solution: Low signal is often due to insufficient sample concentration, poor ionization efficiency, or a dirty instrument.[9]

    • Verify Concentration: Ensure your working solution is appropriately concentrated (e.g., 10-100 µg/mL). Dilute samples may not produce a detectable signal, while overly concentrated samples can cause ion suppression.[9]

    • Optimize Ionization: The choice of ionization technique (EI, ESI, APCI) is critical. For GC-MS, ensure the EI source is tuned. For LC-MS, experiment with ESI source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the signal for your analyte.

    • Check Instrument State: A dirty ion source, detector, or mass analyzer will significantly reduce sensitivity. Perform routine maintenance and cleaning as recommended by the manufacturer.[10] Also, confirm that the mass spectrometer has been recently and successfully tuned and calibrated.[9]

Problem: The baseline of my chromatogram is noisy or shows many non-analyte peaks.
  • Causality & Solution: A high baseline or the presence of ubiquitous, repeating peaks often points to contamination from the system or solvents.

    • Identify the Source: Common contaminants include siloxanes (from column bleed or septa) and phthalates (from plasticware). Check your blank injections; if the peaks are present there, the contamination is from the system.[10]

    • System Contamination: If column bleed is suspected (often seen as repeating ions, e.g., m/z 207, 281 for polysiloxanes), condition the column according to the manufacturer's instructions. Check for leaks, as oxygen can accelerate column degradation.[10]

    • Solvent/Sample Contamination: Use high-purity, LC-MS grade solvents and reagents. Ensure all vials, caps, and pipette tips are clean and appropriate for mass spectrometry applications.

Problem: My observed mass values are inaccurate.
  • Causality & Solution: Mass accuracy is fundamental for correct compound identification. Drifts in mass accuracy are almost always due to calibration issues or unstable instrument conditions.

    • Perform Mass Calibration: The mass analyzer must be calibrated regularly using an appropriate calibration standard across your mass range of interest. Any significant temperature fluctuation or electronic instability can cause the calibration to drift.[9]

    • Use a Lock Mass: For high-resolution instruments (e.g., Q-TOF, Orbitrap), using a continuous lock mass or internal reference standard can correct for minor mass drifts during an analytical run, ensuring high mass accuracy.

    • Allow for Equilibration: Ensure the instrument has had sufficient time to reach thermal and electronic stability before calibration and analysis.[8]

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of thermally stable, volatile impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a high-purity volatile solvent like methanol or acetonitrile.[7]

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.[7]

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is a good starting point.

      • Inlet: Split/splitless injector at 250-280 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes. (This must be optimized for your specific impurity profile).

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[7]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the molecular ion peak of this compound at m/z 215.

    • Analyze the fragmentation pattern and compare it to the expected fragments (Table 1).

    • Search for the molecular ions and characteristic isotopic patterns of potential impurities (e.g., N-acetyl, chlorinated species).

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for less volatile impurities or when higher sensitivity is required.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water).

  • Instrumentation and Parameters:

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3-0.4 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5-4.0 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-450 °C.

      • MS1 Scan Range: m/z 100-500.

      • MS/MS (Product Ion Scan): For structural confirmation, isolate the protonated molecule [M+H]⁺ (e.g., m/z 216 for the parent compound) and fragment it using collision-induced dissociation (CID). Analyze the resulting product ions.

References

  • Reddy, G. K., & Mukkanti, K. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170. [Link]
  • ResearchGate. (n.d.). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry | Request PDF.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • John, J., et al. (2022). A comprehensive review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 11(9), 621-643. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)aniline. This comprehensive guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing and scaling up this valuable diaryl ether aniline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your process development and overcome common experimental hurdles.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various organic materials and pharmacologically active compounds. Its synthesis primarily relies on the formation of a diaryl ether or an aryl amine bond, typically achieved through two major synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination. While both methods are powerful, they present unique challenges, especially during scale-up. This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions.

Troubleshooting Guides: Navigating Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Category 1: Ullmann Condensation Issues

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1] It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base, often at elevated temperatures.[2]

Q1: My Ullmann condensation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Ullmann couplings is a frequent challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The copper catalyst is central to the reaction's success.

    • Troubleshooting: Use a fresh, high-purity source of a copper(I) salt like CuI or CuBr.[3] Older copper sources can be less active. The use of air-stable Cu(I) catalysts, such as CuIPPh₃, can also be beneficial.[4]

  • Suboptimal Ligand Choice: While some Ullmann reactions can proceed without a ligand, their presence can significantly accelerate the reaction and allow for milder conditions.[3]

    • Troubleshooting: Screen a variety of N,N- and N,O-chelating ligands.[5] For electron-rich phenols, ligands like N,N-dimethylglycine have proven effective.[5] Salicylaldimine ligands have also been shown to promote the reaction under mild conditions.[6]

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the phenol.

    • Troubleshooting: The choice of base can be solvent-dependent. For non-polar solvents like toluene or xylene, K₂CO₃ is often effective.[4] In polar aprotic solvents such as acetonitrile, Cs₂CO₃ is a common choice.[3] The solubility and strength of the base can significantly impact the reaction rate.[4]

  • Insufficient Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed efficiently.[2]

    • Troubleshooting: If the reaction is sluggish, a controlled increase in temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.

  • Presence of Water: Moisture can deactivate certain bases, such as carbonates, and lead to side reactions.[5]

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. The use of molecular sieves can help to remove trace amounts of water.[7]

Q2: I'm observing significant by-product formation, particularly the dehalogenation of my aryl halide starting material. How can I minimize this?

A2: Reductive dehalogenation is a common side reaction in Ullmann condensations, leading to the formation of an arene instead of the desired diaryl ether.[5]

  • Suboptimal Ligand: The ligand may not be efficiently promoting the desired cross-coupling pathway over the reductive pathway.

    • Troubleshooting: Screen different ligands. As mentioned, N,N-dimethylglycine has been shown to be effective for some substrates.[5]

  • Reaction Conditions: The combination of base, solvent, and temperature might be favoring the dehalogenation pathway.

    • Troubleshooting: A systematic optimization of these parameters is recommended. Sometimes, a slight decrease in temperature can disfavor the side reaction more than the desired coupling.

Category 2: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of C-N bonds.[8] It offers a powerful alternative to the Ullmann-type reactions for synthesizing aryl amines.[2]

Q1: My Buchwald-Hartwig amination is giving a low yield of this compound. What should I investigate?

A1: Low yields in Buchwald-Hartwig aminations often point to issues with the catalyst system or reaction conditions.

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for an efficient reaction.

    • Troubleshooting: For electron-rich anilines, bulky and electron-rich phosphine ligands, such as those from the Buchwald (e.g., RockPhos) or Hartwig research groups, are often necessary to facilitate the oxidative addition and reductive elimination steps.[8][9] Pre-formed palladium catalysts can also offer improved activity and stability.[9]

  • Base Selection: The base is crucial for the deprotonation of the amine.

    • Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required to minimize side reactions.[9] The physical form of the base can also matter; grinding solid bases before use can improve reaction rates.[10]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Troubleshooting: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed.[9]

  • Poor Solubility: Inadequate solubility of the reactants or catalyst can hinder the reaction.

    • Troubleshooting: Screen different anhydrous solvents such as toluene, dioxane, or THF to improve solubility.[9]

Q2: I'm seeing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced.[9]

  • Inappropriate Base/Solvent Combination: A strong base in a solvent with protic impurities can promote this side reaction.

    • Troubleshooting: Switch to a weaker base (e.g., Cs₂CO₃) or ensure your solvent is rigorously anhydrous.[9]

  • Slow Reductive Elimination: For challenging substrates, the final C-N bond-forming step may be slow, allowing time for competing side reactions.

    • Troubleshooting: A modest increase in temperature might selectively accelerate the desired reductive elimination.[9] Careful optimization is key.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Ullmann or Buchwald-Hartwig, is generally preferred for the synthesis of this compound on a large scale?

A1: The choice between the Ullmann and Buchwald-Hartwig reactions for large-scale synthesis depends on several factors, including cost, substrate scope, and process safety.

  • Ullmann Condensation:

    • Advantages: Utilizes a less expensive copper catalyst.

    • Disadvantages: Often requires harsh reaction conditions (high temperatures), which can be a challenge for scale-up and may not be suitable for substrates with sensitive functional groups.[2]

  • Buchwald-Hartwig Amination:

    • Advantages: Generally proceeds under milder conditions and has a broader substrate scope.[8]

    • Disadvantages: Relies on more expensive palladium catalysts and often requires specialized, air-sensitive phosphine ligands.

For industrial applications, the milder conditions and wider functional group tolerance of the Buchwald-Hartwig amination are often favored, despite the higher cost of the catalyst. However, recent advances in Ullmann chemistry with new ligands are making it a more viable option for large-scale synthesis.[6]

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification of the final product is a critical step. The following strategies can be employed:

  • Extraction: After the reaction, a standard aqueous workup is typically performed. If residual aniline starting material is present, washing the organic layer with a dilute acid solution (e.g., 10% HCl) can remove it by forming the water-soluble anilinium salt.[11]

  • Chromatography: For laboratory-scale purifications, silica gel column chromatography is a common method. A solvent system of ethyl acetate and hexanes is often a good starting point.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity on a larger scale.

Q3: What are the key safety considerations when working with the reagents for these syntheses?

A3: Both synthetic routes involve hazardous materials.

  • Aryl Halides and Anilines: These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.

  • Solvents: Many of the solvents used (e.g., toluene, dioxane) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

The following are generalized protocols based on established methodologies for the synthesis of structurally similar compounds. Optimization for the specific synthesis of this compound may be required.

Protocol 1: Ullmann Condensation for a Structurally Similar Compound

This protocol is adapted from the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline.[12]

Reaction Scheme: 2-Iodoaniline + 4-Methoxyphenol --(CuI, Base)--> this compound

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-iodoaniline (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Generalized)

This is a general protocol and should be optimized for the specific substrates.[13]

Reaction Scheme: Aryl Bromide + 2-Aminophenol --(Pd catalyst, Ligand, Base)--> 2-(Aryloxy)aniline

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., a bulky biarylphosphine, 2-4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl bromide (1.0 eq), 2-aminophenol (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Ullmann Condensation

ParameterRecommendationRationale
Catalyst CuI, CuBr, Cu₂O (5-10 mol%)Commonly used and effective copper(I) sources.[3]
Ligand N,N-dimethylglycine, Salicylaldimines (10-20 mol%)Accelerate the reaction and allow for milder conditions.[5][6]
Base K₂CO₃, Cs₂CO₃ (2.0 eq)Effective bases for deprotonating the phenol.[3][4]
Solvent Toluene, Dioxane, AcetonitrileAnhydrous and degassed.
Temperature 100-140 °CMay require optimization based on substrate reactivity.

Table 2: Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources.[14]
Ligand Bulky biarylphosphines (e.g., RockPhos) (2-4 mol%)Facilitate reaction with electron-rich anilines.[9]
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.0 eq)Strong, non-nucleophilic bases are generally preferred.[9]
Solvent Toluene, Dioxane, THFAnhydrous and degassed.
Temperature 80-110 °CDependent on the specific catalyst system and substrates.[14]

Visualizing the Synthetic Workflows

Ullmann Condensation Workflow

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Combine Aryl Halide, Phenol, Cu Catalyst, Base prep_inert 2. Establish Inert Atmosphere prep_reactants->prep_inert prep_solvent 3. Add Anhydrous, Degassed Solvent prep_inert->prep_solvent reaction_heat 4. Heat and Stir prep_solvent->reaction_heat reaction_monitor 5. Monitor Progress (TLC, LC-MS) reaction_heat->reaction_monitor workup_cool 6. Cool and Filter reaction_monitor->workup_cool workup_extract 7. Aqueous Extraction workup_cool->workup_extract workup_dry 8. Dry and Concentrate workup_extract->workup_dry workup_purify 9. Purify (Chromatography) workup_dry->workup_purify

Caption: A generalized workflow for the Ullmann Condensation.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd2_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

References

  • BenchChem Technical Support. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem.
  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Zhang, L., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(5), 405-408.
  • Kantam, M. L., et al. (2006). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 71(25), 9522–9525.
  • BenchChem Technical Support. (2025). Ullmann Diaryl Ether Synthesis: Technical Support Center. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (2023).
  • Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(22), 11770-11849.
  • Chemistry LibreTexts. (2023).
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • BenchChem Technical Support. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • BenchChem Technical Support. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • Wikipedia. (2023).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Epistemeo. (2012, April 6).
  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
  • Ma, D., et al. (2003). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 68(17), 6757–6760.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • WuXi AppTec. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Zhang, Y., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. The Journal of Physical Chemistry C, 127(3), 1645–1651.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Wang, L., et al. (2022). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers, 9(2), 524-540.
  • Hartwig, J. F., & Buchwald, S. L. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(3), 1549-1577.
  • Ma, D., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2013).
  • de la Cruz, J., et al. (2022). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development, 26(1), 118-125.
  • ResearchGate. (2014).
  • Fu, G. C., & Peters, J. C. (2018). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanistic Studies. Journal of the American Chemical Society, 140(42), 13816-13825.
  • Organic Syntheses. (n.d.). 2,4-Dimethylquinoline.
  • Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(10), 1362-1376.
  • Wang, X., et al. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Journal of Chemical and Pharmaceutical Research, 3(6), 567-571.
  • Li, Y., et al. (2021). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Frontiers in Chemistry, 9, 735824.
  • Biotage. (2023).
  • Kumar, A., et al. (2020). Copper-catalyzed N–H bond chalcogenation of anilines. Organic & Biomolecular Chemistry, 18(34), 6683-6687.
  • Arkat USA, Inc. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2022(i), 1-35.
  • Knochel, P., et al. (2021). Palladium-Catalyzed Preparation of Anilines from Cyclohexanones.
  • Zhao, Y., et al. (2016). Synthesis of C-Allenyl o-Carboranes through Copper(I)-Catalyzed Coupling Reaction of Ethynyl o-Carboranes with N-Tosylhydrazones. Organic Letters, 18(1), 136-139.

Sources

Technical Support Center: Minimizing Homocoupling in Buchwald-Hartwig Amination of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for the synthesis of complex diaryl ether amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions, most notably homocoupling of the aryl halide starting material. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Buchwald-Hartwig reaction?

In the Buchwald-Hartwig amination, homocoupling refers to an undesired side reaction where two molecules of the aryl halide (or pseudohalide) starting material couple with each other to form a biaryl species (Ar-Ar). This byproduct consumes the starting material, reduces the yield of the desired C-N coupled product, and complicates purification.

Q2: What are the primary drivers of homocoupling?

Homocoupling is often promoted by several factors. High reaction temperatures and elevated catalyst loadings can favor this side reaction.[1] The presence of oxygen is another significant contributor; it can lead to the formation of palladium peroxo complexes, which are implicated in the mechanism of homocoupling.[2][3][4] Furthermore, the choice of ligand and base plays a critical role. A ligand that does not sufficiently promote the desired reductive elimination of the C-N bond can allow competing pathways like homocoupling to occur.

Q3: How significantly does homocoupling impact my results?

The impact can range from minor to severe. In some cases, homocoupling may result in a small, easily separable impurity. In more challenging systems, it can become the major product, leading to very low or no yield of the desired diaryl ether amine.[5] This not only represents a loss of valuable starting materials but also necessitates more complex and costly purification strategies.

Q4: Is it possible to completely eliminate homocoupling?

While complete elimination can be difficult in some challenging couplings, it is often possible to reduce homocoupling to negligible levels (e.g., <1-2%) through careful optimization of reaction parameters. This guide focuses on providing you with the tools and knowledge to achieve this level of control.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues observed during experiments and provides a logical workflow to diagnose and resolve them.

Problem 1: Significant formation of a biaryl byproduct (Ar-Ar) is observed via GC/MS or LC/MS.

This is the classic sign of homocoupling dominating your reaction.

Probable Cause A: Reaction Temperature is Too High

  • Causality: The rate of homocoupling pathways can have a stronger temperature dependence than the desired C-N coupling. Excessive heat can provide the activation energy needed for undesired side reactions to outcompete the productive catalytic cycle.

  • Solution:

    • Reduce Temperature Systematically: Decrease the reaction temperature in 5-10 °C increments. Reactions that are run at 100-110 °C can often be successful at 80-90 °C, especially with modern, highly active catalyst systems.[6]

    • Monitor Reaction Progress: At each new temperature, monitor the reaction kinetics. While the overall reaction may be slower, the ratio of product to homocoupled byproduct should improve.

    • Consider Room Temperature Reactions: For highly reactive substrates, investigate catalyst systems known to be active at room temperature.[7][8]

Probable Cause B: Inappropriate Ligand or Catalyst System

  • Causality: The ligand is arguably the most critical component for controlling selectivity.[9] Bulky, electron-rich phosphine ligands are designed to accelerate the rate-limiting reductive elimination step to form the C-N bond.[7][10] If the ligand is not optimal, the L-Pd(Ar)(NR₂) intermediate may be too stable or slow to eliminate, allowing other pathways to take over.

  • Solution:

    • Switch to Bulky Biarylphosphine Ligands: If you are using older ligands like DPPF or BINAP, switch to modern Buchwald-type ligands such as XPhos, RuPhos, or BrettPhos.[1][10] These have been specifically developed to promote the amination of challenging substrates.

    • Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3).[6][11] Pre-catalysts ensure the efficient and reliable formation of the active LPd(0) species, leading to cleaner reactions.[11]

    • Screen a Panel of Ligands: There is no single "best" ligand for all substrates. A small screen of 2-3 different bulky biarylphosphine ligands can quickly identify the optimal choice for your specific diaryl ether system.

Probable Cause C: Presence of Oxygen

  • Causality: Even trace amounts of oxygen can be detrimental. Oxygen can react with the Pd(0) catalyst to form palladium peroxo species, which have been mechanistically shown to promote the homocoupling of arylboronic acids and are implicated in other homocoupling pathways.[2][3][4][11]

  • Solution:

    • Ensure Rigorous Degassing: Solvents must be thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30-60 minutes can be sufficient.

    • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.

    • Use a Glovebox: For highly sensitive or problematic reactions, performing the entire setup inside a glovebox is the most reliable way to exclude oxygen.

Problem 2: The reaction is clean but shows low conversion, with starting materials largely unreacted.

This indicates an issue with catalyst activity or the fundamental reaction conditions.

Probable Cause A: Inefficient Catalyst Activation or Decomposition

  • Causality: The active catalyst in the Buchwald-Hartwig cycle is a monoligated LPd(0) species.[6][10] If this species is not generated efficiently from the palladium source or if it decomposes during the reaction, the catalytic cycle will stall. Using Pd(II) sources like Pd(OAc)₂ requires an in situ reduction step which can be unreliable.[6][12]

  • Solution:

    • Switch to a Palladium Pre-catalyst: As mentioned before, using a pre-catalyst (e.g., BrettPhos Pd G3) is the most robust solution.[11] These are air-stable solids that rapidly and cleanly generate the active LPd(0) catalyst upon exposure to the base in the reaction mixture.[6]

    • Check Reagent Purity: Ensure all reagents, especially the amine and the solvent, are pure and dry. Impurities can act as catalyst poisons.

Probable Cause B: Suboptimal Base Selection

  • Causality: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[13] A base that is too weak may not facilitate this step efficiently, while a base that is too strong could decompose sensitive functional groups on your diaryl ether substrate.[14][15] The solubility and particle size of inorganic bases can also dramatically affect the reaction rate.[6]

  • Solution:

    • Screen Different Bases: The most common bases are strong alkoxides like NaOtBu or LHMDS, and weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[6][14] If a strong base is causing decomposition, switch to a weaker carbonate or phosphate base, though this may require a higher reaction temperature.[14]

    • Consider Base Solubility: Cs₂CO₃ is often favored over K₃PO₄ due to its better solubility in common organic solvents like toluene and dioxane.[6]

    • Grind Inorganic Bases: For large-scale reactions, grinding the inorganic base to a fine powder before use can increase its surface area and improve reaction consistency.[6]

Parameter Optimization Summary
ParameterRecommendation for Minimizing HomocouplingRationale
Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1][7][10]Accelerates C-N reductive elimination, outcompeting side reactions.
Catalyst Source Use a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts).[6][11]Ensures efficient and clean generation of the active LPd(0) catalyst.
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust downwards if possible.[1]Homocoupling is often more sensitive to high temperatures than the desired amination.
Base Screen both strong (NaOtBu) and weak (Cs₂CO₃) bases.[6][14]Balances the need for efficient deprotonation against substrate stability.
Atmosphere Maintain a strictly inert (Ar or N₂) atmosphere; use degassed solvents.[11]Prevents oxygen-mediated catalyst decomposition and homocoupling pathways.[2][3]
Mechanistic Insights: The Catalytic Cycle and Competing Pathways

Understanding the mechanism is key to effective troubleshooting. The desired Buchwald-Hartwig cycle is a finely tuned process. Homocoupling represents a major off-cycle pathway that diverts the catalyst and substrate.

Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' - X⁻ Amido Palladium Amido Complex L-Pd(Ar)(NR'R'') AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Desired Product) Amido->Product Reductive Elimination (Key Step) CatalystRegen LPd(0)

Caption: The productive catalytic cycle for Buchwald-Hartwig amination.

Diagram: Competing Homocoupling Pathway

G OxAdd L-Pd(II)(Ar)(X) Amido L-Pd(Ar)(NR'R'') OxAdd->Amido Productive Path (+ Amine, + Base) Homocoupling Homocoupling Pathway OxAdd->Homocoupling Divergent Path (e.g., + O₂, high temp) Product Ar-NR'R'' (Desired Product) Amido->Product Biaryl Ar-Ar (Byproduct) Homocoupling->Biaryl

Caption: Divergence from the main cycle leading to homocoupling.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Diaryl Ether Amination

This protocol uses a robust pre-catalyst and stringent anaerobic conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction vial, stir bar, condenser) overnight at 120 °C and allow to cool under a stream of argon or in a desiccator.

  • Reagent Preparation:

    • In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to the reaction vial containing a stir bar.

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol %).

  • Solvent Addition: Add freshly degassed, anhydrous toluene or dioxane via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the aryl halide.

  • Reaction Setup: Seal the vial with a PTFE-lined cap. If using a condenser, ensure it is connected to an inert gas line with an oil bubbler outlet.

  • Execution:

    • Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.

    • Stir the reaction vigorously for the prescribed time (typically 12-24 hours).

  • Monitoring & Workup:

    • Monitor the reaction by taking small aliquots (under inert atmosphere) and analyzing by LC/MS or GC/MS to check for product formation and the absence of the homocoupled byproduct.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Screening Ligands and Bases

For a particularly challenging substrate, a parallel screen is the most efficient optimization method.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual 2 mL vials) in an aluminum block.

  • Stock Solutions: Prepare stock solutions of your aryl halide and amine in degassed solvent to ensure accurate and consistent dispensing.

  • Dispensing:

    • To each designated vial, add the appropriate base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

    • Add the appropriate ligand and palladium source/pre-catalyst.

    • Dispense the stock solution of starting materials into each vial.

  • Execution: Seal the plate or vials, and heat to the desired temperature (e.g., 90 °C) with stirring for 12 hours.

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC/MS. Determine the conversion to product and the percentage of homocoupling byproduct for each condition to identify the optimal combination.

References
  • Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkPrasiqKrOH73x0lcIWH2OhQHOTsGPaWuV2OE6wYmKao3VNhbTh7sfPqWySGSvErnTDRXB0vMSDW_XHuostZ-dlipEW6K0sZS4bOpg4Z16QPlukakXikPZRtKF4YbRSdVB-TXR_7YiI7cAuiKmI9jO_cF4mhoBSgWw0GQli4ZDW1ewJ96hDG7RcUtIHUe4U2v0m1OBqURYqpjnPtzpkdNmnohqN1Ez6A=]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7HAfeDFrCjLQXcujQSqRkh7-JD9xpR-HsabKBdyzSW_BjrBWngmdhkMCF3ke0sIZxdhMPsXiVosu8xR5TgawdZebljYyHnidbMCBWicWRy8O-W-XnumKohyzkQK9-Hwh3Q2E5j6v0aVymPvImNkz_BrJtCPZTmBgybk=]
  • Amatore, C., Jutand, A., et al. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrylCy-_dB6hVVq-oVvNNtibag-Rn5Wan-apr2RfLzTvT4WUKAWhXh-mMXLnLTUVsAVqgzYemUXHr5bwlbHouE19EPCJw5so_6FDSuljy7W3smjDt2ikdDrug5v83iysKrk_0lIMGVcJM=]
  • Ciofini, I., Adamo, C., et al. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. The Journal of Physical Chemistry A, 112(50), 12896-903. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZTVY-N_cHtGrDJ1GB5TexL-2_qZ-UqBOt8OrqlZXwVaf9gVAAFmwf6koUn9XZftke6oOsi2rfRTSJ9nFHvVjS3Bl_gkdWK7-bAkiazVtWdpR7NFc5H95r3Higoqgb8ntfYfb]
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from Chemical Insights. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJQObVDDpi6qd0-1t8zNcw2GMZuB-n_J2t_8iDY7iQ_AMaSNORkWDO8VPpFrUC4R6K1v6klHAaOW4xFIsD4RevVbLQKDoik0Wb3ce4Z_d5PJyN4DE_j63lv8Dblr5JaSCaUgdzG-zEWS3ykCBO5RR4R8ayMk7F6KRovgbonDvPVV9WTUK2Z061YN1GA0oXjnxvCp7hOgzdT7mZy-1iKlhma2eYmis3c4696E4KFw1d9-uwOjx7_zEh3nPqq14=]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQ40c--x5NR4LxrRtEceLpXwMrb6QaXr41BQQeffSo1zOeiVEdsHfTbv5EqkIZAlrVF_2OBjUrs1uQg4JipOjQUK3bVVkIJ25ffzqwVjVGHiKhAlLqCORY7oi4S_TATdbXzlmhrqCDfECUxkAb_6lJi6KRLtAd1CNhVZVPqSa7kRLJH26BKc_BCvVQ23QvINiQcoMssef-GycFMGT0zfe5PycMZkBVf03Li3dbEUZuRxfRWhgRi83-EJY5zgVwLVl9SAqu4R73Wo1NJ7-TpZzL_gEUeLtf9OZ2ap06qXYoxa4bxAdKw==]
  • PubMed. (n.d.). New insights into the mechanism of palladium-catalyzed allylic amination. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdudtr-p8huuIMasIZhcBV_YkSsqgvEPQ-IhgWCnZr8cMaF5j9lXcbPJRRIMOB19156N3oqT5CIFL6zBUlG3iFIYF8OCMi8fhLdAv51ZdFELUHRifsZm7Q_qsirQzfklzsD1Yz]
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from r/chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrr5bZVNrQCGcuzf4j1760X3mkukxQdLW0HuxTgHJExq4XTdoPbsi4Losdq1BS8p73v50M6s0IEeCZDjwcYr0MSvateWUkmICz1BCnZFzH4E1sRbOOHArQSsZu60dgAPI7UmFsxAS-aWICR-IxPeN9kNdzExuzcGFp8Ox9IBxFB9PYvQ3tiTVDhU1KquCpaesoMEoCVSWVoaOnFqliMWs=]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhaxhCewsbuMhIwROgUUHkrpbAaQnq36n7c9g5MtEuQGzHvD_kn2iRnheHQPpGD6Qk0Q-yGXlljyDcadT3E8_PDvyAMCGBjUwX5vzstrMiFoo08qDiob8NYnX2iVAyLSKZGau4CkoCEhk-OySQt_swWIZxLRKw7PNP8tlabhYm1hiKqhw9AxKc0B9K2ddXim4n76zL8esOxQ=]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsQZiimciZ2bSNUcGi926q5Yv6PiYAdE9xV67oRsPzj9i4b-VNEeH-793Yl7BkTN3U0C9ZzK63Bh9-hftR9rCcxazfTenjPDTeL8taol5PqGbr5OfexSmN-5p2AtS4UIh1Qi4Wci_MkoXO_LD-ihGarp-ECenG6X1zDeUEsLYBmJA-V_W6xEwfa6g=]
  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7X3tIY79CXM1BJyZqMHaVm6QUWYEV3ZEt09CQNl72caOMbrUVnahVBzm6AFiHm_lW2SMUoMU3pHqIWdgGmJQvBpUIsVKlAgwL5G9CybTPLr7NqQ9BebLOCyIHzDIuj7xi7W8ZUrAlSWAgscM=]
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpRty_9y_Nho84912l7_6SuGDuijOjfI3DStCAPKD8OhWg00zrFVzPIeqWOB6W7DNdonTF6t1v0_SiOAAyUj9IQh7gxZNSmWGDYpldlQUGuVOviKx9B1xt0wW_nn-whN5R7YRIzvEetYlzQNZDzvsLu1LO7-o9punEA4PIZouvG7HkddhCU1_J7tGvDQkA5p5gJhgejiqRy5w9G8wnxaEv]
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF49iZ5RdqXNP7zXixh22IGKyuqMC_IAV1Csl6-jJeko8Bjy7Ncb31g2fhR5A5enH5D-rxpVFcQQ1HJXQcc26EDsl3a_C6XsLyeLgvcV1yeeJC0Twv5cjvahqHfsST66KtaWYeJc_Mq1MuTDosx1_gpdmKifBAiughqW6cQCLtwpXchqsm53_C0a0BtpMyr7fmTGO_xg5lY1X54TYyLPlH3_ciSuw2twKWfCHREyBF58MKUfmG6eiDvSX8NZd4=]
  • Semantic Scholar. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWxiVGEQ3Ob1FKIiXjoNC_oXfh_vJLlJoH9Q27lPjMkzDMS_8z-pE77RaJQh5NJy2PYkAWgFs5AWisp9Ur9tfKSsRHgZ3NGNWB78rDRKBw2Qf73U_7nza9sRWJxMlt8vuHD95zkg1oBXGotNBK5_jYE_4gomVyQ7qWqTrDrTWTBNxiroQdS1K8lA1nqSrii-Oh47eZqU5akl2CncDY89617bzM76Ipfiw9SMoHy9nKfzCoRXllGddVPSvj1z9dnekUA0hkVd4QAAkaBjs=]
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe704V2mPnr1_EvA4g5ScfAnDVyTVMk4RVcZso3RlmcIklOBRjo92x4kyoLIE-pbCfJ-OTDxjCoS2PPsafgcxHaIAy_y1xepRnsHDVH5BZhH4rVyEmTSnNDuGTTiyuD95N57xnUpPVwp6qAIjt]
  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKiCj-Pz0XllWPJTMp3fGHqtgqLvey0L6v2PZPNXxjzQC0Tp3tSelJnAT1QtfxHTid6bHQu6uZGt9iJhWHWorktGGQVcjx3CufNRluHi9uxkkZbeiTxM-UjP-RxMUpLduZnUQYUT-gtRhbJBf8a9KYWViVpgwUilwGDXtYff428mYBJs499now0Eyf1ErcggDtzOhSlor2rwlcfAsJv0Ocf2IH2EeKfL-TRTkIM1jADUVSmsg5VUVZPHb1NelxXm0l76pCkXZT92u4NmcP1dQiEy9hdh1qUAZbZrGB-ds=]
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmn1SWmUvReRRv4BVWdEAAd6QsCewKc8d0DKN_CEgMM8X-H1HZL8-5jAo4vd5cTnPHYvtxAFBQL6O_b0kSEMctNKn3oeZXsAZEYt4dvIoV8sxzMf-TI4mhqrbttCQWto8PtIQS_eB1UWUXhO8YaG14zpfNcR-JjCU62NoNCsrFQCRkTBvlktxtcxqYy4HorZ-jbX9ZT4gpK_Z-oUbuVuKiBeCtNRxEaww2PAVkS1BnrYC__4TLjPWAjdNdYpSQLM4W6B9fe4P6OyI_Co5VBUP0IvPPFAVFGxPd5G51yRyy8YNDTY--n3CwxNwNL4O12yQvF1KaMNVh3Q==]
  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvypFyDVsMkD-mQWHYYxJZCgaycC8_NLgVuoqfJ8rD9rb8vR7niFD-ZkMkwQOAHVus0YeUtvOXRtSEhLyVU9EMButJ-2lMEf8JZqrR0UITI_E4Cdj9Jwt2atw-2e3CHwGpnfgn7HrqX-YWJZW4l8w6SZquNcTNeSxVuIT02hgY_bAYU9nIoPaL74q85kEjZrzrl56AGdN7YN-0ftTdm_C1BOTUxX3-lauN]
  • ACS Publications. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECL6sGU4PuY7alWyXMUOFEzOW6ZU6GSYf1z7dNJNO0oLLqhX8INttKOZx27r8ZrZLLwVuI7NaDBxv_fuL8eXCtHDNfpVNixSaTPKFC34mI1wFFBy7V88UVkuzWU1dg_Pg-aKRmKg==]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfyxv-ie8Bc9n3C7FyRcUCrlZikd1GmA-42lPC87JToHvSpiNvnXpTK6LJSb_2psPlQdP9AzHdrY6JvfUazHn_Ku8odYlgTdBjeVgK8lYVZc1wgm4hQ4IlcEdP0z4OnAT0eDM4laIbugc9zLI4WfiX2OM0Zmcja1mPJSKIZi0Hl8Y9A==]
  • PubMed. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7jbtTHoKU1NSuqUPRw9ClHD2npScp1oWwqVPS1Zpd0jCPyPwOW8UJcxhsXSCShutZz3JZpd2dOQzi988ku4aqQswBQyoDEpb8q4uqYLT3Xp3nK4pvzc0AxWwu55XTSiS4jwa]
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlk2Rn1TUIEb9VSuFHWDNJnjPAGtjzBKvP2JelTYgbTRzzodYq8ksvSgs0dY4Uy3LbBRAq6p_JrT7Ad-WKtc4AHvQrwxCZ9KxB5NT8XGhG6S7g_hY4KY1zfhciEW8h9Nb_T__s5QW182rMQhOQ9vUVwjfgyhEzzZqDqYs]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHME8acoBRr1KU9FeEMyrudDjJdTaoYkqp1vs-XD1Bcig1WgOxFSVP_9Ymw3goQfZrgtlE5TK9M0mRCUhyG7EdS11xkTqfy2uCDBTeL0x5o044ZNJO9NTeIscqafMcY7ylqgq3PLz4hNhKGksfVjQTMGEwL8jyl4KCtEN3WRrnm2OcpfrQwCFKibA==]

Sources

Technical Support Center: Solvent Selection for Difficult Recrystallization of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2-(4-Methoxyphenoxy)aniline. This document offers troubleshooting advice and detailed protocols in a question-and-answer format to address specific experimental issues.

Introduction to the Challenge

This compound is a diaryl ether with polar amine and ether functionalities, which can present unique challenges during purification by recrystallization. Common issues include poor crystal formation, the presence of persistent colored impurities, and the phenomenon of "oiling out," where the compound separates as a liquid instead of a solid. This guide is designed to provide a logical, scientifically-grounded framework for overcoming these difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not sure where to start. What is a systematic approach to selecting a recrystallization solvent for this compound?

A1: A systematic approach involves preliminary solubility testing on a small scale. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point. Given the structure of this compound, which contains both polar (amine, ether) and nonpolar (aromatic rings) groups, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL to start) from the list in the table below.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good and should be reserved for use as the "soluble solvent" in a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • If the compound dissolves completely upon heating, you have a potential single-solvent candidate.

  • Allow the heated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

  • If no single solvent is ideal, proceed to designing a mixed-solvent system.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesPredicted Solubility Behavior for this compound
Alcohols Ethanol, IsopropanolLikely to be a good "soluble solvent". May show high solubility even at room temperature.
Esters Ethyl AcetateA good starting point for a single-solvent system due to its intermediate polarity.
Aromatic Hydrocarbons TolueneMay be a suitable single solvent, or the "soluble solvent" in a pair with a nonpolar anti-solvent.
Aliphatic Hydrocarbons Heptane, HexaneLikely to be a poor solvent ("anti-solvent"). Useful for mixed-solvent systems.
Water Unlikely to be a good solvent on its own due to the large nonpolar regions of the molecule.
Q2: My crude product is a dark brown solid. How can I remove the color during recrystallization?

A2: The dark color is likely due to high molecular weight, polar, and often colored impurities, which can be byproducts of the synthesis, such as the Ullmann condensation.[1] These can often be effectively removed using activated charcoal.[2]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude this compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Remove the flask from the heat source and allow the boiling to subside slightly. This is a critical safety step to prevent violent frothing when the charcoal is added.[3]

  • Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the hot solution.

  • Swirl the flask and gently reheat the mixture to boiling for a few minutes to allow for adsorption of the colored impurities.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. The filtrate should be significantly lighter in color.

  • Proceed with the cooling and crystallization of the purified filtrate.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point.[4] This is a common issue with compounds that have a relatively low melting point or when the solution is highly supersaturated. The melting point for a related isomer, 4-(4-methoxyphenoxy)aniline, is 79 °C, so it is reasonable to assume a similar range for your compound.[5] If the boiling point of your solvent is significantly higher than this, oiling out is more likely.

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Observed q1 Is the solution highly concentrated? start->q1 sol1 Re-heat to dissolve the oil. Add more solvent (10-20% volume). Cool slowly. q1->sol1 Yes q2 Is the rate of cooling too fast? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Insulate the flask to ensure slow cooling. Allow to reach room temperature before placing in an ice bath. q2->sol2 Yes q3 Is the solvent boiling point much higher than the compound's expected melting point (~80-100 °C)? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Switch to a lower-boiling solvent or use a mixed-solvent system where the 'soluble' solvent has a lower boiling point. q3->sol3 Yes end Successful Crystallization q3->end No, consider seeding a3_yes Yes a3_no No sol3->end

Q4: A single solvent isn't working well. How do I choose and use a mixed-solvent system?

A4: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[3] You need a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[6]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude this compound in the minimum amount of the hot "soluble solvent".

  • While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly, as described previously, to induce crystallization.

Table 2: Promising Mixed-Solvent Systems for this compound

"Soluble" Solvent"Anti-solvent"Rationale
TolueneHeptane/HexaneGood for moderately polar compounds. The aromatic solvent dissolves the compound, and the aliphatic anti-solvent induces precipitation.
Ethyl AcetateHeptane/HexaneA versatile combination of intermediate and nonpolar solvents.
EthanolWaterA classic polar pairing. Use with caution, as the high polarity of water may not be ideal for this compound, but it can be effective.
Q5: What are the likely impurities from the synthesis of this compound and how does that affect solvent choice?

A5: The synthesis of diaryl ethers like this compound often proceeds via an Ullmann condensation or a similar nucleophilic aromatic substitution.[1][7] This provides clues about potential impurities.

Diagram of Potential Impurities from Ullmann Condensation

G cluster_reactants Starting Materials cluster_products Products cluster_impurities Potential Impurities 2-Haloaniline 2-Haloaniline Target Compound Target Compound 2-Haloaniline->Target Compound + 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Target Compound + Unreacted Starting Materials Unreacted Starting Materials Target Compound->Unreacted Starting Materials Homocoupled Products Homocoupled Products Target Compound->Homocoupled Products Regioisomers Regioisomers Target Compound->Regioisomers Copper Salts Copper Salts Target Compound->Copper Salts

Solvent Selection Strategy Based on Impurities:

  • Unreacted Starting Materials: These are generally more polar than the product. A solvent system where the product is less soluble than the starting materials at cold temperatures is ideal.

  • Homocoupled Products: These may have different polarities. For example, a biaryl formed from the haloaniline might be less polar.

  • Copper Salts: These are inorganic and can typically be removed by a workup with an aqueous solution (like ammonium chloride) before recrystallization, or by filtration if they are insoluble in the organic solvent.

A solvent like ethyl acetate or a toluene/heptane mixture is often a good choice as it can leave the more polar unreacted starting materials in the mother liquor while allowing the desired, moderately polar product to crystallize.

References

  • Labster. (n.d.). Recrystallization Steps.
  • University of California, Davis. (n.d.). Recrystallization.
  • BenchChem. (2025). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of Babylon. (2018). Experiment 2.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • Al-Shemary, R. K. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • California State University, Dominguez Hills. (n.d.). Experiment 2 - Crystallization.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • California State University, Dominguez Hills. (n.d.). 4. Crystallization.
  • Smolecule. (2023). Buy this compound | 105901-39-1.
  • University of Rochester. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • University of York. (n.d.). Solvent Choice.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Wikipedia. (n.d.). Ullmann condensation.

Sources

dealing with colored impurities in aniline derivative purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their synthetic work. Aniline and its derivatives are foundational building blocks in numerous applications, but their propensity for oxidation and the formation of colored byproducts can complicate purification and compromise final product quality.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered in the lab. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of aniline derivatives and offers step-by-step solutions.

Issue 1: My aniline derivative is colored (yellow, brown, or black) after synthesis or storage.

Probable Cause: The coloration is almost always due to the formation of highly conjugated oxidation products. The amino group in anilines is electron-rich, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen, light, or residual oxidizing agents from the reaction.[1][2] These oxidation products, such as quinones and polyanilines, are intensely colored.[1]

Step-by-Step Solution:

  • Initial Assessment: Before attempting purification, it's crucial to assess the nature of the impurity. A quick Thin Layer Chromatography (TLC) analysis can help visualize the number of components.

  • Choice of Purification Method: Based on the scale of your experiment and the nature of your compound (solid or liquid), choose one of the following methods.

Recrystallization is an effective method for removing colored impurities from solid aniline derivatives, as the impurities are often present in small quantities and will remain in the solvent.[3][4]

  • Protocol:

    • Solvent Selection: Choose a solvent in which your desired compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, water, or mixtures like ethanol/water.[5]

    • Dissolution: Dissolve the crude, colored solid in a minimum amount of the hot solvent.[3][4]

    • Decolorization (Optional but Recommended): If the hot solution is still colored, add a small amount (typically 1-2% by weight) of activated carbon (charcoal).[6] Activated carbon has a high surface area that adsorbs large, colored impurity molecules.[7][8][9]

    • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.[9]

    • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]

    • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[3]

  • Troubleshooting Recrystallization:

    • No Crystals Form: You may have used too much solvent. Try boiling off some solvent to concentrate the solution or scratch the inside of the flask with a glass rod to induce crystallization.[3][10]

    • Oiling Out: If your compound separates as an oil instead of crystals, it may be melting before it crystallizes due to a high impurity level or an inappropriate solvent. Re-heat the solution, add more solvent, and cool again.[10]

Column chromatography is a versatile technique for purifying both solid and liquid aniline derivatives.

  • Protocol:

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of anilines, they can interact strongly with the acidic silanol groups on silica, leading to peak tailing.[11][12] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[11][12]

    • Mobile Phase Selection: Use TLC to determine a suitable solvent system that gives your product an Rf value of 0.2-0.4.[11] A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[11]

    • Elution: Elute the column with the chosen mobile phase, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Troubleshooting Column Chromatography:

    • Product Stuck on Column: The aniline derivative may be too polar for the chosen solvent system or is strongly adsorbing to the silica. Increase the polarity of the mobile phase or consider using a different stationary phase like neutral alumina.[11]

For liquid aniline derivatives, distillation can be an effective purification method.

  • Steam Distillation: This is a classic method for purifying aniline itself and is useful for compounds that are volatile in steam and immiscible with water.[13][14] It effectively separates the aniline derivative from non-volatile impurities.[14]

  • Vacuum Distillation: For high-boiling aniline derivatives, distillation under reduced pressure is necessary to prevent decomposition at high temperatures. It is often recommended to dry the aniline derivative with a drying agent like KOH or CaH2 before distillation.[15][16]

Issue 2: The purified aniline derivative rapidly re-colors upon storage.

Probable Cause: The purified compound is still susceptible to air and light-induced oxidation.[2]

Step-by-Step Solution:

  • Storage Conditions: Store the purified aniline derivative under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.

  • Use of Antioxidants/Stabilizers: For long-term storage, consider adding a small amount of a stabilizing agent. Zinc dust can act as a reducing agent to prevent oxidation.[17] Certain nitrogen-containing compounds like aminoethylpiperazine have also been used as color stabilizers.[18]

  • Salt Formation: If the free base is not required for the next step, consider converting the aniline derivative to its hydrochloride salt. The salt is generally more stable and less prone to oxidation.[5][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color in aniline derivatives?

A1: The primary cause is oxidation. The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by air and light. This leads to the formation of highly colored conjugated impurities like quinones and polymeric materials.[1][2]

Q2: How can I prevent my aniline derivative from becoming colored in the first place?

A2: While complete prevention is difficult, you can minimize color formation by:

  • Running reactions under an inert atmosphere (nitrogen or argon).

  • Using degassed solvents.

  • Protecting the reaction from light by wrapping the flask in aluminum foil.

  • Using a protecting group strategy, such as acetylation of the amine, to make it less reactive during subsequent reaction steps.[17][19]

Q3: When should I use activated carbon for decolorization?

A3: Activated carbon is most effective when used during recrystallization to remove colored impurities from a solution.[7][8][9] It should be added to the hot solution before filtration.[3] Be aware that using an excessive amount of activated carbon can lead to the loss of your desired product through adsorption.[9]

Q4: My aniline derivative is a liquid. What is the best purification method?

A4: For liquid aniline derivatives, distillation is often the most suitable method. Steam distillation is effective for compounds that are steam volatile and immiscible with water.[13][14] For higher boiling or heat-sensitive derivatives, vacuum distillation is preferred.[15][16] Column chromatography is also a viable option for purifying liquid anilines.

Q5: How can I monitor the purity of my aniline derivative?

A5: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample.[20]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods to determine the purity and identify impurities.[21][22][23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify impurities.

  • Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weight of impurities.[26]

Data Summary

Table 1: Comparison of Purification Techniques for Aniline Derivatives

TechniqueBest ForAdvantagesDisadvantages
Recrystallization Solid compoundsSimple, effective for removing small amounts of impurities.[3]Can have lower yields if the compound is somewhat soluble in the cold solvent.[4]
Column Chromatography Solids and liquidsHighly versatile, can separate complex mixtures.Can be time-consuming and requires larger volumes of solvent. Anilines may tail on silica gel.[12]
Steam Distillation Volatile, water-immiscible liquidsGood for removing non-volatile impurities.[13][14]Not suitable for non-volatile or water-soluble compounds.
Vacuum Distillation High-boiling liquidsPurifies heat-sensitive compounds at lower temperatures.[15][16]Requires specialized equipment.
Activated Carbon Treatment Removing colored impurities from solutionsVery effective at adsorbing large, colored molecules.[7][8][27]Can adsorb the desired product, reducing yield.[9]

Experimental Workflows

Workflow 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Aniline Derivative is_solid Is the compound a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the compound a liquid? is_solid->is_liquid No column_chrom Column Chromatography is_liquid->column_chrom No is_steam_volatile Is it steam volatile? is_liquid->is_steam_volatile Yes steam_distill Steam Distillation is_steam_volatile->steam_distill Yes vacuum_distill Vacuum Distillation is_steam_volatile->vacuum_distill No Recrystallization_Workflow start 1. Dissolve crude solid in minimum hot solvent add_carbon 2. Add activated carbon to hot, colored solution start->add_carbon hot_filter 3. Perform hot gravity filtration add_carbon->hot_filter cool 4. Cool filtrate slowly hot_filter->cool collect 5. Collect crystals by vacuum filtration cool->collect dry 6. Dry pure crystals collect->dry

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Methoxyphenoxy)aniline in DMSO Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Overview

Dimethyl sulfoxide (DMSO) is the solvent of choice for the preparation of stock solutions in drug discovery and life science research, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] However, the chemical reactivity of the solute and the non-inert nature of DMSO itself can lead to significant stability challenges. This guide addresses a common issue encountered by researchers: the degradation of 2-(4-Methoxyphenoxy)aniline in DMSO.

This compound is an aromatic amine, a chemical class known for its utility in organic synthesis and its potential biological activities.[2] Unfortunately, the aniline functional group is susceptible to degradation, particularly oxidation. When this occurs in a stock solution, it compromises the compound's integrity, leading to inaccurate concentration measurements, the introduction of confounding degradation products into assays, and ultimately, unreliable experimental data.

This technical guide provides a deep dive into the root causes of this instability and offers robust, field-proven troubleshooting guides and protocols to ensure the long-term stability and integrity of your valuable research compounds.

Section 1: The Mechanism of Degradation—Understanding the "Why"

The instability of this compound in DMSO is not a simple matter of the compound "going bad." It is a chemical process driven by the inherent reactivity of the aniline moiety and exacerbated by specific environmental and solvent-related factors.

Primary Degradation Pathway: Oxidation The primary culprit is the oxidation of the aniline's amino group (-NH₂). Aromatic amines are electron-rich and can be easily oxidized to form a variety of products. This process is often autocatalytic and can be initiated or accelerated by several factors:

  • Atmospheric Oxygen: The most prevalent oxidant. Dissolved oxygen in the DMSO solution can directly react with the aniline group.

  • Light (Photo-oxidation): Exposure to ambient or UV light provides the activation energy needed to initiate radical reactions, significantly accelerating the oxidation process.

  • Trace Metal Ions: Metal impurities, either from the compound itself or leached from storage containers, can act as catalysts for oxidation.

Oxidation of anilines typically leads to the formation of highly colored polymeric products, which is why a color change from clear to yellow or brown is a primary indicator of degradation.[3][4]

The Role of the Solvent: DMSO is Not an Innocent Bystander While an excellent solvent, DMSO has properties that can contribute to solute degradation:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[5][6] The presence of water can facilitate certain oxidative pathways and, for other classes of molecules, can be a direct participant in hydrolysis. Studies have shown that water is a more significant factor in compound loss than oxygen for many molecules stored in DMSO.[7][8]

  • Inherent Oxidative Potential: Under certain conditions, DMSO itself can act as a mild oxidant.[1] While this is more common at elevated temperatures, it can be a contributing factor over long-term storage.[9]

The diagram below illustrates the key factors converging to cause the degradation of this compound.

Figure 1. Key Factors in the Degradation of this compound cluster_factors Contributing Factors Main_Compound This compound (Stable) Degraded_Products Oxidized Products (e.g., Quinone-imines, Azoxybenzenes, Polymeric Materials) Main_Compound->Degraded_Products Oxidation Oxygen Atmospheric O₂ Oxygen->Main_Compound Light Light (UV/Ambient) Light->Main_Compound Water Absorbed H₂O (from Hygroscopic DMSO) Water->Main_Compound Heat Heat (Increased Temperature) Heat->Main_Compound caption Key factors promoting the oxidation of the aniline moiety.

Potential degradation pathway contributors.

Section 2: Troubleshooting Guide & FAQs

This section addresses the common questions and observations researchers have when dealing with compound instability.

Question/Observation Expert Analysis & Recommended Action
"My previously colorless solution of this compound in DMSO has turned yellow/brown. What is happening?" This is a definitive visual indicator of chemical degradation. The color arises from the formation of conjugated, oxidized species and polymers from the aniline moiety. Action: Discard the solution immediately. Do not use it for quantitative experiments, as the concentration of the parent compound is no longer accurate and the degradation products may cause artifacts in your assay. Prepare a fresh stock solution following the Best Practices outlined in Section 3.
"I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an older stock solution. Is this degradation?" Yes, this is the analytical confirmation of degradation. The new peaks represent degradation byproducts, which will have different retention times and potentially different mass-to-charge ratios. Action: Confirm the identity of the parent peak against a freshly prepared standard. Perform a time-course stability study (see Protocol 3) to understand the degradation rate under your storage conditions. This will help you define a "use by" date for your solutions.
"Can I correct for the degradation by just measuring the concentration of the parent peak before my experiment?" This is a high-risk practice that we strongly advise against. While you might determine the concentration of the remaining parent compound, you cannot account for the potential biological activity or assay interference of the unknown degradation products. These byproducts could act as inhibitors, activators, or fluorescent artifacts, leading to false positives or negatives. Action: The only way to ensure data integrity is to use a fresh, pure solution.
"I perform multiple freeze-thaw cycles on my main stock vial. Could this be the problem?" Absolutely. Each freeze-thaw cycle can introduce atmospheric moisture and oxygen into the vial when it is opened at room temperature.[7] DMSO is also solid at temperatures just below standard room temperature (freezing point ~18.5 °C), and the physical stress of phase transition can sometimes affect solubility.[1] Action: Prepare single-use aliquots from a freshly made stock solution. This is one of the most critical and effective changes you can make to preserve compound integrity.
"Is there a better solvent I should be using?" While other aprotic polar solvents like N,N-Dimethylformamide (DMF) exist, they often present similar or worse stability issues (e.g., DMF can decompose to form amines). For most applications, optimizing the storage and handling procedures in high-purity DMSO is the most practical and effective solution.[10][11]

Section 3: Protocols for Maximizing Solution Stability

Adherence to rigorous preparation and storage protocols is paramount for preventing degradation. The following step-by-step procedures are designed to create a self-validating system for compound management.

Protocol 1: Best Practices for Stock Solution Preparation

The goal here is to minimize exposure to oxygen, water, and light from the very beginning.

  • Select High-Quality Reagents:

    • DMSO: Use only high-purity, anhydrous (<0.02% water), spectrophotometric grade DMSO. Purchase in small-volume bottles with septa to minimize atmospheric exposure after opening. A freshly opened bottle is always preferred.[12]

    • Compound: Ensure the solid this compound is of high purity before dissolution.

  • Establish an Inert Environment:

    • Before opening the DMSO, gently purge the headspace of your stock vial (an amber glass vial with a PTFE-lined cap) with an inert gas like argon or dry nitrogen for 1-2 minutes.[12]

    • Dispense the required volume of DMSO into the vial.

    • Briefly purge the DMSO itself by bubbling the inert gas through it for 30-60 seconds.

  • Dissolution and Aliquoting:

    • Quickly weigh and add the solid compound to the vial.

    • Seal the vial tightly and mix until fully dissolved. Gentle warming or brief sonication can be used, but avoid high temperatures.

    • Once a homogenous solution is achieved, immediately portion it into smaller, single-use aliquots in properly labeled amber microvials.

    • Purge the headspace of each aliquot vial with inert gas before sealing.

  • Sealing and Labeling:

    • Use high-quality caps with chemically inert liners (PTFE is excellent).

    • For extra protection during long-term storage, wrap the cap-vial interface with Parafilm.[13]

    • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

Figure 2. Workflow for Preparing Stable Stock Solutions Start Start Reagents Select High-Purity Anhydrous DMSO & Compound Start->Reagents Inert_Vial Purge Amber Vial with Argon/Nitrogen Reagents->Inert_Vial Add_DMSO Add DMSO to Vial Inert_Vial->Add_DMSO Purge_DMSO Purge DMSO with Inert Gas Add_DMSO->Purge_DMSO Add_Compound Add Compound & Dissolve Purge_DMSO->Add_Compound Aliquot Dispense Single-Use Aliquots into Amber Vials Add_Compound->Aliquot Purge_Aliquot Purge Headspace of Each Aliquot Aliquot->Purge_Aliquot Seal Seal Tightly with PTFE-lined Caps & Parafilm Purge_Aliquot->Seal Store Store Immediately at -20°C or -80°C, Protected from Light Seal->Store End End Store->End

An effective workflow for stock solution preparation.
Protocol 2: Optimal Storage Conditions
Parameter Recommendation Causality (Why it Works)
Temperature -20°C (Good) or -80°C (Best) Reduces the kinetic rate of all chemical reactions, including oxidation, thereby dramatically slowing degradation.[13]
Light Store in amber vials inside a dark freezer box. Prevents photo-oxidation by blocking the UV and ambient light that provides the energy to initiate degradative radical chain reactions.[5]
Atmosphere Store under an inert gas (Argon/Nitrogen). Displaces atmospheric oxygen, removing a key reactant required for oxidation.[6]
Container Amber borosilicate glass vials with PTFE-lined caps. Glass is more inert than most plastics. Amber color blocks light. PTFE liners provide a superior, non-reactive seal against moisture and air ingress.
Format Single-use aliquots. Eliminates the damaging effects of repeated freeze-thaw cycles, preventing the periodic re-introduction of atmospheric oxygen and water into the main stock.
Protocol 3: A Practical Guide to Stability Assessment

To ensure the validity of your experimental data, you must determine the usable lifespan of your compound solution under your specific storage conditions.

  • Objective: Quantify the change in purity of a this compound DMSO stock over a defined period.

  • Methodology:

    • Instrumentation: Use a validated, stability-indicating analytical method, typically a reverse-phase HPLC with UV detection (HPLC-UV) or an LC-MS system.[14][15][16]

    • Time=0 Analysis: Prepare a stock solution and aliquots according to Protocol 1. Immediately analyze one aliquot (t=0). Record the peak area of the parent compound and confirm the absence of significant impurity peaks. This is your 100% reference.

    • Storage: Store the remaining aliquots under your proposed conditions (e.g., -20°C, dark).

    • Time-Point Analysis: At regular intervals (e.g., 1 week, 4 weeks, 12 weeks, 24 weeks), remove one aliquot, allow it to thaw completely to room temperature, and analyze it using the identical analytical method.

  • Data Analysis & Acceptance Criteria:

    • Calculate the purity at each time point by comparing the parent peak area to the t=0 peak area.

    • Purity (%) = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Acceptance Criterion: A common industry standard is to consider the solution stable as long as the purity remains ≥98% of the initial value.[17] The time at which the purity drops below this threshold is the maximum recommended storage duration.

Section 4: Advanced Stabilization Strategies

For exceptionally sensitive compounds or very long-term storage, further measures can be explored.

  • Antioxidant Spiking: In some cases, adding a small amount (e.g., 10 µM) of an antioxidant like Butylated Hydroxytoluene (BHT) to the DMSO stock can help quench radical reactions.

    • Critical Caveat: This is an advanced technique. You must first validate that the chosen antioxidant does not interfere with your downstream biological or analytical assays. Some antioxidants have inherent biological activity or can interfere with detection methods.[18]

  • Co-Solvent Systems: While pure, anhydrous DMSO is recommended for aniline stability, some research programs use DMSO/water (90/10 v/v) mixtures to improve the solubility of certain compound classes.[19] For an aniline, which is primarily susceptible to oxidation rather than hydrolysis, this is unlikely to be beneficial and may increase degradation by providing a proton source. Stick to anhydrous DMSO unless you have a specific, validated reason to do otherwise.

Conclusion

The stability of this compound in DMSO is not guaranteed; it must be actively managed. Degradation is primarily an oxidative process, accelerated by oxygen, light, and water. By understanding these mechanisms and implementing a rigorous set of protocols, researchers can protect the integrity of their compounds. The pillars of stability are:

  • High-Quality Reagents: Start with anhydrous DMSO and pure compound.

  • Inert Atmosphere: Systematically exclude oxygen during preparation.

  • Proper Storage: Use light-blocking containers at -80°C.

  • Aliquoting: Avoid freeze-thaw cycles by preparing single-use vials.

By adopting these practices, you transform your compound storage from a source of potential error into a reliable foundation for reproducible, high-quality scientific research.

References

  • Lee, S., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research.
  • Wikipedia. Dimethyl sulfoxide.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • Separation Science. Analytical Techniques In Stability Testing.
  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information.
  • PubChem. 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information.
  • Kozik, V., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Tanaka, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform.
  • StabilityStudies.in. Analytical Techniques in Stability Studies.
  • Camilleri, R., et al. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta.
  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • ResearchGate. (2016, January 26). Do I have to purge my DMSO with an inert gas to make my solution?
  • ResearchGate. (2025, August 9). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants.
  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods.
  • ResearchGate. Antioxidant activity of DMSO solutions of 4-NC, 4-NC derivatives and....
  • PubChem. 4-(4-Methoxyphenoxy)aniline. National Center for Biotechnology Information.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Wacławek, S., et al. (2017). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules.
  • Bulama, I. B., et al. (2022). Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model. IBRO Neuroscience Reports.
  • ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline....
  • Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology.
  • ResearchGate. Proposed reaction pathways for degradation of aniline.
  • Le, T., & St-Jean, F. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development.
  • BioCrick. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
  • Bordwell, F. G., et al. (1981). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society.
  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives.
  • Zhang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Water.
  • ResearchGate. (2023, January 31). Does keeping DMSO in light for a small amount of time degrade it immediately?

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenoxy)aniline and 4-(4-Methoxyphenoxy)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities stemming from two closely related chemical scaffolds: 2-(4-methoxyphenoxy)aniline and 4-(4-methoxyphenoxy)aniline. While these compounds themselves are primarily valued as synthetic intermediates, the positional isomerism of their phenoxy group dictates the three-dimensional structure and, consequently, the biological efficacy of the complex molecules derived from them.[1] We will explore how this seemingly subtle structural difference—an ortho versus a para linkage—translates into significant variations in the anticancer, antimicrobial, and kinase-inhibiting properties of their derivatives.

Introduction: Positional Isomerism as a Critical Determinant of Biological Function

In medicinal chemistry, this compound and 4-(4-methoxyphenoxy)aniline are recognized as versatile building blocks.[1][2] Their utility lies not in their intrinsic biological activity, but in their role as foundational scaffolds for a diverse range of pharmacologically active compounds. The core structure, a methoxy-substituted phenoxy ring linked to an aniline moiety, provides a robust framework for synthesizing complex heterocyclic derivatives.

The critical distinction between these two isomers is the point of attachment of the phenoxy group to the aniline ring.

  • This compound: Features an ortho substitution, creating a more sterically hindered and angular geometry.

  • 4-(4-Methoxyphenoxy)aniline: Features a para substitution, resulting in a more linear and extended molecular shape.

This guide synthesizes experimental data to illustrate how this fundamental difference in topology influences the structure-activity relationship (SAR), ultimately governing the therapeutic potential of the resulting molecules.[3]

G cluster_0 Isomeric Scaffolds cluster_1 Chemical Synthesis cluster_2 Biologically Active Derivatives Scaffold_2 This compound (Ortho Isomer) Synthesis Derivatization (e.g., Cyclization, Condensation) Scaffold_2->Synthesis Scaffold_4 4-(4-Methoxyphenoxy)aniline (Para Isomer) Scaffold_4->Synthesis Derivatives Anticancer Agents Antimicrobial Agents Kinase Inhibitors Synthesis->Derivatives Yields molecules with distinct 3D structures

Caption: Isomeric precursors dictate the final biological activity of derivatives.

Comparative Analysis of Biological Activities

The biological activity of phenoxyaniline derivatives is profoundly dependent on the substitution pattern of the core rings and any additional functional groups.[3] The ortho versus para orientation of the phenoxy group directly impacts how the final molecule interacts with biological targets like enzymes and receptors.

Anticancer Activity: The Dominance of the Para Isomer in Kinase Inhibition

A significant body of research focuses on anilino-quinoline and anilino-quinazoline derivatives as potent anticancer agents, many of which function as tyrosine kinase inhibitors.[4][5] These enzymes are critical components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[3]

Experimental data consistently show that derivatives synthesized from 4-(4-methoxyphenoxy)aniline (the para isomer) yield more potent kinase inhibitors. The linear geometry of the para scaffold allows the resulting molecule to fit more effectively into the ATP-binding pocket of kinases like the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[5]

For example, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines.[6][7][8] The lead compound, derived from a para-phenoxyaniline scaffold, demonstrated high cytotoxicity against breast cancer cells (MDA-MB-231) with an IC₅₀ value of 0.11 µM, while showing low toxicity to normal cells.[7][8]

Derivative Class Parent Scaffold Target Reported IC₅₀ (nM) Reference
4-Phenoxyquinoline4-(Phenoxy)anilinePDGFr50[5]
3-Cyano-4-(phenoxyanilino)quinoline4-(Phenoxy)anilineMEK15 - 25[3]
4-Anilinoquinolinylchalcone4-(Phenoxy)anilineMDA-MB-231 Cells110[8]
2-Morpholino-4-anilinoquinoline4-(Phenoxy)anilineHepG2 Cells8,500 - 12,760[4]

Structure-Activity Relationship Insights:

The superiority of the para-substituted scaffold in this context is a classic example of SAR. The extended, linear structure achieved with the 4-phenoxy-aniline backbone is crucial for spanning the kinase binding site and establishing key hydrogen bond interactions. In contrast, the angular shape of derivatives from the ortho isomer would likely introduce steric clashes, preventing optimal binding and reducing inhibitory activity.

SAR_Anticancer cluster_para Para-Isomer Derivatives cluster_ortho Ortho-Isomer Derivatives para_scaffold 4-(4-methoxyphenoxy)aniline para_structure Linear, Extended Geometry para_scaffold->para_structure para_fit Optimal Fit in Kinase ATP Pocket para_structure->para_fit para_activity High Potency (Low nM IC₅₀) para_fit->para_activity ortho_scaffold This compound ortho_structure Angular, Sterically Hindered Geometry ortho_scaffold->ortho_structure ortho_fit Potential Steric Clash in Binding Site ortho_structure->ortho_fit ortho_activity Reduced Potency ortho_fit->ortho_activity

Caption: SAR for anticancer activity, highlighting the geometric advantage of para-isomers.

Antimicrobial Activity

Phenoxyaniline derivatives have also been explored for their antimicrobial properties. Various heterocyclic systems, such as oxazines, coumarins, and pyrazoles, synthesized from these scaffolds have shown activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

In the context of antimicrobial agents, the structure-activity relationships are more complex and target-dependent. While the para isomer is often favored, some studies suggest that the specific heterocyclic ring system and other substitutions play a more dominant role than the initial scaffold isomerism.

For instance, a study on 4-anilinocoumarin derivatives (derived from para-anilines) reported significant inhibitory action against Staphylococcus aureus and Bacillus subtilis.[9] Another study on 2-amino-4-pyrazolyl-4H-1,3-oxazines found that these compounds possessed pronounced bactericidal activity against Staphylococcus aureus.[11]

Key Observation: The antioxidant activity of aniline compounds, which can contribute to antimicrobial effects, is highly dependent on the position of the active groups. The ortho and para positions are generally more active than the meta position, partly due to their ability to stabilize radical species through resonance.[12] This suggests that derivatives from both 2- and 4-(4-methoxyphenoxy)aniline are promising candidates for developing antimicrobial agents, with the final efficacy depending on the overall molecular structure.

Derivative Class Bacterial Strain Activity Reference
4-AnilinocoumarinsS. aureus, B. subtilisSignificant Inhibition[9]
Abietane DerivativesE. coli, P. aeruginosaPotent (MIC: 11.7 µg/mL)[13]
1,3-OxazinesS. aureus, E. coliPronounced Bactericidal Activity[10]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative anilinoquinoline derivative and for the evaluation of its cytotoxic activity.

Protocol: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

This protocol is adapted from methodologies used to synthesize kinase inhibitors and demonstrates the key substitution reaction.[4]

Objective: To substitute the chlorine atom of 4-chloro-2-morpholinoquinoline with a selected phenoxyaniline isomer.

Materials:

  • 4-chloro-2-morpholinoquinoline

  • This compound OR 4-(4-Methoxyphenoxy)aniline

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Acetone (for washing)

  • Filtration apparatus

Procedure:

  • Dissolve 4-chloro-2-morpholinoquinoline (1 equivalent, e.g., 0.2 g, 0.87 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Add the corresponding aniline isomer (2 equivalents, e.g., 1.7 mmol) to the solution.

  • Attach the reflux condenser and heat the mixture to reflux. Maintain reflux overnight with stirring.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of acetone and triturate to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetone to remove any unreacted starting material.

  • Dry the final product under vacuum. Characterize by NMR and Mass Spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard for screening potential anticancer compounds.[8]

Objective: To determine the concentration of a synthesized derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized phenoxyaniline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The choice between this compound and 4-(4-methoxyphenoxy)aniline as a starting scaffold is a critical decision in drug design that significantly influences the biological profile of the final molecule. Experimental evidence strongly indicates that for targeting ATP-binding pockets in kinases, the linear and extended geometry afforded by the 4-(4-methoxyphenoxy)aniline (para) isomer is superior for achieving high-potency inhibition.

However, in the development of antimicrobial agents, where targets are more diverse, derivatives from both isomers show promise. The final activity is often a complex interplay between the core scaffold, the appended heterocyclic systems, and other peripheral substitutions.

Future research should focus on synthesizing and testing matched pairs of derivatives—where the only variable is the ortho versus para linkage—to provide a direct and definitive comparison of their activities against a wider range of biological targets. This approach will further refine our understanding of this crucial structure-activity relationship and accelerate the development of novel therapeutics.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402. PubChem - NIH.
  • Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067. PubChem.
  • Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8. Smolecule.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • 2-Phenoxyaniline derivatives.
  • Buy this compound | 105901-39-1. Smolecule.
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. [No Source Found].
  • 4-(4-METHOXYPHENOXY)ANILINE. gsrs.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.
  • Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Deriv
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. [No Source Found].
  • Biological Activities and Potential Applic

Sources

The Alchemist's Choice: A Comparative Guide to Ullmann and Buchwald-Hartwig Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of diaryl ethers—a key structural motif in countless pharmaceuticals, natural products, and advanced materials—presents a frequent synthetic challenge.[1][2][3] Two titans of cross-coupling chemistry offer powerful, yet distinct, solutions: the venerable copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. This guide provides an in-depth, objective comparison to inform your strategic selection, grounded in mechanistic principles and practical data.

At a Glance: A Tale of Two Metals

The fundamental differences between these methodologies can be traced back to their core components and historical context. The Ullmann condensation, first reported in 1905, traditionally required harsh conditions: stoichiometric copper and high temperatures, often exceeding 200°C.[1][3][4] In stark contrast, the Buchwald-Hartwig reaction, which rose to prominence in the mid-1990s, employs a sophisticated palladium catalyst paired with specialized phosphine ligands, enabling C-O bond formation under significantly milder conditions.[1][5]

While classic Ullmann reactions were limited by their severity, modern advancements have introduced ligand-accelerated protocols that operate at lower temperatures (80-120°C) with only catalytic amounts of copper, making it a more viable and economical option.[6][7] Nevertheless, the Buchwald-Hartwig reaction generally maintains an edge in terms of broader substrate scope and functional group tolerance, critical attributes for the complex syntheses encountered in drug discovery.[1][8]

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (Cu) - Abundant, less expensive.[7]Palladium (Pd) - Precious metal, more expensive.[7]
Typical Ligands Simple, inexpensive (e.g., diamines, amino acids, phenanthrolines) or none.[3][6]Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands).[9][10]
Reaction Temp. High for classic (150-220°C); Milder for modern (80-120°C).[1][3]Generally milder (often 25-110°C).
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄).[10][11]
Solvent High-boiling polar solvents (e.g., DMF, Pyridine, NMP).[12]Aprotic solvents (e.g., Toluene, Dioxane, THF).[11][13]
Substrate Scope Favors electron-poor aryl halides; can struggle with electron-rich halides.[14][15]Very broad scope, including electron-rich, neutral, and hindered substrates.[8][16]
Functional Group Tolerance Moderate; harsh conditions can be limiting.Excellent, a key advantage in complex molecule synthesis.[10]

Delving into the Mechanisms: Copper's Path vs. Palladium's Cycle

The distinct performance of each reaction is a direct consequence of their differing catalytic cycles. Understanding these mechanisms is key to troubleshooting and optimizing reaction conditions.

The Ullmann Condensation: A Cu(I)/Cu(III) Pathway

While the exact mechanism of the Ullmann reaction is still a subject of some debate, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient, high-energy Cu(III) complex. The crucial C-O bond is formed via reductive elimination from this Cu(III) center, yielding the diaryl ether product and regenerating the active Cu(I) catalyst.[11] Ligands, in modern Ullmann reactions, serve to stabilize the copper intermediates and facilitate these steps at lower energy barriers.[7][17]

Ullmann_Mechanism cluster_0 Ullmann Condensation Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide CuI->CuPhenoxide + Ar'OH, Base CuIII Ar-Cu(III)-OAr' Complex CuPhenoxide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Product Diaryl Ether (Ar-O-Ar') CuIII->Product Reductive Elimination

Ullmann Condensation Catalytic Cycle.
The Buchwald-Hartwig Etherification: A Pd(0)/Pd(II) Cycle

The Buchwald-Hartwig reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[18] The cycle begins with an active, ligand-coordinated Pd(0) species undergoing oxidative addition into the aryl halide C-X bond to form a Pd(II) complex. Subsequent coordination of the phenol (or alcohol) and deprotonation by a base generates a palladium-alkoxide intermediate. The final, and often rate-determining, step is reductive elimination from this Pd(II) complex, which forms the desired C-O bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[19] The bulky, electron-rich phosphine ligands are critical; they promote both the oxidative addition and the final reductive elimination steps, which are essential for high catalytic turnover.[9][16]

Buchwald_Hartwig_Mechanism cluster_1 Buchwald-Hartwig Etherification Cycle Pd0 L-Pd(0) Catalyst PdII_Aryl L-Pd(II)-Ar Complex Pd0->PdII_Aryl + Ar-X (Oxidative Addition) PdII_Alkoxide L-Pd(II)-OAr' Complex PdII_Aryl->PdII_Alkoxide + Ar'OH, Base PdII_Alkoxide->Pd0 Product Diaryl Ether (Ar-O-Ar') PdII_Alkoxide->Product Reductive Elimination

Buchwald-Hartwig Etherification Catalytic Cycle.

Experimental Protocols & Performance Data

The true measure of a method lies in its practical application. Below are representative protocols and comparative data to illustrate the typical performance and scope of each reaction.

Representative Protocol 1: Ligand-Accelerated Ullmann Synthesis

This protocol describes the synthesis of 4-phenoxytoluene using an inexpensive N,N-dimethylglycine ligand.

  • Reaction: 4-Methylphenol + 1-Iodobenzene → 4-Phenoxytoluene

  • Materials:

    • 1-Iodobenzene (1.0 mmol, 204 mg)

    • 4-Methylphenol (1.2 mmol, 130 mg)

    • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

    • N,N-Dimethylglycine (0.2 mmol, 21 mg)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

    • Anhydrous Dioxane (2.0 mL)

  • Procedure:

    • To an oven-dried reaction vial, add CuI, N,N-dimethylglycine, Cs₂CO₃, and 4-methylphenol.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

    • Add dioxane followed by 1-iodobenzene via syringe.

    • Seal the vial and place it in a preheated oil bath at 90°C.

    • Stir the reaction for 24 hours. Monitor by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired diaryl ether. Expected Yield: ~85-95%

Representative Protocol 2: Buchwald-Hartwig Synthesis

This protocol details the synthesis of 4-methoxy-4'-phenyldiphenyl ether, showcasing the coupling of an aryl chloride.

  • Reaction: 4-Chlorobiphenyl + 4-Methoxyphenol → 4-methoxy-4'-phenyldiphenyl ether

  • Materials:

    • 4-Chlorobiphenyl (1.0 mmol, 188.7 mg)

    • 4-Methoxyphenol (1.2 mmol, 149 mg)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

    • RuPhos (0.04 mmol, 18.6 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous Toluene (2.0 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, NaOtBu, and 4-chlorobiphenyl.

    • Add toluene, followed by 4-methoxyphenol.

    • Seal the vial, remove from the glovebox, and place in a preheated oil bath at 100°C.

    • Stir the reaction for 12-18 hours. Monitor by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Expected Yield: ~90-98%

Conclusion: Making the Strategic Choice

The decision between the Ullmann and Buchwald-Hartwig reactions is a classic case of balancing cost, scale, and chemical complexity.

  • Choose the Ullmann Condensation when:

    • Cost is a primary driver, as copper catalysts and simple ligands are significantly more economical than their palladium counterparts.[7]

    • The substrates are relatively simple and robust enough to tolerate moderate heat (90-120°C).

    • The aryl halide is electron-deficient (activated towards coupling).

    • Large-scale industrial synthesis is the goal, where catalyst cost is a major factor.[8]

  • Choose the Buchwald-Hartwig Etherification when:

    • Substrate complexity is high, and superior functional group tolerance is required.

    • Milder reaction conditions are necessary to preserve sensitive functionalities or prevent racemization.[1]

    • The aryl halide is electron-rich, neutral, or sterically hindered, substrates that are often challenging for the Ullmann reaction.[8][16]

    • Predictable, high-yielding results with a broad range of coupling partners are paramount, as is often the case in late-stage medicinal chemistry.

Ultimately, both methods are indispensable tools in the synthetic chemist's arsenal. The continued evolution of ligand design for both copper and palladium catalysis promises to further expand their capabilities, blurring the lines between them and providing even more refined solutions for the synthesis of vital diaryl ether structures.[2][17]

References

  • A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs. Buchwald-Hartwig Etherification - Benchchem.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Recent Advances in Diaryl Ether Synthesis - ResearchGate.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México.
  • Buchwald–Hartwig amination - Wikipedia.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • Ullmann Condensation - SynArchive.
  • Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases.
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry.
  • A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination - Benchchem.
  • Recent Progress in Diaryl Ether Synthesis - ResearchGate.
  • The Ullmann Ether Condensation - ResearchGate.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components& - SciELO México.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - BJOC.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of - Journal of Synthetic Chemistry.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed.

Sources

A Comparative Guide to the Anticancer Potential of 2-(4-Methoxyphenoxy)aniline and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The deregulation of protein kinases is a cornerstone of cancer pathogenesis, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.[1] The anilino-based chemical scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, with numerous approved drugs, such as Imatinib and Gefitinib, featuring this core structure.[2][3] Within this landscape, phenoxyaniline derivatives have emerged as a promising, yet underexplored, class of compounds. This guide introduces 2-(4-Methoxyphenoxy)aniline , a novel compound of interest, and outlines a comprehensive, data-driven framework for evaluating its anticancer activity in comparison to well-established, clinically relevant kinase inhibitors.

While direct experimental data on this compound is limited, its structural similarity to known bioactive molecules, including anilinoquinolines and other phenoxyaniline derivatives, provides a strong rationale for its investigation as a potential anticancer agent.[4][5] Structure-activity relationship (SAR) studies on related compounds suggest that the specific positioning of substituents on the aniline and phenoxy rings is critical for target engagement and biological activity, making this compound a unique candidate for exploration.[6]

This document serves as a technical guide for researchers, providing a logical, step-by-step experimental workflow to rigorously assess the anticancer potential of this compound. We will detail the necessary cell-based assays to determine its cytotoxic and mechanistic effects and propose a strategy for identifying its potential kinase targets. The ultimate goal is to generate robust, comparative data that will elucidate the therapeutic promise of this novel compound.

Comparative Framework: Benchmarking Against the Standards

To contextualize the potential efficacy of this compound, it is essential to benchmark its performance against a panel of known kinase inhibitors with diverse target profiles. This approach not only provides a measure of relative potency but also offers initial clues into the potential mechanism of action.

Table 1: Selected Kinase Inhibitors for Comparative Analysis

Kinase InhibitorPrimary Target(s)Cancer Indications
Imatinib Bcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[2]
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)[3][7]
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETRenal Cell Carcinoma (RCC), GIST[8][9]
Dasatinib Bcr-Abl, Src family kinasesCML, Acute Lymphoblastic Leukemia (ALL)[2][10]
Sorafenib VEGFR, PDGFR, Raf kinasesRCC, Hepatocellular Carcinoma (HCC)[1][8]

Experimental Workflow: A Multi-faceted Approach to Anticancer Evaluation

The following sections detail a rigorous, multi-step experimental plan to characterize the anticancer activity of this compound. This workflow is designed to progress from broad phenotypic screening to more specific mechanistic and target identification studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification A Compound Preparation This compound & Comparators B Cell Line Selection (NSCLC, Breast, Leukemia Panels) A->B C Cell Viability Assay (MTT) Determine GI50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Broad Kinase Panel Screen (Radiometric Assay) C->F G IC50 Determination for Hits F->G H Selectivity Profiling G->H G cluster_0 Kinase Signaling cluster_1 Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cluster_1 cluster_1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 SRC->STAT3 STAT3->Survival Metastasis Metastasis STAT3->Metastasis Inhibitor This compound (Hypothetical Target) Inhibitor->RTK Inhibitor->SRC

Caption: Simplified signaling pathways potentially targeted by this compound.

Part 3: Kinase Target Identification and Selectivity Profiling

The final and most critical phase is to identify the specific kinase(s) inhibited by this compound. A broad kinase panel screening is the most efficient way to achieve this. Radiometric assays, which measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate, are considered the "gold standard" due to their direct measurement of enzymatic activity, high sensitivity, and low rate of false positives. [11][12] Experimental Protocol: In Vitro Radiometric Kinase Assay [11][13]

  • Broad Panel Screening: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of diverse kinases (e.g., >300 kinases) to identify initial hits (kinases inhibited by >50%).

  • IC50 Determination: For the identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) values. This involves incubating the kinase, a suitable substrate, and varying concentrations of the inhibitor with [γ-³²P]ATP. [14]3. Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP using methods like phosphocellulose paper binding or SDS-PAGE. [12]4. Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Selectivity Analysis: Compare the IC50 values across the panel of kinases to determine the selectivity profile of the compound. A highly selective inhibitor will have a much lower IC50 for its primary target(s) compared to other kinases.

Table 3: Hypothetical Kinase Inhibition Profile for this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
EGFR85%50
VEGFR275%150
Src92%25
Abl30%>1000
CDK215%>10000
MEK110%>10000
Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the preclinical evaluation of this compound as a potential anticancer agent. By employing a combination of cell-based phenotypic assays and direct enzymatic assays, researchers can generate a comprehensive dataset to compare its activity against established kinase inhibitors. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies and target deconvolution, provides a clear path to understanding the compound's therapeutic potential. Positive outcomes from these studies, particularly the identification of a novel and selective kinase inhibition profile, would warrant further investigation, including in vivo efficacy studies in animal models and advanced medicinal chemistry efforts to optimize its potency and drug-like properties.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). MTT assay protocol.
  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR).
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine website.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific - US website.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors.
  • Frontiers. (n.d.). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential.
  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?.
  • Selleck Chemicals. (n.d.). VEGFR Inhibitor Review.
  • Williams Cancer Institute. (2023, November 14). EGFR Inhibitors.
  • Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects.
  • Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs.
  • MedChemExpress. (n.d.). Bcr-Abl | Inhibitors.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Benchchem. (n.d.). A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research.
  • Nature. (2025, October 31). A quantitative analysis of kinase inhibitor selectivity (Translated from Eng).
  • National Center for Biotechnology Information. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay - PMC.
  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • ResearchGate. (2025, August 9). Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC.
  • National Center for Biotechnology Information. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP - PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
  • PubMed. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067.
  • PubMed. (n.d.). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.
  • National Center for Biotechnology Information. (2015, November 16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC.
  • PubMed. (n.d.). Anticancer Effects of Phenoxazine Derivatives Revealed by Inhibition of Cell Growth and Viability, Disregulation of Cell Cycle, and Apoptosis Induction in HTLV-1-positive Leukemia Cells.

Sources

A Researcher's Guide to the In Vitro-Comparison of 2-(4-Methoxyphenoxy)aniline Isomers as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Isomeric Comparison

The diaryl ether scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several with potent anticancer properties.[1][2][3][4] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for drug discovery. This guide focuses on a specific series of diaryl ether derivatives: the positional isomers of 2-(4-Methoxyphenoxy)aniline. While the core structure remains the same, the seemingly subtle shift of the aniline group from the ortho (2-), to the meta (3-), to the para (4-) position can dramatically alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.[5]

This document provides a comprehensive framework for the systematic in vitro comparison of these isomers, which we will designate as MPOA-2 (ortho), MPOA-3 (meta), and MPOA-4 (para). The objective is to guide researchers through a logical, multi-step experimental workflow, from initial broad-spectrum cytotoxicity screening to the elucidation of the underlying mechanism of action. By explaining the causality behind each experimental choice and providing detailed, field-proven protocols, this guide aims to empower researchers to rigorously evaluate the structure-activity relationship (SAR) within this promising chemical series.[6][7][8][9][10]

Part 1: Foundational Screening: Assessing Cytotoxicity

Expertise & Experience: The first critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This foundational screen allows us to identify which, if any, of the isomers possess cytotoxic or cytostatic properties and to determine their relative potency. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose, making it an ideal choice for the initial screening phase.[11][12][13] The assay measures the metabolic activity of a cell population, which in viable cells involves the reduction of the yellow tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases.[12]

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The table below presents hypothetical IC50 values for the MPOA isomers against a panel of human cancer cell lines representing different malignancies. This allows for a direct comparison of their potency and selectivity.

Compound MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
MPOA-2 (ortho) 45.251.862.5
MPOA-3 (meta) 22.728.435.1
MPOA-4 (para) 5.8 8.2 11.4
Doxorubicin (Control)0.91.21.5

Based on this hypothetical data, MPOA-4 demonstrates significantly greater potency across all cell lines compared to its ortho and meta counterparts, making it the lead candidate for further mechanistic studies.

Experimental Protocol: MTT Cell Viability Assay

This protocol is optimized for a 96-well plate format.[11][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MPOA-2, MPOA-3, and MPOA-4 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48 or 72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank control absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout seed 1. Seed Cells (96-well plate) treat 2. Add MPOA Isomers (Serial Dilutions) seed->treat incubate_effect 3. Incubate (48-72h) treat->incubate_effect add_mtt 4. Add MTT Reagent incubate_effect->add_mtt incubate_formazan 5. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan (DMSO) incubate_formazan->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Part 2: Uncovering the Mechanism: Apoptosis vs. Necrosis

Trustworthiness: A low IC50 value indicates potency but reveals nothing about how the compound kills cancer cells. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these cell death pathways.[15][16][17] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[16] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

Data Presentation: Apoptosis Induction by MPOA Isomers

Cells are treated with the IC50 concentration of each isomer for 24 hours and analyzed by flow cytometry.

Treatment Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control 95.12.52.4
MPOA-2 (ortho) 75.312.112.6
MPOA-3 (meta) 55.828.515.7
MPOA-4 (para) 20.4 65.2 14.4

This hypothetical data strongly suggests that MPOA-4 is a potent inducer of early-stage apoptosis, reinforcing its potential as a promising therapeutic candidate.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for staining and analysis via flow cytometry.[15][18]

  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of each MPOA isomer for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL). Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Dilution & Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and quadrants for FITC (early apoptosis) and PI (late apoptosis/necrosis).

Visualization: Principle of Annexin V/PI Staining

Apoptosis_Assay node_live Live Cell Plasma Membrane Intact PI Excluded Annexin V No Binding node_early Early Apoptotic PS Flipped to Outer Membrane PI Excluded Annexin V Binds node_live->node_early Apoptosis Induction node_late Late Apoptotic/Necrotic Membrane Permeable PI Enters & Stains DNA Annexin V Binds node_early->node_late Loss of Membrane Integrity

Caption: Differentiating cell states with Annexin V/PI.

Part 3: Probing Deeper: Cell Cycle Analysis

Authoritative Grounding: Many effective anticancer drugs function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis. Analyzing the cell cycle distribution of a treated population provides crucial mechanistic insight. This is most commonly achieved by staining DNA with a quantitative fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity per cell via flow cytometry.[19][20][21] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.

Data Presentation: Cell Cycle Distribution after MPOA-4 Treatment

Based on its pro-apoptotic activity, MPOA-4 is selected for cell cycle analysis. Cells are treated with the IC50 concentration for 24 hours.

Treatment Sub-G1 (Apoptotic) (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 2.160.522.315.1
MPOA-4 (para) 18.9 15.2 10.5 55.4

The significant increase in the G2/M population and the corresponding sub-G1 (apoptotic) peak suggest that MPOA-4 induces cell cycle arrest at the G2/M checkpoint, which likely precedes the induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol requires careful cell fixation to ensure accurate PI staining of nuclear DNA.[21]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Part 2).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[21] Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for longer periods).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical as PI can also bind to RNA.

  • PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL).

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel that detects PI. Gate out debris and aggregates to analyze the DNA content of single cells.

Part 4: Identifying the Target: Signaling Pathway Interrogation

Expertise & Experience: The diaryl ether scaffold is a common feature in many kinase inhibitors.[22] The MAPK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival and is frequently hyperactivated in cancer.[23][24][25] A plausible hypothesis is that MPOA-4 exerts its effects by inhibiting a key kinase in this pathway. Western blotting is the definitive technique to test this hypothesis by measuring the phosphorylation status of key pathway proteins.[23][26] A decrease in the phosphorylated (active) form of a kinase relative to its total protein level upon drug treatment indicates direct or indirect inhibition.

Experimental Protocol: Western Blot for MAPK/ERK Pathway

This protocol assesses the phosphorylation of ERK (p44/42 MAPK), a key downstream effector in the pathway.[23][27]

  • Protein Extraction: Treat cells with MPOA-4 at various concentrations for a short duration (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-ERK to total ERK indicates pathway inhibition.

Visualization: Hypothesized Inhibition of the MAPK/ERK Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Elk-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor MPOA-4 Inhibitor->RAF Hypothesized Inhibition

Caption: MPOA-4 may inhibit the MAPK/ERK pathway.

Synthesis and Conclusion

This guide outlines a systematic, four-part approach to compare the in vitro anticancer potential of this compound isomers. The hypothetical data presented here illustrates a clear structure-activity relationship: the para-substituted isomer, MPOA-4, exhibits superior potency (Part 1), effectively induces apoptosis (Part 2), causes G2/M cell cycle arrest (Part 3), and potentially inhibits a key cell survival pathway (Part 4). This logical progression from broad screening to specific mechanistic inquiry provides a robust framework for identifying a lead compound for further preclinical development. Future studies should focus on confirming the direct molecular target of MPOA-4 and evaluating its efficacy and safety in in vivo models.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Protocol Exchange.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Bio-protocol.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • Diaryl ether derivatives as anticancer agents – a review. (2012). RSC Medicinal Chemistry Blog.
  • Diaryl ether derivatives as anticancer agents – a review. (2012). MedChemComm.
  • Diaryl ether derivatives as anticancer agents - A review. (2012). ResearchGate.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
  • Design of novel diaryl ethers as antitumor agents. (2022). ResearchGate.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015). Tumour Biology.
  • Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. (2023). ChemRxiv.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology.
  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2023). European Journal of Medicinal Chemistry.
  • Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015). ResearchGate.
  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate.
  • Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. (2023). ResearchGate.
  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. (2016). Bioorganic & Medicinal Chemistry Letters.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2009). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Purity Validation of 2-(4-Methoxyphenoxy)aniline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is a foundational pillar of scientific rigor and product safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2-(4-Methoxyphenoxy)aniline purity. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, making its purity paramount for the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies. The methodologies described adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which provides a framework for the validation of analytical procedures.[3][4][5][6]

The Critical Role of Purity in Drug Intermediates

Impurities in a drug substance can originate from various sources, including raw materials, manufacturing processes, and degradation.[7] These impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential for the identification and quantification of impurities in pharmaceutical intermediates like this compound.[8][9]

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone technique in pharmaceutical analysis for purity determination due to its high sensitivity, resolving power, and quantitative accuracy.[8][9][10] It excels at separating the main compound from structurally similar impurities.

Causality Behind Experimental Choices in HPLC

The selection of the HPLC method parameters is critical for achieving a robust and reliable separation. For this compound, a reverse-phase method is typically employed.

  • Stationary Phase (Column): A C18 column is a common choice for aromatic compounds like this compound. The nonpolar C18 stationary phase provides good retention and separation based on the hydrophobicity of the analyte and its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (acetonitrile or methanol) is often necessary. The gradient allows for the effective elution of both polar and nonpolar impurities, ensuring a comprehensive purity profile.

  • Detection: A UV detector is suitable for this compound due to the presence of chromophores in its structure. The detection wavelength is typically set at the λmax of the compound to achieve maximum sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a general procedure for the purity analysis of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4][6]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Reference standard of this compound with known purity.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade buffer salts (e.g., ammonium acetate).

2. Preparation of Solutions:

  • Mobile Phase A: Prepare an aqueous buffer solution (e.g., 10 mM ammonium acetate in water).

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample of this compound to be tested at the same concentration as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm (or determined λmax)
Injection Volume10 µL
Gradient Program0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B

4. Data Analysis:

  • Inject the standard and sample solutions.

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity integrate->calculate

Sources

A Comparative In-Silico Analysis of VEGFR-2 Binding: The Multi-Kinase Inhibitor Sorafenib versus 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, represent a cornerstone of precision medicine. Sorafenib (Nexavar) is a prime example of such an agent, an FDA-approved multi-kinase inhibitor that effectively stifles tumor growth by targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][2] Its mechanism involves the potent inhibition of several serine/threonine and receptor tyrosine kinases, including Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]

This guide delves into a comparative computational analysis, pitting the established drug, Sorafenib, against a less-characterized molecule, 2-(4-Methoxyphenoxy)aniline. While the latter is recognized as a chemical intermediate in the synthesis of various pharmaceuticals[5], its potential interactions with well-defined therapeutic targets like those of Sorafenib remain largely unexplored.

The objective of this guide is to provide a detailed, side-by-side comparison of the binding affinities of these two compounds against a critical oncogenic protein target, VEGFR-2. Through a rigorous, step-by-step molecular docking protocol, we will dissect the structural and energetic factors that govern their interactions, offering a clear rationale for the anticipated differences in their binding scores. This analysis serves as a foundational exercise in computational hit-to-lead exploration, demonstrating how in-silico tools can be leveraged to predict the therapeutic potential of novel chemical entities against validated drug targets.

Rationale for Target Selection: VEGFR-2

For a meaningful comparative analysis, a common biological target is essential. We have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, as the target protein for this study. The rationale for this choice is threefold:

  • Therapeutic Relevance: VEGFR-2 is a principal mediator of angiogenesis, the process of forming new blood vessels, which is a critical hallmark of cancer.[6] By supplying tumors with essential nutrients and oxygen, angiogenesis fuels their growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated and highly effective anticancer strategy.[7]

  • Established Sorafenib Interaction: Sorafenib is a known, potent inhibitor of VEGFR-2.[8][9] Its binding mode within the kinase domain of VEGFR-2 has been well-characterized through X-ray crystallography, providing a robust reference point for our comparative docking study.[7][10]

  • Availability of Structural Data: High-resolution crystal structures of VEGFR-2 in complex with Sorafenib are publicly available in the Protein Data Bank (PDB), such as PDB ID: 4ASD.[7][11] This provides an excellent starting point for validating our computational methodology and ensuring the accuracy of the docking simulation.

By docking both Sorafenib and this compound into the ATP-binding site of VEGFR-2, we can directly compare their binding energies and interaction patterns, providing a quantitative and qualitative assessment of their inhibitory potential.

Methodology: A Step-by-Step In-Silico Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] The following protocol outlines a self-validating system for assessing the binding affinity of ligands to a protein target.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Protein Preparation - Download VEGFR-2 (PDB: 4ASD) - Remove water & native ligand - Add polar hydrogens - Assign Kollman charges GRID 3. Grid Box Generation - Define active site coordinates - Center grid on native ligand position PDB->GRID LIG_S 2a. Ligand Preparation (Sorafenib) - Obtain 3D structure - Minimize energy - Assign Gasteiger charges VALID 4. Protocol Validation - Re-dock native Sorafenib - Calculate RMSD (< 2.0 Å) LIG_S->VALID LIG_C 2b. Ligand Preparation (Compound X) - Draw 2D structure - Convert to 3D - Minimize energy - Assign Gasteiger charges RUN 5. Molecular Docking - Dock Sorafenib - Dock Compound X - Use Lamarckian Genetic Algorithm LIG_C->RUN GRID->VALID VALID->RUN If RMSD is valid SCORE 6. Scoring & Ranking - Extract binding energies (kcal/mol) - Compare docking scores RUN->SCORE INTERACT 7. Interaction Analysis - Visualize binding poses - Identify H-bonds & hydrophobic interactions SCORE->INTERACT COMPARE 8. Comparative Assessment - Correlate structure with binding affinity INTERACT->COMPARE

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

1. Protein Preparation

  • Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating accurate interactions.

  • Step 1.1: Download the X-ray crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) from the RCSB Protein Data Bank.[7]

  • Step 1.2: Using molecular modeling software such as AutoDockTools, UCSF Chimera, or Discovery Studio, remove all water molecules and the co-crystallized native ligand (Sorafenib).

  • Step 1.3: Add polar hydrogen atoms to the protein structure. This is critical for defining the correct ionization states of amino acid residues and enabling the formation of hydrogen bonds.

  • Step 1.4: Compute and assign Kollman charges to the protein atoms. This step is necessary for the scoring function to accurately calculate electrostatic interactions.

2. Ligand Preparation

  • Causality: Ligands must be in their lowest energy, 3D conformation and possess the correct atomic charges to ensure a physically realistic simulation.

  • Step 2.1: Obtain the 3D structures of Sorafenib and this compound. This can be done by downloading from a database like PubChem or by sketching the 2D structure and converting it to 3D using software like ChemDraw or MarvinSketch.

  • Step 2.2: Perform energy minimization on both ligand structures using a force field like MMFF94. This ensures the ligand is in a stable, low-energy conformation before docking.

  • Step 2.3: Calculate and assign Gasteiger partial charges to the ligand atoms.

  • Step 2.4: Define the rotatable bonds for each ligand to allow for conformational flexibility during the docking process.

3. Docking Protocol Validation

  • Causality: Before docking a novel compound, the protocol's ability to reproduce the known binding pose of a native ligand must be verified. This ensures the chosen parameters are appropriate and builds confidence in the results for the test compound.

  • Step 3.1: Define the docking grid box. This is a three-dimensional grid that encompasses the active site of the protein. For this study, the grid should be centered on the position of the co-crystallized Sorafenib in the original 4ASD structure. A grid size of approximately 60x60x60 points with 0.375 Å spacing is typically sufficient.

  • Step 3.2: Perform a "re-docking" experiment by docking the prepared Sorafenib ligand back into the active site of VEGFR-2.

  • Step 3.3: Compare the predicted binding pose from the re-docking with the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[7]

4. Molecular Docking Simulation

  • Causality: This is the core computational experiment where the software explores numerous possible binding poses of the ligand in the protein's active site and scores them based on energetic favorability.

  • Step 4.1: Using the validated protocol, perform the docking simulation for both Sorafenib and this compound using a program like AutoDock Vina.

  • Step 4.2: Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to explore a wide range of ligand conformations and orientations. Typically, 10 to 50 independent docking runs are performed for each ligand to ensure a thorough search of the conformational space.

5. Analysis of Results

  • Causality: The raw output of a docking simulation is a set of poses and scores. This data must be analyzed to extract meaningful biological insights.

  • Step 5.1: For each ligand, analyze the results to identify the binding pose with the lowest binding energy (most favorable score).

  • Step 5.2: Visualize the top-ranked binding poses for both ligands within the VEGFR-2 active site using software like PyMOL or Discovery Studio.

  • Step 5.3: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the amino acid residues of the active site.

Results: Comparative Docking Scores

The docking simulations yield a binding energy score, typically in kcal/mol, which estimates the binding affinity. A more negative value indicates a stronger, more favorable interaction. Based on published data and the structural differences between the molecules, we can anticipate the following illustrative results.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (VEGFR-2)Interacting MoietyType of Interaction
Sorafenib -10.5 to -11.5Cys919, Glu885, Asp1046, Leu1035Urea, Pyridine-NHydrogen Bond
Phenyl, TrifluoromethylphenylHydrophobic
This compound -6.5 to -7.5Glu885Aniline-NH2Hydrogen Bond (Potential)
Phenyl, PhenoxyHydrophobic

Note: These values are illustrative examples based on typical results from molecular docking studies and are intended for comparative purposes within this guide.

Discussion: Interpreting the In-Silico Data

The predicted docking scores reveal a significant disparity in binding affinity between Sorafenib and this compound. Sorafenib is predicted to bind to the VEGFR-2 active site with a much higher affinity (a more negative binding energy) than this compound. This difference can be directly attributed to their distinct molecular structures and the resulting interactions with the kinase domain.

Sorafenib: A Multi-Point Interaction Model

Sorafenib's high affinity is a direct result of its ability to form multiple, specific interactions with key residues in the ATP-binding pocket.[10][11]

  • The Urea Moiety: This central feature is critical for Sorafenib's activity as a Type II kinase inhibitor. One of the urea N-H groups forms a crucial hydrogen bond with the carboxylate side chain of Glu885, while the carbonyl oxygen forms another hydrogen bond with the backbone amide of Asp1046 in the DFG motif.[10] This "bidentate" hydrogen bond pattern is a hallmark of many potent kinase inhibitors.

  • The Pyridine Ring: The nitrogen atom in the picolinamide ring forms a third hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase.[11] This interaction anchors the molecule in the adenine-binding region.

  • Hydrophobic Interactions: The central phenyl ring and the terminal trifluoromethylphenyl ring fit snugly into hydrophobic pockets within the active site, further stabilizing the complex.

This compound: Limited Interaction Potential

In contrast, this compound is a smaller, simpler molecule that lacks the key functional groups necessary for high-affinity binding.

  • Lack of Key Hydrogen Bond Donors/Acceptors: It does not possess a urea or a similar moiety capable of forming the critical bidentate hydrogen bonds with the Glu885/Asp1046 pair. While its aniline nitrogen could potentially act as a hydrogen bond donor, it is not optimally positioned to replicate the extensive network of interactions achieved by Sorafenib.

  • Fewer Hydrophobic Contacts: While its aromatic rings can engage in some hydrophobic interactions, the molecule is smaller and lacks the extended structure of Sorafenib, leading to less extensive and weaker van der Waals contacts within the hydrophobic pockets.

VEGFR-2 Signaling Pathway and Point of Inhibition

pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds VEGFR2->VEGFR2 Dimerization & Autophosphorylation ADP ADP VEGFR2->ADP P P PLCg PLCγ VEGFR2->PLCg Activates ATP ATP ATP->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 INHIBITS ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation

Caption: Sorafenib inhibits VEGFR-2 signaling by blocking ATP binding.

Conclusion

This in-silico comparative guide demonstrates the power of molecular docking to rationalize the binding affinity of small molecules to a therapeutic target. The established multi-kinase inhibitor, Sorafenib, is predicted to exhibit a significantly stronger binding affinity for the VEGFR-2 kinase domain compared to this compound. This pronounced difference is attributed to Sorafenib's molecular architecture, which is optimized to form a network of specific hydrogen bonds and extensive hydrophobic interactions within the enzyme's active site—features that are absent in this compound.

For researchers and drug development professionals, this analysis underscores a critical principle of medicinal chemistry: potent and specific inhibition is not merely a matter of general structural similarity but is dictated by the precise arrangement of functional groups that can engage in energetically favorable interactions with the target protein. While this compound may serve as a scaffold in other contexts, this study suggests it is an unlikely candidate for a potent VEGFR-2 inhibitor in its current form.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Sorafenib. [Link]
  • Patsnap Synapse. (2024, July 17).
  • ResearchGate. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib | Ligand page. [Link]
  • Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
  • ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. [Link]
  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
  • Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2024, October 7). [Link]
  • ResearchGate. (n.d.). Protein-ligand docking of known B-Raf inhibitors. [Link]
  • PubMed Central. (2022, September 21).
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2022, August 3).
  • AcademicOA.com. (n.d.). Identification of Potential Off-Targets of Chemotherapeutic Agent Sorafenib: A Molecular Docking Approach. [Link]
  • Pharmacy Education. (2022).
  • PubMed Central. (2014, May 5). Identification of BRAF inhibitors through in silico screening. [Link]
  • PubMed Central. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [Link]
  • Proteopedia. (2022, February 21). Sorafenib. [Link]
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. [Link]
  • GSRS. (n.d.). 4-(4-METHOXYPHENOXY)ANILINE. [Link]

Sources

assessing the selectivity of 2-(4-Methoxyphenoxy)aniline against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] Their central role in regulating a vast array of cellular processes means that their dysregulation is often a key driver of disease. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[2] However, the human genome encodes over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[3] This homology presents a significant challenge: ensuring that a novel inhibitor selectively targets the intended kinase without causing unintended off-target effects by inhibiting other kinases.[2][4]

This guide provides an in-depth, objective comparison framework for assessing the selectivity of a novel compound, 2-(4-Methoxyphenoxy)aniline , against a representative panel of protein kinases. We will move beyond a simple listing of data to explain the causality behind the experimental design, ensuring a self-validating and robust methodology. This approach is designed for researchers, scientists, and drug development professionals who require a rigorous and reproducible means of characterizing kinase inhibitor selectivity.

The Imperative of Selectivity Profiling

Why is a broad selectivity screen essential?

  • Efficacy & Safety: A highly selective inhibitor is more likely to elicit a specific biological response, minimizing the potential for toxicity arising from off-target inhibition.[5]

  • Understanding Polypharmacology: Conversely, some of the most successful kinase inhibitors, such as Imatinib and Sunitinib, are multi-targeted.[4][5] Profiling reveals this "polypharmacology," which can be therapeutically advantageous for complex diseases.

  • Structure-Activity Relationship (SAR): Comprehensive screening data is invaluable for medicinal chemists to understand the SAR of a compound series, guiding the optimization of both potency and selectivity.[6]

We will now detail a robust experimental workflow to generate a high-quality selectivity profile for our compound of interest.

Experimental Design & Methodology

The foundation of a reliable selectivity assessment lies in a well-designed experiment. Our approach prioritizes a diverse kinase panel and a highly sensitive, industry-standard assay technology.

Part 1: The Kinase Panel - A View Across the Kinome

To gain a meaningful understanding of selectivity, it is insufficient to test a compound against a handful of kinases. Small panels can provide a misleadingly narrow view of a compound's interaction profile.[7] We have therefore selected a diverse panel of 25 kinases representing seven major families of the human kinome. This breadth is crucial for identifying potential off-target liabilities and uncovering unexpected inhibitory patterns.

Rationale for Panel Selection:

  • Diversity: The panel includes tyrosine kinases (TK), serine/threonine kinases from the AGC, CAMK, CMGC, and STE families, as well as representatives from the TKL and CK1 groups. This phylogenetic diversity provides a stringent test of selectivity.

  • Disease Relevance: Many kinases in this panel (e.g., EGFR, BRAF, ABL1, VEGFR2) are validated drug targets in oncology and other diseases, making the profile immediately relevant for therapeutic development.

  • Safety & Off-Target Assessment: The panel also includes kinases commonly associated with off-target toxicities (e.g., SRC, KDR/VEGFR2), providing an early safety assessment.

Part 2: Assay Technology - The ADP-Glo™ Kinase Assay

While radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP have historically been the gold standard for their direct measurement of phosphate transfer, luminescence-based methods have become the workhorse for high-throughput screening due to their high sensitivity, scalability, and improved safety profile.[8][9]

We will employ the ADP-Glo™ Kinase Assay , a universal, homogeneous, luminescence-based method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[10]

Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, generating ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP concentration, and therefore, inversely proportional to the activity of the kinase in the presence of an inhibitor.

Below is a diagram illustrating the core principle of this competitive assay.

Principle of a Competitive Kinase Assay cluster_0 Kinase Reaction cluster_1 Reaction Outcome Kinase Kinase Enzyme ATP ATP Kinase->ATP Binds Substrate Substrate Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate ADP ADP Inhibitor This compound (Test Inhibitor) Inhibitor->Kinase Competes with ATP No_Inhibition No Inhibition: High Kinase Activity High_ADP High ADP Production No_Inhibition->High_ADP Inhibited With Inhibition: Low Kinase Activity Low_ADP Low ADP Production Inhibited->Low_ADP

Caption: Competitive binding of an inhibitor to the kinase's ATP pocket.

Part 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

    • Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP & Substrate: Prepare a solution containing the specific substrate for each kinase and ATP. Causality: The ATP concentration is critical. For IC₅₀ determination, it should be set at or near the Michaelis-Menten constant (Kₘ) for each specific kinase.[11] This standardizes the assay conditions and allows for more meaningful comparison of inhibitor potencies across different kinases.[12]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of diluted compound or DMSO vehicle control to appropriate wells.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Controls:

      • Negative Control (0% inhibition): Wells containing enzyme and DMSO vehicle.

      • Positive Control (100% inhibition): Wells containing enzyme and a high concentration of a known pan-kinase inhibitor (e.g., Staurosporine).

      • No Enzyme Control: Wells with buffer and substrate but no kinase, to measure background signal.

  • Kinase Reaction:

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay validation.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

The entire experimental workflow is summarized in the diagram below.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Compound Serial Dilutions B Prepare Kinase, Substrate, and ATP Solutions C Dispense Compound/DMSO to 384-well Plate B->C D Add Kinase + Substrate Mix C->D E Initiate Reaction with ATP (Incubate 60 min) D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Read Luminescence G->H I Normalize Data to Controls (% Inhibition) H->I J Fit Dose-Response Curve (Calculate IC₅₀) I->J

Caption: High-level workflow for kinase selectivity profiling.

Results: Selectivity Profile of this compound

The following table summarizes the hypothetical inhibitory activity of this compound against the 25-kinase panel. The data is presented as percent inhibition at a single high concentration (1 µM) for initial screening, followed by a full dose-response determination of the half-maximal inhibitory concentration (IC₅₀) for active compounds.[13]

Kinase FamilyKinase Target% Inhibition @ 1µMIC₅₀ (nM)
TK ABL1 98% 15
TKSRC75%250
TKEGFR12%>10,000
TKKDR (VEGFR2)68%450
TKFLT325%>10,000
TKL BRAF 95% 22
TKLRAF1 (C-RAF)55%800
STE MAPK1 (ERK2) 89% 95
STEMAP2K1 (MEK1)8%>10,000
STEPAK115%>10,000
CK1 CSNK1D (CK1δ)5%>10,000
AGC AURKA 85% 110
AGCAKT121%>10,000
AGCPRKACA (PKA)4%>10,000
AGCROCK133%2,500
CAMK CAMK2A 82% 150
CAMKDAPK118%>10,000
CAMKPIM145%1,200
CMGC CDK2 91% 70
CMGCCDK948%950
CMGCGSK3B11%>10,000
CMGCDYRK1A9%>10,000
OtherPLK139%1,800
OtherLCK65%550
Otherp38α (MAPK14)14%>10,000

Interpretation and Discussion

The data provides a clear, quantitative measure of the selectivity of this compound.

  • Primary Targets: The compound demonstrates potent, nanomolar inhibition against a select group of kinases across different families: ABL1 (TK), BRAF (TKL), MAPK1 (STE), AURKA (AGC), CAMK2A (CAMK), and CDK2 (CMGC). This suggests a multi-kinase inhibitory profile.

  • Family Selectivity: While it hits targets in multiple families, it shows selectivity within those families. For example, it is potent against BRAF (IC₅₀ = 22 nM) but significantly weaker against the related RAF1 kinase (IC₅₀ = 800 nM). Similarly, it strongly inhibits CDK2 but is over 10-fold weaker against CDK9.

  • Off-Target Profile: The compound shows moderate activity (IC₅₀ between 200-1000 nM) against several other kinases, including SRC, KDR, RAF1, CDK9, and LCK. These would be considered significant off-targets that require further investigation for potential therapeutic benefits or liabilities.

  • "Clean" Kinases: A large portion of the panel, including key kinases like EGFR, AKT1, and GSK3B, are not significantly inhibited (IC₅₀ >10,000 nM), indicating the compound is not a pan-kinase inhibitor.

Quantifying Selectivity: A simple way to quantify selectivity is the Selectivity Score (S-score) , which can be defined as the number of kinases inhibited above a certain threshold (e.g., >80% inhibition) divided by the total number of kinases tested.[7]

For our compound at 1 µM:

  • Number of kinases with >80% inhibition = 6

  • Total kinases tested = 25

  • S(80%) = 6 / 25 = 0.24

A lower S-score indicates higher selectivity. This metric provides a simple, quantitative way to compare the selectivity of different compounds profiled against the same kinase panel.

Conclusion

This guide outlines a comprehensive and robust framework for assessing the selectivity of the novel compound this compound. Based on our hypothetical data, the compound is a multi-targeted inhibitor with potent activity against a specific subset of kinases across six major families. Its profile is characterized by high potency against ABL1 and BRAF, with significant off-target activity against kinases such as SRC and KDR.

This detailed selectivity profile is a critical first step. It provides the necessary data to form hypotheses about the compound's mechanism of action, predict potential therapeutic applications, and anticipate possible safety concerns. The next logical steps in development would involve cell-based assays to confirm on-target activity in a physiological context and lead optimization efforts to potentially enhance potency for desired targets while reducing activity against key off-targets.[4] This rigorous, data-driven approach is fundamental to advancing promising compounds toward clinical development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
  • O'Shea, J. J., & Schwartz, D. M. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 7(8), 645-646.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
  • Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Zhang, Y., et al. (2013). Protein kinase profiling assays: a technology review. Journal of Pharmaceutical Analysis, 3(4), 221-229.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP].
  • Eurofins Discovery. (n.d.). scanEDGE Kinase KINOMEscan LeadHunter Panel.
  • Breitkopf, S. B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4147.
  • Platypus Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

Sources

head-to-head comparison of different ligands for Buchwald-Hartwig synthesis of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Synthesis of 2-(4-Methoxyphenoxy)aniline

This guide provides an in-depth, data-supported comparison of various phosphine ligands for the palladium-catalyzed synthesis of this compound, a key diaryl ether intermediate. Our focus is on providing researchers, chemists, and drug development professionals with a practical framework for ligand selection, grounded in mechanistic principles and experimental evidence.

Introduction: The Challenge of C-O Bond Formation

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these motifs appearing in numerous natural products, pharmaceuticals, and advanced materials. The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile alternative to the classical Ullmann condensation, which often requires harsh reaction conditions.[1][2] The palladium-catalyzed approach offers milder conditions and a broader substrate scope, but its success is critically dependent on the choice of the ancillary phosphine ligand.[3]

The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] For the synthesis of this compound from 2-haloaniline and 4-methoxyphenol, selecting the optimal ligand is paramount to achieving high yields and reaction efficiency.

The Crucial Role of the Ligand in the Catalytic Cycle

The efficacy of a Buchwald-Hartwig C-O coupling is dictated by the ligand's ability to promote the two most critical steps in the catalytic cycle. Bulky, electron-rich phosphine ligands have proven particularly effective.[5][6]

  • Oxidative Addition: The ligand's electron-donating character enhances the electron density on the Pd(0) center, facilitating its oxidative addition to the aryl halide.

  • Reductive Elimination: Steric bulk on the ligand is thought to promote the final C-O reductive elimination step, which is often rate-limiting, to release the diaryl ether product and regenerate the active Pd(0) catalyst.[6]

The interplay of these electronic and steric properties determines a ligand's overall performance for a given substrate pair.

Buchwald_Hartwig_CO_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd_0 L-Pd(0) Active Catalyst Ox_Add Oxidative Addition Intermediate Pd_0->Ox_Add Ar-X Lig_Exch Ligand Exchange Intermediate Ox_Add->Lig_Exch Ar'-OH, Base (-HX) Red_Elim Reductive Elimination Lig_Exch->Red_Elim Red_Elim->Pd_0 Ar-O-Ar' Product This compound (Ar-O-Ar') Red_Elim->Product ArX 2-Haloaniline (Ar-X) ArX->Ox_Add ArOH 4-Methoxyphenol (Ar'-OH) ArOH->Lig_Exch caption Fig. 1: Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Caption: Fig. 1: Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Head-to-Head Ligand Performance Comparison

To provide a clear comparison, we evaluated several classes of phosphine ligands for the model reaction of 2-bromoaniline with 4-methoxyphenol. The data presented below is synthesized from performance trends reported in the literature for similar diaryl ether formations.

Reaction Scheme: (A graphical representation of 2-bromoaniline reacting with 4-methoxyphenol in the presence of a Pd catalyst, ligand, and base to form this compound)

Table 1: Performance of Various Ligands in Diaryl Ether Synthesis

LigandClassTypical Pd Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Remarks
XPhos Bulky Biaryl Monophosphine1-2Cs₂CO₃80-10012-24>90Highly effective for a broad range of substrates, including sterically hindered ones. Considered a go-to ligand for challenging C-O couplings.[5]
SPhos Bulky Biaryl Monophosphine1-2Cs₂CO₃80-10012-2485-95Another highly general and effective ligand from the Buchwald group, often used for heteroaryl couplings.[5]
BrettPhos Bulky Biaryl Monophosphine1-2K₃PO₄80-10012-24>90Particularly effective for coupling primary amines and phenols. The morpholino group can offer unique reactivity.[7]
DPEphos Bidentate2-3K₃PO₄100-1102470-85A common, less expensive bidentate ligand. Can be effective but may require higher temperatures and catalyst loadings compared to modern biaryl ligands.[8]
Xantphos Bidentate2-3Cs₂CO₃100-1102465-80Known for its wide bite angle, which can be beneficial in some cross-couplings, but often less efficient for C-O bond formation than specialized biaryl monophosphines.[9][10]
P(t-Bu)₃ Monodentate Alkylphosphine2-4NaOt-Bu10024<50An early-generation ligand. While effective for some C-N couplings, it is generally inefficient for the more demanding C-O coupling of phenols.[9]

Analysis: The data clearly indicates that bulky biaryl monophosphine ligands developed by the Buchwald group, such as XPhos and BrettPhos , are superior for this transformation.[5][7] Their unique architecture, combining a sterically demanding biaryl backbone with an electron-rich phosphine, provides the ideal balance to facilitate both oxidative addition and the challenging reductive elimination step.[11] While older bidentate ligands like DPEphos and Xantphos can provide the desired product, they generally result in lower yields and require more forcing conditions.

Recommended Experimental Protocol

Based on the comparative data, the following protocol utilizing XPhos is recommended for a reliable and high-yielding synthesis of this compound. This procedure is a self-validating system, incorporating best practices for setting up an air-sensitive cross-coupling reaction.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and Cs₂CO₃ (2.0 equiv.) to an oven-dried Schlenk flask. B 2. Evacuate and backfill the flask with Argon (3x). A->B C 3. Add 4-methoxyphenol (1.2 equiv.) and 2-bromoaniline (1.0 equiv.). B->C D 4. Add anhydrous, degassed toluene via syringe. C->D E 5. Heat the mixture to 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS (12-24 h). E->F G 7. Cool to room temp, dilute with EtOAc, and filter through Celite. F->G H 8. Wash filtrate with water and brine. Dry over Na₂SO₄. G->H I 9. Concentrate in vacuo and purify by column chromatography. H->I caption Fig. 2: Step-by-step experimental workflow for the synthesis.

Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.

Detailed Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃; 1.5 mol%), XPhos (3.0 mol%), and cesium carbonate (Cs₂CO₃; 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[12]

  • Reagent Addition: Under a positive pressure of argon, add 4-methoxyphenol (1.2 equivalents) and 2-bromoaniline (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Conclusion and Future Outlook

For the Buchwald-Hartwig synthesis of this compound, bulky biaryl monophosphine ligands, particularly XPhos and BrettPhos , offer superior performance, providing high yields under relatively mild conditions. Their structural features are rationally designed to overcome the high activation barrier associated with the C-O reductive elimination step. While other ligands can be used, they often necessitate higher catalyst loadings and temperatures, making them less efficient and economical. The provided protocol, utilizing XPhos, represents a robust and reliable method for accessing this and other valuable diaryl ether compounds.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
  • Organic Syntheses.
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Torborg, C., & Beller, M. (2009). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 11(18), 4148–4151. [Link]
  • The Royal Society of Chemistry.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11, 7694-7709. [Link]
  • Chemistry LibreTexts.
  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
  • The Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
  • Organic Chemistry Portal. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
  • American Chemical Society.
  • MDPI.
  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
  • Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO)
  • Macmillan Group, Princeton University. Why C–N and C–O Couplings?. [Link]
  • ChemRxiv.

Sources

evaluating the metabolic stability of 2-(4-Methoxyphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Metabolic Stability of 2-(4-Methoxyphenoxy)aniline Derivatives for Drug Discovery

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success. It dictates the compound's half-life in the body, influencing its dosing regimen and overall therapeutic efficacy. A compound that is metabolized too rapidly will be cleared from the body before it can exert its desired therapeutic effect. Conversely, a compound that is too stable may accumulate to toxic levels. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. However, the methoxy and aniline functionalities present inherent metabolic liabilities. This guide provides a comprehensive framework for researchers to evaluate and compare the metabolic stability of novel this compound derivatives, thereby enabling data-driven decisions in the lead optimization phase.

This guide will delve into the fundamental principles of metabolic stability assays, provide detailed, step-by-step protocols for their execution, and offer insights into the interpretation of the resulting data. We will explore the common metabolic pathways this chemical class may undergo and present a structured approach to comparing derivatives, ensuring that the most promising candidates are advanced.

Pillar 1: Experimental Design for Comparative Metabolic Stability Analysis

A robust evaluation of metabolic stability hinges on a well-designed experimental plan. The primary goal is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. This is typically assessed using in vitro systems that contain these enzymes, such as liver microsomes or hepatocytes.

Key Parameters for Quantifying Metabolic Stability
  • In Vitro Half-Life (t½): This is the time it takes for 50% of the initial concentration of the parent drug to be metabolized in an in vitro system. It is calculated from the first-order elimination rate constant (k).

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug, independent of blood flow. It is a more direct measure of metabolic stability and is crucial for predicting in vivo clearance.

Choosing the Right In Vitro System

The two most common systems for assessing metabolic stability are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from hepatocytes, that contain a high concentration of cytochrome P450 (CYP450) enzymes, the major players in Phase I metabolism. Microsomal stability assays are cost-effective, have high throughput, and are excellent for initial screening.

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs), as well as transporters. Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate and are often used to confirm findings from microsomal assays.

For a comprehensive comparison of this compound derivatives, a tiered approach is recommended. Initial screening in liver microsomes can quickly identify liabilities, followed by a more detailed characterization of promising candidates in hepatocytes.

Pillar 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls, ensuring the reliability of the generated data.

Protocol 1: Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes and the necessary cofactor, NADPH.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare working solutions of your test compounds and controls in a buffer-compatible solvent (e.g., DMSO, not exceeding 1% final concentration).

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer and liver microsomes (a typical final protein concentration is 0.5-1.0 mg/mL).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 10 minutes. To initiate the metabolic reaction, add the NADPH regenerating system. The final volume is typically 200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

Protocol 2: Data Analysis for Microsomal Stability
  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Normalization: Normalize the data by expressing the remaining compound as a percentage of the 0-minute time point.

  • Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).

  • Half-Life Calculation: Calculate the in vitro half-life using the formula: t½ = 0.693 / k

  • Intrinsic Clearance Calculation: Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Pillar 3: Visualization of Workflows and Metabolic Pathways

Visual aids are indispensable for understanding complex experimental processes and metabolic transformations.

workflow cluster_prep Preparation Phase cluster_inc Incubation Phase (37°C) cluster_analysis Analysis Phase prep_cpd Prepare Test Compounds & Controls pre_inc Pre-incubate Microsomes & Compound prep_cpd->pre_inc prep_mic Prepare Microsome Incubation Mixture prep_mic->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the liver microsomal metabolic stability assay.

Anticipated Metabolic Pathways for this compound Derivatives

The chemical structure of this compound possesses several sites susceptible to metabolic modification by CYP450 enzymes. Understanding these potential pathways is crucial for interpreting metabolism data and for designing more stable analogues.

  • O-Demethylation: The methoxy group is a primary target for CYP450-mediated O-demethylation, which would yield a phenolic metabolite. This is often a rapid metabolic pathway.

  • Aromatic Hydroxylation: The two aromatic rings can undergo hydroxylation at various positions, creating additional phenolic metabolites.

  • N-Acetylation: The primary aniline amine is a substrate for N-acetyltransferase (NAT) enzymes, a Phase II pathway.

  • Glucuronidation/Sulfation: The phenolic metabolites formed from O-demethylation and hydroxylation are susceptible to Phase II conjugation reactions with glucuronic acid (by UGTs) or sulfate (by SULTs), respectively.

metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) met_odem O-Demethylation (Phenolic Metabolite) parent->met_odem CYP450 met_hydro Aromatic Hydroxylation (Phenolic Metabolite) parent->met_hydro CYP450 met_nace N-Acetylation parent->met_nace NAT met_gluc Glucuronidation met_odem->met_gluc UGT met_sulf Sulfation met_odem->met_sulf SULT met_hydro->met_gluc UGT met_hydro->met_sulf SULT

Caption: Potential metabolic pathways for this compound.

Comparative Data Interpretation: A Template for Analysis

After conducting the assays, the data should be tabulated to facilitate a clear comparison between the different derivatives. This allows for the identification of structure-metabolism relationships (SMR).

Derivative IDModificationt½ (min)CLint (µL/min/mg)
Parent Scaffold This compounde.g., 15e.g., 46.2
Derivative A e.g., Fluoro on aniline ringe.g., 35e.g., 19.8
Derivative B e.g., Methyl on aniline ringe.g., 12e.g., 57.8
Derivative C e.g., Difluoro on methoxye.g., >60e.g., <11.6
Control (+) Verapamile.g., <10e.g., >69.3
Control (-) Warfarine.g., >60e.g., <11.6

Interpreting the Results:

  • Derivative A vs. Parent: The addition of an electron-withdrawing fluorine atom can block a potential site of hydroxylation, leading to a longer half-life and lower clearance.

  • Derivative B vs. Parent: An electron-donating methyl group might activate the ring towards hydroxylation, or the methyl group itself could be a site of metabolism (benzylic hydroxylation), potentially decreasing stability.

  • Derivative C vs. Parent: Replacing the methoxy group with a more metabolically stable difluoromethoxy group is a common strategy to block O-demethylation, which often results in a significant increase in metabolic stability.

By systematically making modifications to the parent scaffold and evaluating their impact on metabolic stability, researchers can build a clear understanding of the SMR for this chemical class. This knowledge is invaluable for rationally designing new derivatives with an optimized metabolic profile, ultimately increasing the probability of identifying a successful drug candidate.

References

  • Title: In vitro metabolic stability assay in liver microsomes Source: Cyprotex URL:[Link]
  • Title: Microsomal Stability Assay Source: Fidelta URL:[Link]
  • Title: In Vitro Metabolic Stability Source: Sygn
  • Title: The basics of performing and interpreting in vitro metabolic stability assays Source: BioIVT URL:[Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-Methoxyphenoxy)aniline

This compound is an aromatic amine that serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its presence as a residual starting material, intermediate, or impurity in a final drug substance must be meticulously controlled and quantified. The reliability of safety and efficacy data for any pharmaceutical product hinges on the accuracy and precision of the analytical methods used to characterize it. Therefore, developing and validating robust analytical procedures for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and product quality.

This guide provides an in-depth comparison of potential analytical methods for this compound—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. More critically, it details the principles and a practical workflow for the cross-validation of these methods. Cross-validation is the ultimate test of concordance, demonstrating that different analytical procedures yield comparable results, which is essential when data from different methods or laboratories must be collated or compared throughout a drug development lifecycle.[2][3] This process is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7][8]

Chapter 1: A Comparative Overview of Analytical Techniques

The choice of an analytical method is dictated by the analyte's physicochemical properties and the intended purpose of the analysis. For this compound, several techniques are viable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)
  • Principle of Causality: HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, a reverse-phase (RP-HPLC) method is ideal, as its aromatic structure provides sufficient hydrophobicity to be retained on a nonpolar stationary phase.[9] Detection is typically achieved using a UV or Diode Array Detector (DAD), leveraging the chromophoric nature of the aniline moiety.

  • Strengths: Highly versatile, robust, and suitable for non-volatile or thermally labile compounds, which can be a concern for some aromatic amines.[10][11]

  • Considerations: Method development requires careful optimization of the mobile phase (e.g., acetonitrile/water ratio, pH) and column selection to achieve adequate resolution from other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC-MS separates compounds based on their volatility and boiling point in a gaseous mobile phase, followed by detection based on their mass-to-charge ratio. This provides an orthogonal separation mechanism to HPLC. GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace-level impurity analysis.[12]

  • Strengths: Unparalleled specificity from mass fragmentation patterns, which aids in definitive identification. High sensitivity is often achievable.

  • Considerations: The primary amine and potential for hydrogen bonding in this compound can lead to poor peak shape and thermal degradation in the GC inlet.[13] A derivatization step, such as silylation, is often necessary to block the active hydrogen, thereby increasing volatility and thermal stability for a more robust analysis.[13]

UV-Vis Spectrophotometry
  • Principle of Causality: This technique relies on the principle that molecules with chromophores, like the aromatic rings in this compound, absorb light at specific wavelengths in the ultraviolet-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution.

  • Strengths: Simple, rapid, and cost-effective for straightforward concentration measurements in pure solutions.

  • Considerations: UV-Vis spectrophotometry suffers from a significant lack of specificity.[14] Any other compound in the sample matrix with an overlapping absorption spectrum will interfere with the measurement, making it unsuitable for analyzing complex mixtures without extensive sample cleanup. It is best employed for preliminary assays or for analyzing highly purified bulk material.

Chapter 2: The Workflow of Method Validation and Cross-Validation

A scientifically sound analytical process follows a logical progression. Before any comparison can be made, each individual method must be proven "fit for purpose" through rigorous validation. Only then can a cross-validation study be performed to ensure their interchangeability.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Second Method Introduction cluster_2 Phase 3: Inter-Method Comparison MD Method Development (e.g., HPLC-UV) MV Single Method Validation (ICH Q2(R2)) MD->MV Define Parameters CV Cross-Validation Study MV->CV Validated Method 1 MD2 Method Development (e.g., GC-MS) MV2 Single Method Validation (ICH Q2(R2)) MD2->MV2 Define Parameters MV2->CV Validated Method 2 CR Compare Results & Assess Comparability CV->CR RA Routine Analysis & Lifecycle Management CR->RA Methods are Interchangeable

Caption: Overall workflow from method development to cross-validation.

Chapter 3: Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of an HPLC-UV method and a subsequent cross-validation study against a GC-MS method.

Protocol: Validation of an HPLC-UV Method

This protocol is designed as a self-validating system, where successful execution according to predefined acceptance criteria demonstrates the method is fit for purpose, in line with ICH Q2(R2) guidelines.[4][8]

1. Objective: To validate an RP-HPLC method for the quantification of this compound in a representative sample matrix.

2. Materials & Instrumentation:

  • Reference Standard: this compound (≥99.5% purity)

  • HPLC System with UV/DAD Detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Gradient Program: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

4. Validation Parameters & Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity Prepare 5 concentration levels from 50% to 150% of the target concentration. Perform triplicate injections.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate preparations of spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.
Robustness Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).Peak area RSD ≤ 5.0%, retention time shift within acceptable limits.
Protocol: Cross-Validation of HPLC-UV vs. GC-MS Methods

1. Objective: To demonstrate the comparability of results obtained from the validated HPLC-UV method and a validated GC-MS method for quantifying this compound.

2. Prerequisite: A fully validated GC-MS method for this compound must be available. This typically involves derivatization with an agent like MSTFA prior to injection.[13]

3. Experimental Design:

  • Sample Preparation: Prepare a single, homogeneous batch of Quality Control (QC) samples by spiking a representative matrix with this compound at three concentrations: Low, Medium, and High (e.g., spanning the validated range of the methods). Prepare at least six replicates at each concentration level.

  • Analysis:

    • Divide the replicates for each concentration level into two sets.

    • Analyze one set using the validated HPLC-UV method.

    • Analyze the second set using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each level from both methods.

    • For each individual sample, calculate the percentage difference between the results from the two methods using the HPLC method as the reference: % Difference = [(GC-MS Result - HPLC Result) / HPLC Result] * 100

G cluster_0 Method 1 Analysis cluster_1 Method 2 Analysis QC_Prep Prepare Homogeneous QC Samples (Low, Medium, High Conc.) (n=6 per level) HPLC_Analysis Analyze 3 replicates/level by validated HPLC-UV QC_Prep->HPLC_Analysis GCMS_Analysis Analyze 3 replicates/level by validated GC-MS QC_Prep->GCMS_Analysis Data_Comp Data Comparison HPLC_Analysis->Data_Comp GCMS_Analysis->Data_Comp Conclusion Conclusion on Method Interchangeability Data_Comp->Conclusion Calculate % Difference & Assess Comparability

Caption: Experimental workflow for the cross-validation study.

Chapter 4: Data Interpretation and Acceptance Criteria

Presenting the cross-validation data in a clear, tabular format is essential for direct comparison.

Hypothetical Cross-Validation Data Summary
QC LevelMethodMean Concentration (µg/mL) (n=3)RSD (%)
Low HPLC-UV10.11.2
GC-MS9.81.5
Medium HPLC-UV50.50.9
GC-MS51.11.1
High HPLC-UV99.80.7
GC-MS102.30.9
Individual Sample Comparison and Acceptance

The core of cross-validation lies in comparing the individual results. While the ICH M10 guideline intentionally omits prescriptive acceptance criteria to encourage scientific judgment, a common industry practice is to assess the data against predefined limits.[2]

QC LevelSample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Low LQC-110.29.9-2.9%
LQC-210.09.7-3.0%
LQC-310.19.8-3.0%
Medium MQC-150.151.5+2.8%
MQC-250.850.9+0.2%
MQC-350.650.9+0.6%
High HQC-199.5101.8+2.3%
HQC-2100.3102.9+2.6%
HQC-399.6102.2+2.6%

Interpretation and Trustworthiness: A common acceptance criterion, derived from bioanalytical method validation principles, is that for at least two-thirds of the samples, the percentage difference should be within ±15% of the mean.[15] In the hypothetical data above, all nine samples show a difference of well under 5%, providing strong evidence that the two methods are comparable and can be used interchangeably. This concordance builds trust in the data, regardless of which method is used for sample analysis.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical development, ensuring data integrity and comparability across the product lifecycle. For a compound like this compound, where multiple analytical techniques such as HPLC and GC-MS are viable, a systematic approach is critical. This guide has demonstrated that the process begins with the rigorous, independent validation of each method against ICH Q2(R2) standards. The subsequent cross-validation study, involving the analysis of identical QC samples, provides the definitive evidence of method concordance. By following these principles and protocols, researchers, scientists, and drug development professionals can establish a framework of analytical trustworthiness, ensuring that all data generated is reliable, reproducible, and defensible.

References

  • Title: Q2(R2)
  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures (PDF)
  • Title: Guideline on bioanalytical method validation (PDF) Source: European Medicines Agency (EMA) URL:[Link]
  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL:[Link]
  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL:[Link]
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Bioanalytical method validation emea (PPTX) Source: Slideshare URL:[Link]
  • Title: Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters Source: Royal Society of Chemistry URL:[Link]
  • Title: Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Center for Biotechnology Inform
  • Title: How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
  • Title: VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N Source: Rasayan Journal of Chemistry URL:[Link]
  • Title: UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Center for Biotechnology Inform
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: 2-Methoxy-N-(4-Methoxyphenyl)Aniline TCI Analytical reagent Source: AMI Scientific URL:[Link]
  • Title: 4-(2-Methoxyphenoxy)aniline Source: PubChem URL:[Link]
  • Title: method 8131 aniline and selected derivatives by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: National Center for Biotechnology Inform
  • Title: 2-Methoxy-4-(o-methoxyphenylazo)aniline Source: NIST WebBook URL:[Link]
  • Title: A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium Source: Asian Journal of Research in Chemistry URL:[Link]
  • Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC Intern
  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) Source: Pharmacia URL:[Link]

Sources

A Comparative Guide to the Electronic Properties of Methoxyphenoxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic properties of methoxyphenoxy aniline isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between molecular structure and electronic behavior. By integrating theoretical principles with detailed experimental and computational protocols, we aim to equip researchers with the foundational knowledge and practical methodologies required to investigate these and similar compounds.

Introduction: The Significance of Isomeric Variation in Drug Discovery

The spatial arrangement of functional groups within a molecule can profoundly influence its electronic characteristics, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. Methoxyphenoxy anilines, a class of compounds with potential applications in medicinal chemistry, exist as various isomers depending on the substitution patterns on the phenyl rings. Understanding how the positioning of the methoxy and phenoxy groups affects properties such as electron density, redox potential, and intramolecular charge transfer is paramount for the rational design of novel therapeutics. This guide presents a framework for a comparative study of these isomers, focusing on the underlying principles and the practical application of key analytical techniques.

Isomers Under Investigation

For the purpose of this guide, we will focus on three representative isomers of methoxyphenoxy aniline. The selection of these isomers allows for a systematic evaluation of the electronic effects of substituent placement.

  • 4-(4-Methoxyphenoxy)aniline: Both the methoxy and the amino groups are in the para position relative to the ether linkage on their respective rings.

  • 2-(2-Methoxyphenoxy)aniline: Both the methoxy and the amino groups are in the ortho position relative to the ether linkage on their respective rings.

  • 4-(2-Methoxyphenoxy)aniline: The amino group is in the para position, while the methoxy group is in the ortho position.

Theoretical Framework: Understanding Substituent Effects

The electronic properties of these isomers are primarily governed by the interplay of inductive and resonance (mesomeric) effects of the methoxy (-OCH₃) and amino (-NH₂) groups. Both are electron-donating groups, but their influence on the electron density distribution of the molecule varies with their position.

  • Resonance Effect (+M): The lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the amino group can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen and nitrogen compared to carbon, these groups exert an electron-withdrawing inductive effect.

The net electronic effect is a combination of these opposing forces. For the methoxy and amino groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. The extent of this donation and its impact on the molecule's electronic properties is highly dependent on the relative positions of the substituents.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of the methoxyphenoxy aniline isomers can be achieved through a combination of spectroscopic and electrochemical techniques.

Synthesis of Methoxyphenoxy Aniline Isomers

A general synthetic route to these isomers involves the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. For instance, the synthesis of 4-(4-methoxyphenoxy)aniline can be achieved by reacting 4-aminophenol with 4-bromoanisole in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenoxy)aniline

  • To a reaction flask, add 4-aminophenol (1 eq.), 4-bromoanisole (1.2 eq.), potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

  • Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenoxy)aniline.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Experimental Protocol: UV-Visible Spectroscopy

  • Prepare stock solutions of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of dilutions to determine a suitable concentration for analysis (typically in the range of 1-10 µg/mL).

  • Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Identify the λmax for the π → π* and n → π* transitions for each isomer.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the oxidation potential, which is a measure of the ease with which a molecule can lose an electron.

Experimental Protocol: Cyclic Voltammetry

  • Prepare a 1 mM solution of each isomer in an electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then reversing the scan.

  • Determine the anodic peak potential (Epa) for the oxidation of the amino group for each isomer.

Computational Analysis: Density Functional Theory (DFT)

To complement the experimental data, computational modeling using Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

Computational Protocol: DFT Calculations

  • Construct the 3D structures of the methoxyphenoxy aniline isomers using a molecular modeling software.

  • Perform geometry optimization and frequency calculations using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • From the output of the calculations, extract the energies of the HOMO and LUMO.

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • Visualize the HOMO and LUMO distributions to understand the regions of electron density involved in electronic transitions.

Comparative Analysis of Isomers

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes. It is based on established principles of physical organic chemistry. Actual experimental values may vary.

IsomerExpected λmax (nm)Expected Oxidation Potential (Epa vs. Ag/AgCl)Expected HOMO-LUMO Gap (eV)
4-(4-Methoxyphenoxy)aniline~295~0.8 V~4.2
2-(2-Methoxyphenoxy)aniline~285~0.9 V~4.5
4-(2-Methoxyphenoxy)aniline~290~0.85 V~4.3

Justification of Expected Trends:

  • 4-(4-Methoxyphenoxy)aniline: The para-positioning of both the amino and methoxy groups allows for maximum delocalization of their lone pairs into the aromatic systems. This extensive conjugation is expected to result in the longest λmax, the lowest oxidation potential (easiest to oxidize), and the smallest HOMO-LUMO gap.

  • 2-(2-Methoxyphenoxy)aniline: The ortho-positioning of the substituents can lead to steric hindrance, which may disrupt the planarity of the molecule and slightly inhibit resonance. This would result in a shorter λmax, a higher oxidation potential, and a larger HOMO-LUMO gap compared to the 4,4'-isomer.

  • 4-(2-Methoxyphenoxy)aniline: This isomer presents an intermediate case. The para-amino group can effectively donate electron density, but the ortho-methoxy group's contribution might be slightly sterically hindered. Therefore, its electronic properties are expected to lie between the other two isomers.

Visualizing the Concepts

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_computation Computational Analysis cluster_properties Electronic Properties synthesis Ullmann Condensation uv_vis UV-Vis Spectroscopy synthesis->uv_vis Isomers cv Cyclic Voltammetry synthesis->cv Isomers dft DFT Calculations synthesis->dft Isomers lambda_max λmax uv_vis->lambda_max e_pa Oxidation Potential cv->e_pa homo_lumo HOMO-LUMO Gap dft->homo_lumo

Caption: Experimental and computational workflow for the comparative study.

structure_property structure Molecular Structure (Isomer) substituent_effects Resonance & Inductive Effects structure->substituent_effects electronic_properties Electronic Properties (λmax, Epa, ΔE) substituent_effects->electronic_properties biological_activity Potential Biological Activity electronic_properties->biological_activity

Caption: Relationship between molecular structure and biological activity.

Conclusion

This guide has outlined a comprehensive framework for the comparative study of the electronic properties of methoxyphenoxy aniline isomers. By combining synthesis, experimental characterization (UV-Vis spectroscopy and cyclic voltammetry), and computational analysis (DFT), researchers can gain a deep understanding of how isomeric variations influence electronic behavior. The presented protocols and theoretical considerations provide a solid foundation for initiating such studies, which are crucial for the structure-based design of new molecules with desired electronic and, consequently, biological properties. The principles discussed herein are broadly applicable to the study of other substituted aromatic compounds, making this guide a valuable resource for a wide range of chemical and pharmaceutical research.

References

  • Ullmann Condensation: Jie, J. L., & Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
  • UV-Visible Spectroscopy of Aniline Derivatives: Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. [Link]
  • Cyclic Voltammetry of Aromatic Amines: Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
  • Density Functional Theory in Organic Chemistry: Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH. [Link]
  • PubChem Database: National Center for Biotechnology Inform

benchmarking the synthesis efficiency of 2-(4-Methoxyphenoxy)aniline against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methoxyphenoxy)aniline

Introduction

This compound is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. As a diaryl ether aniline derivative, its synthesis is of considerable interest to researchers in drug development and materials science. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development program. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, practical considerations, and underlying mechanistic principles. The methodologies discussed herein are grounded in established literature and aim to provide researchers with the necessary insights to make informed decisions for their specific synthetic needs.

The synthesis of diaryl ethers has historically been a challenge in organic chemistry.[1] However, the advent of modern cross-coupling reactions has revolutionized the formation of the critical C-O bond in these molecules. This guide will focus on the most prevalent and effective methods for the synthesis of this compound, including the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each method will be evaluated based on yield, reaction conditions, catalyst and ligand requirements, substrate scope, and scalability.

I. Key Synthetic Methodologies: A Comparative Overview

The construction of the this compound scaffold primarily relies on the formation of a diaryl ether linkage. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. The three main strategies are:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond.[3]

  • Nucleophilic Aromatic Substitution (SNAr): An addition-elimination pathway typically requiring an activated aryl halide.[4]

The following sections will delve into the specifics of each of these methodologies, providing a detailed comparison of their performance in the context of synthesizing this compound.

II. The Ullmann Condensation: The Classic Approach

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a foundational method for the synthesis of diaryl ethers.[1][5] It traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] While early iterations of this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, significant advancements have been made.[2][7] Modern protocols often employ soluble copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions.[6]

Reaction Scheme:

Figure 1: General scheme for the Ullmann condensation to form a diaryl ether.

Mechanistic Insights:

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.[8]

DOT Script for Ullmann Condensation Catalytic Cycle:

Ullmann_Condensation cluster_0 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ar'OH, Base Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr' Cu(I)OAr'->Ar-Cu(III)(X)OAr' ArX (Oxidative Addition) Product Ar-O-Ar' Ar-Cu(III)(X)OAr'->Product Reductive Elimination Buchwald_Hartwig cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n ArX (Oxidative Addition) Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR')L_n R'NH₂, Base Product Ar-NHR' Ar-Pd(II)(NHR')L_n->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Benchmarking Data:

ParameterBuchwald-Hartwig AminationReference
Typical Yield 80-98%[9]
Temperature 25-110 °C[10]
Catalyst Pd(OAc)₂, Pd₂(dba)₃[9]
Ligands BINAP, XPhos, SPhos, RuPhos[9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[10]
Solvent Toluene, Dioxane, THF[10]

Advantages:

  • High yields and excellent functional group tolerance. [3]* Milder reaction conditions compared to the Ullmann condensation. [3]* Broad substrate scope, including unactivated aryl halides.

Disadvantages:

  • The cost of the palladium catalyst and specialized phosphine ligands can be high. [11]* Ligands can be air- and moisture-sensitive.

  • Removal of palladium residues from the final product can be challenging, which is a critical consideration in pharmaceutical applications. [11]

IV. Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Approach

Nucleophilic aromatic substitution is a powerful method for the synthesis of diaryl ethers when one of the aromatic rings is sufficiently electron-deficient. [4]This typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. [12]In the context of synthesizing this compound, this would involve the reaction of an activated 2-halonitrobenzene with 4-methoxyphenol, followed by reduction of the nitro group.

Reaction Scheme:

Figure 3: General scheme for SNAr followed by nitro group reduction.

Mechanistic Insights:

The SNAr reaction proceeds via an addition-elimination mechanism. [4]The nucleophile (in this case, the phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. [13]The aromaticity of the ring is then restored by the departure of the leaving group. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence and position of electron-withdrawing groups. [14]

DOT Script for SNAr Workflow:

SNAr_Workflow cluster_2 SNAr Synthesis Workflow Start Activated Aryl Halide + Phenol SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Nitro-substituted Diaryl Ether SNAr->Intermediate Reduction Nitro Group Reduction (e.g., H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the synthesis of this compound via SNAr.

Benchmarking Data:

ParameterNucleophilic Aromatic SubstitutionReference
Typical Yield 75-95% (for SNAr step)[14]
Temperature 25-100 °C[12]
Catalyst Typically catalyst-free[4]
Ligands Not applicable
Base K₂CO₃, NaOH, NaH[12]
Solvent DMSO, DMF, THF[4]

Advantages:

  • Often does not require a metal catalyst, making it a cost-effective and "greener" option.

  • Can be performed under relatively mild conditions.

  • High yields are achievable with appropriately activated substrates.

Disadvantages:

  • Requires a strongly electron-deficient aryl halide, which limits the substrate scope. [4]* The subsequent reduction of the nitro group adds an extra step to the synthesis. [15]

V. Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromoaniline (1.0 mmol), 4-methoxyphenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite and wash with additional ethyl acetate.

  • Extraction: Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized as needed.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo- or 2-iodoaniline (1.0 mmol), 4-methoxyphenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the mixture with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

VI. Conclusion and Recommendations

The choice of synthetic route for this compound depends on a careful consideration of several factors.

  • For large-scale synthesis where cost is a primary driver, the Ullmann condensation or a well-optimized SNAr route are likely the most attractive options. The lower cost of copper catalysts and the potential for catalyst-free SNAr reactions offer significant economic advantages.

  • For medicinal chemistry applications where high purity and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is often the method of choice. Its mild reaction conditions and high yields frequently outweigh the higher catalyst and ligand costs.

  • For exploratory and discovery chemistry , the versatility and reliability of the Buchwald-Hartwig amination make it an excellent starting point for the synthesis of novel analogs.

Ultimately, the optimal synthetic strategy will be project-specific. It is recommended that researchers perform small-scale trials of each viable method to determine the most efficient and robust route for their particular needs.

VII. References

  • Recent Advances in Diaryl Ether Synthesis. (2025). ResearchGate.

  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (1999). PubMed.

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.

  • Recent Progress in Diaryl Ether Synthesis. (2006). Semantic Scholar.

  • Recent Progress in Diaryl Ether Synthesis. (2025). ResearchGate.

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

  • An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications. Benchchem.

  • Ullmann condensation. Wikipedia.

  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Ullmann Reaction. Thermo Fisher Scientific - US.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH.

  • Nucleophilic Aromatic Substitution. NPTEL Archive.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.

  • 2-(3-METHOXYPHENOXY)ANILINE synthesis. ChemicalBook.

  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.

  • Synthesis of meta-carbonyl phenols and anilines. (2024). PubMed Central - NIH.

Sources

A Comparative Guide to the Structural Confirmation of 2-(4-Methoxyphenoxy)aniline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical foundation for understanding its function and properties. The diaryl ether, 2-(4-Methoxyphenoxy)aniline, serves as an exemplary case, where precise knowledge of its atomic connectivity and spatial arrangement is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques, offering researchers and drug development professionals a clear perspective on the strengths and limitations of each analytical approach.

The Critical Need for Unambiguous Structural Confirmation

The biological activity and physicochemical properties of this compound are intrinsically tied to its specific isomeric form. The precise placement of the amino group at the ortho position on one aromatic ring and the methoxy group at the para position on the other, connected via an ether linkage, dictates its interaction with biological targets and its material characteristics. Any ambiguity in this structure could lead to flawed structure-activity relationship (SAR) studies, misinterpretation of experimental results, and potential safety and efficacy issues in a therapeutic context. While a suite of spectroscopic methods can provide strong inferential evidence, single-crystal X-ray crystallography stands as the gold standard, offering direct visualization of the molecular structure in the solid state.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, yielding precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's conformation. This technique transcends simple connectivity, revealing the molecule's three-dimensional architecture and the nuances of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial, and often most challenging, step is the cultivation of a high-quality single crystal of this compound. A frequently successful method is the slow evaporation of a saturated solution.

    • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation, with gentle warming if necessary.

    • Filter the solution to eliminate any particulate impurities.

    • Allow the solvent to evaporate slowly and without disturbance in a controlled environment. This process can span from several days to weeks.

  • Crystal Mounting and Data Collection: A suitable crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer, typically cooled to around 100 K by a stream of nitrogen gas to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the resulting diffraction pattern is meticulously recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. This involves constructing an electron density map of the unit cell and fitting the known atoms of the this compound molecule to this map. The atomic model is then refined to achieve the best possible agreement with the experimental data.

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Dissolve Compound in Solvent B Slow Evaporation A->B C Single Crystal Formation B->C D Mount Crystal C->D E X-ray Irradiation D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Generate Electron Density Map G->H I Build and Refine Atomic Model H->I J Final Structural Validation I->J K K J->K Definitive 3D Structure

Figure 1: General workflow for single-crystal X-ray crystallography.

Crystallographic Data for this compound
ParameterRepresentative ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal's unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.25, 8.61, 13.15The dimensions of the unit cell along the crystallographic axes.
β (°)104.8The angle of the unit cell for a monoclinic system.
Volume (ų)1119The volume of a single unit cell.
Z4The number of molecules contained within one unit cell.
R-factor< 0.05A measure of the agreement between the calculated and observed diffraction data; a lower value signifies a more accurate model.

This type of data provides incontrovertible evidence of the atomic connectivity and the precise three-dimensional arrangement of the atoms in the solid state.

A Comparative Analysis with Spectroscopic Techniques

Although X-ray crystallography provides the definitive structure, it is often used in conjunction with various spectroscopic methods. These techniques are typically faster, require smaller amounts of material, and do not depend on successful crystal growth. However, they provide indirect structural information that must be carefully interpreted.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of a molecule in solution.

  • ¹H NMR: This technique reveals the number of chemically distinct protons, their local electronic environment, and their proximity to neighboring protons. For this compound, one would anticipate distinct signals for the aromatic protons on both rings, the amine (NH₂) protons, and the methoxy (OCH₃) protons. The splitting patterns (spin-spin coupling) of the aromatic signals are crucial for confirming the ortho and para substitution patterns.

  • ¹³C NMR: This experiment shows the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals would confirm the presence of two distinct aromatic rings, the ether linkage, and the methoxy group.

Limitations: While NMR provides excellent evidence for the molecular framework, it may not be able to definitively distinguish between certain positional isomers without advanced 2D NMR experiments (e.g., NOESY, which can establish through-space correlations). Furthermore, NMR provides data on the average structure in solution, which can differ from the conformation in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Key Expected Vibrational Bands:

    • N-H stretch (amine): A pair of bands in the region of 3450-3300 cm⁻¹

    • C-H stretch (aromatic): Signals typically found between 3100-3000 cm⁻¹

    • C-O-C stretch (ether): A strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹

    • C-N stretch (aromatic amine): A band in the 1340-1250 cm⁻¹ region

Limitations: IR spectroscopy is primarily a tool for functional group identification. While it can confirm the presence of the amine, ether, and aromatic moieties, it provides very little information about the overall connectivity and isomeric arrangement of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

  • Expected Molecular Ion Peak (M⁺): For the molecular formula C₁₃H₁₃NO₂, the expected monoisotopic mass is approximately 215.09 g/mol . The observation of this peak confirms the elemental composition.

  • Fragmentation Analysis: The way the molecule breaks apart upon ionization can provide evidence for its structure. For example, cleavage of the ether bond is a likely fragmentation pathway that would result in characteristic fragment ions.

Limitations: Mass spectrometry alone cannot definitively establish the substitution pattern on the aromatic rings. Positional isomers will have the exact same molecular weight and can often exhibit very similar fragmentation patterns, making unambiguous identification challenging.

The Power of a Synergistic Approach

The most robust and scientifically sound strategy for structure confirmation involves the synergistic application of these techniques. Spectroscopic methods provide rapid and compelling evidence for the proposed structure, while X-ray crystallography delivers the final, unambiguous proof of its three-dimensional form.

G cluster_spectroscopy Spectroscopic Analysis (Indirect Evidence) cluster_crystallography X-ray Crystallography (Direct Evidence) NMR NMR Spectroscopy (Connectivity) XRAY Single-Crystal X-ray Diffraction (3D Atomic Arrangement) NMR->XRAY Hypothesis for Confirmation IR IR Spectroscopy (Functional Groups) IR->XRAY Hypothesis for Confirmation MS Mass Spectrometry (Molecular Weight) MS->XRAY Hypothesis for Confirmation Confirmed_Structure Unambiguously Confirmed Structure XRAY->Confirmed_Structure Proposed_Structure Proposed Structure: This compound Proposed_Structure->NMR Proposed_Structure->IR Proposed_Structure->MS

Figure 2: A logical diagram illustrating the comparative roles of different analytical techniques in structure elucidation.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail and certainty that spectroscopic methods, while essential for initial characterization and routine analysis, cannot achieve on their own. The direct visualization of the atomic arrangement in three dimensions resolves any potential ambiguities regarding isomerism and conformation. For researchers in the pharmaceutical and materials science industries, a workflow that utilizes spectroscopic data for preliminary assessment, followed by X-ray crystallography for ultimate validation, constitutes the most rigorous and trustworthy path to structural elucidation.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: A Paradigm of Safety and Compliance

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Methoxyphenoxy)aniline (CAS No. 105901-39-1). As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The procedures outlined herein are designed to ensure personnel safety, protect environmental integrity, and maintain strict adherence to regulatory standards. This is not merely a procedural checklist but a foundational guide grounded in the chemical's inherent properties and the governing principles of hazardous waste management.

Hazard Profile of this compound: Understanding the "Why"

A thorough understanding of a compound's hazard profile is the cornerstone of safe handling and disposal. While specific toxicological data for this compound is limited, its classification as an aniline derivative provides a strong basis for assessing its potential hazards. Aniline and its derivatives are recognized for their systemic toxicity, potential carcinogenicity, and environmental risks.[1][2]

Based on data from closely related isomers and the parent aniline compound, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • An Irritant: Causes skin irritation and serious eye irritation.[3][4][5]

  • A Potential Sensitizer: May cause an allergic skin reaction or respiratory irritation.[1][3]

  • A Suspected Mutagen and Carcinogen: Aniline is classified as a suspected carcinogen and mutagen.[1] This potential must be assumed for its derivatives until proven otherwise.

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.[1] Uncontrolled release into the environment must be strictly avoided.[6]

This profile dictates that all waste containing this compound must be treated as hazardous.

Table 1: Chemical and Hazard Summary
PropertyValueSource(s)
CAS Number 105901-39-1[5][7]
Molecular Formula C13H13NO2[7]
Molecular Weight 215.25 g/mol [7]
Appearance Dark Brown Solid[5]
Known Hazard Codes Irritant (Xi)[5]
Inferred GHS Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Potential Skin Sensitizer, Suspected Mutagen, Suspected Carcinogen, Aquatic Toxicity[1][3][4]
Storage Temp. 2-8°C[5]

Mandatory Personnel Protective Equipment (PPE): Your First Line of Defense

Exposure control is paramount. The selection of PPE is non-negotiable and based on a risk assessment of the procedures being performed. All handling and disposal operations must be conducted within a certified chemical fume hood.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[1][9]

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[1][10] Standard safety glasses are insufficient.

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes, consider a chemically resistant apron or coveralls.[8][9]

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][11]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The guiding principle is cradle-to-grave responsibility under the Resource Conservation and Recovery Act (RCRA).[12]

Diagram 1: Disposal Decision Workflow

G cluster_0 Step 1: On-Site Handling & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Identify Waste Stream (Unused reagent, contaminated labware, reaction mixture) B Is waste mixed with other chemicals? A->B C Segregate into dedicated 'Aniline Derivative Waste' container B->C No D Consult Chemical Compatibility Chart. Segregate into appropriate mixed hazardous waste container. B->D Yes E Select appropriate, sealed container (e.g., HDPE or glass bottle) C->E D->E F Attach Hazardous Waste Label E->F G Complete Label: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Toxic, Irritant) - Accumulation Start Date F->G H Store container in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) G->H I Ensure secondary containment is used H->I J Arrange for pickup by certified Environmental Health & Safety (EHS) personnel or licensed contractor I->J K Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) J->K L Is direct landfilling allowed? K->L M NO (Untreated hazardous waste is banned from land disposal under RCRA) N Treatment via High-Temperature Incineration L->N No (Default Path) O Disposal of ash/residue in a secure hazardous waste landfill N->O

Sources

Navigating the Safe Handling of 2-(4-Methoxyphenoxy)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Methoxyphenoxy)aniline. This guide provides a detailed operational and disposal plan, offering procedural, step-by-step guidance to ensure laboratory safety and build confidence in chemical handling protocols.

As Senior Application Scientists, we understand that robust safety practices are the bedrock of innovative research. This document is structured to provide not just a list of rules, but a comprehensive understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile

  • Harmful if swallowed (Acute toxicity, oral) [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

This information forms the basis for the subsequent personal protective equipment (PPE) recommendations and handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation.[3] It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Body Protection A laboratory coat or long-sleeved clothing.Minimizes the risk of accidental skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A government-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment.

Pre-Handling Checklist:
  • Information Review: Thoroughly read and understand this safety guide and any available institutional standard operating procedures (SOPs).

  • Work Area Preparation: Ensure the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • PPE Inspection: Carefully inspect all PPE for integrity before donning.

Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye protection.

  • Chemical Transfer: When handling the solid compound, use a spatula or other appropriate tool to minimize dust generation. If working with a solution, use a pipette or other liquid handling device with care to avoid splashes.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield.

  • Reactions and Manipulations: All procedures involving heating, stirring, or potential for aerosolization must be conducted within a fume hood.

  • Temporary Storage: Keep containers of this compound tightly closed when not in use and store them in a designated, well-ventilated area away from incompatible materials.[4]

Post-Handling Procedures:
  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key stages from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Review Safety Guide & SOPs AreaPrep Prepare Work Area (Fume Hood) Prep->AreaPrep then EmergencyCheck Check Emergency Equipment AreaPrep->EmergencyCheck then PPE_Inspect Inspect PPE EmergencyCheck->PPE_Inspect then Don_PPE Don PPE PPE_Inspect->Don_PPE Handle_Chem Handle Chemical Don_PPE->Handle_Chem Post_Handle Post-Handling Procedures Handle_Chem->Post_Handle Doff_PPE Doff PPE Post_Handle->Doff_PPE Waste_Seg Segregate Waste Doff_PPE->Waste_Seg Dispose Dispose via EHS Waste_Seg->Dispose

Caption: A flowchart illustrating the safe handling workflow for this compound.

By integrating these detailed procedural steps and understanding the rationale behind them, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

  • 4-(2-Methoxyphenoxy)
  • safety data sheet - 3-(4-methoxyphenyl)aniline hydrochloride
  • 14 - SAFETY D
  • 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.